molecular formula C8H12O4 B1395553 ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate CAS No. 324767-92-2

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B1395553
CAS No.: 324767-92-2
M. Wt: 172.18 g/mol
InChI Key: VOKQEANCCLGFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQEANCCLGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716088
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324767-92-2
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmaceutically active compounds. Its inherent structural features and synthetic versatility make it a valuable building block in medicinal chemistry and drug discovery. This in-depth technical guide focuses on the synthesis of a specific, highly functionalized dihydropyran derivative: ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (CAS No: 324767-92-2). This molecule, possessing both a hydroxyl group and an ester functionality, presents a synthetically interesting target with potential for further elaboration into more complex molecular architectures. This guide will provide a detailed exploration of a robust synthetic strategy, delving into the underlying reaction mechanisms, offering a step-by-step experimental protocol, and discussing the critical parameters that ensure a successful outcome.

Strategic Approach: The Hetero-Diels-Alder Reaction

The cornerstone of the proposed synthesis is the hetero-Diels-Alder (HDA) reaction, a powerful and atom-economical [4+2] cycloaddition for the construction of six-membered heterocycles.[1] This reaction involves a conjugated diene reacting with a dienophile containing a heteroatom, in this case, an oxygen atom from a carbonyl group. For the synthesis of this compound, a particularly effective strategy involves the reaction of an electron-rich diene with an electron-poor dienophile.

The chosen reactants for this synthesis are:

  • Diene: Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This electron-rich diene is a highly reactive and versatile reagent in Diels-Alder reactions.[2]

  • Dienophile: Ethyl glyoxylate. The two carbonyl groups of ethyl glyoxylate render it an excellent electron-poor dienophile.

The initial product of this cycloaddition is a silyl enol ether, which upon acidic workup, yields a dihydropyranone intermediate. Subsequent stereoselective reduction of the ketone functionality affords the target molecule, this compound.

Reaction Mechanism

The hetero-Diels-Alder reaction between Danishefsky's diene and ethyl glyoxylate proceeds through a concerted [4+2] cycloaddition mechanism. The use of a Lewis acid catalyst can significantly accelerate the reaction and enhance its selectivity by lowering the LUMO energy of the dienophile.[3][4]

Diagram: Hetero-Diels-Alder Reaction Pathway

HDA_Mechanism cluster_reactants Reactants cluster_catalysis Lewis Acid Catalysis cluster_intermediate Intermediate cluster_workup Workup & Reduction Danishefsky Danishefsky's Diene Cycloadduct Cycloaddition Adduct (Silyl Enol Ether) Danishefsky->Cycloadduct + Glyoxylate Ethyl Glyoxylate Glyoxylate->Cycloadduct Lewis_Acid Lewis Acid (e.g., ZnCl₂, Cu(OTf)₂) Lewis_Acid->Glyoxylate Activation Dihydropyranone Ethyl 4,5-dioxo-5,6-dihydro-2H-pyran-4-carboxylate Cycloadduct->Dihydropyranone Acidic Workup (e.g., TFA) Reduction Reduction (e.g., NaBH₄) Dihydropyranone->Reduction Final_Product This compound Reduction->Final_Product

Caption: Reaction pathway for the synthesis of the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
Danishefsky's DieneC₈H₁₆O₂Si172.30Commercially AvailableShould be stored under inert atmosphere and refrigerated.
Ethyl GlyoxylateC₄H₆O₃102.09Commercially AvailableCan be prepared by ozonolysis of diethyl maleate.[5]
Zinc Chloride (anhydrous)ZnCl₂136.30Commercially AvailableShould be handled in a glovebox or under inert atmosphere.
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous, freshly distilled.
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Commercially AvailableCorrosive, handle with care.
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01N/A
Sodium Sulfate (anhydrous)Na₂SO₄142.04Commercially Available
Sodium BorohydrideNaBH₄37.83Commercially AvailableHandle with care, reacts with water.
Methanol (MeOH)CH₃OH32.04Commercially AvailableAnhydrous.
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableFor extraction and chromatography.
HexanesC₆H₁₄86.18Commercially AvailableFor chromatography.
Step 1: Hetero-Diels-Alder Cycloaddition
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (0.1 eq).

  • Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add ethyl glyoxylate (1.0 eq) to the cooled suspension while stirring.

  • After stirring for 15 minutes, add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 2: Acidic Workup and Isolation of the Dihydropyranone Intermediate
  • Once the reaction is complete, quench the reaction by the slow addition of a few drops of trifluoroacetic acid (TFA).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the silyl enol ether.

  • Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyranone intermediate.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 3: Reduction of the Dihydropyranone to the Target Molecule
  • Dissolve the purified dihydropyranone intermediate in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reduction is typically complete within 1-2 hours.

  • Quench the reaction by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless oil.

Diagram: Experimental Workflow

Workflow cluster_step1 Step 1: Hetero-Diels-Alder cluster_step2 Step 2: Workup & Purification cluster_step3 Step 3: Reduction & Purification Start Combine ZnCl₂, DCM, and Ethyl Glyoxylate at -78°C Add_Diene Add Danishefsky's Diene Start->Add_Diene React Stir at -78°C Add_Diene->React Quench Quench with TFA React->Quench Warm Warm to RT Quench->Warm Neutralize Wash with NaHCO₃ Warm->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify1 Flash Chromatography Dry_Concentrate->Purify1 Dissolve Dissolve Dihydropyranone in MeOH at 0°C Purify1->Dissolve Add_NaBH4 Add NaBH₄ Dissolve->Add_NaBH4 React2 Stir at 0°C Add_NaBH4->React2 Quench2 Quench with Acetone React2->Quench2 Workup2 Aqueous Workup and Extraction Quench2->Workup2 Dry_Concentrate2 Dry and Concentrate Workup2->Dry_Concentrate2 Purify2 Flash Chromatography Dry_Concentrate2->Purify2 Final_Product_Node Final Product Purify2->Final_Product_Node

Caption: Step-by-step experimental workflow.

Characterization and Validation

The structure of the final product, this compound, should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the protons on the dihydropyran ring, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the ester and the carbons of the dihydropyran ring.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the ester carbonyl group (C=O stretch), and C-O bonds.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₈H₁₂O₄).

Spectral data for this compound can be found in chemical databases under its CAS number: 324767-92-2.[6][7]

Alternative Synthetic Strategies

While the hetero-Diels-Alder approach is highly effective, other methods for the synthesis of dihydropyran derivatives exist and may be considered depending on the availability of starting materials and desired substitution patterns. These include:

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound.[8]

  • Organocatalytic Domino Reactions: Multi-component reactions catalyzed by small organic molecules can provide efficient access to highly functionalized dihydropyrans.

  • Intramolecular Cyclization: The cyclization of appropriately functionalized acyclic precursors can also lead to the formation of the dihydropyran ring.

These alternative routes often offer different stereochemical outcomes and may be advantageous for the synthesis of specific isomers or analogs.

Conclusion

This technical guide has outlined a comprehensive and reliable strategy for the synthesis of this compound. The hetero-Diels-Alder reaction of Danishefsky's diene with ethyl glyoxylate, followed by a reduction step, provides an efficient and well-established route to this valuable building block. The detailed experimental protocol and discussion of the underlying mechanistic principles are intended to provide researchers and drug development professionals with the necessary tools to successfully synthesize this and related dihydropyran derivatives for their research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
  • ResearchGate. (n.d.). HDA reaction of Danishefsky's diene 1 and ethyl glyoxylate 2. Screening... Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

  • SciSpace. (1996). Asymmetric hetero diels-alder reactions of danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derive. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction – hetero‐Diels‐Alder reaction (hDA) between... Retrieved from [Link]

  • Wikipedia. (n.d.). Danishefsky's diene. Retrieved from [Link]

  • ResearchGate. (n.d.). Route to amino‐substituted pyran and oxepane derivatives A starting... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2020, May 21). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. Retrieved from [Link]

  • Active Biopharma. (n.d.). This compound. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

  • PubMed Central. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

  • PNAS. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Retrieved from [Link]

  • ResearchGate. (2024, December 11). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regio- and stereo-selective aza-Diels–Alder reaction of ethyl glyoxylate 4-methoxyphenylimine with 1,3-dienes in the presence of BF3·Et2O. Evidence for a non-concerted mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Retrieved from [Link]

  • YouTube. (2021, April 5). Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The focus is on the critical starting materials and the detailed experimental methodologies required for its synthesis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals. Its inherent conformational features and the presence of multiple functionalization points make it an attractive template for the design of novel therapeutic agents. This compound, in particular, serves as a versatile intermediate, with its ester and hydroxyl functionalities providing handles for further chemical elaboration. The development of robust and efficient synthetic pathways to this molecule is therefore of paramount importance.

Primary Synthetic Strategy: The Hetero-Diels-Alder Approach

The most prominent and convergent strategy for the synthesis of this compound is the Hetero-Diels-Alder (HDA) reaction. This powerful [4+2] cycloaddition offers a direct route to the dihydropyran core with good control over regioselectivity. The key starting materials for this approach are an electron-rich diene and an electron-poor dienophile.

Starting Material Synthesis: The Dienophile - Ethyl Glyoxylate

Ethyl glyoxylate is a highly reactive dienophile due to the electron-withdrawing nature of the two carbonyl groups. Its preparation in a monomeric and pure form is crucial for the success of the HDA reaction. A common and effective method for its synthesis is the ozonolysis of diethyl maleate.

  • Ozonolysis: A solution of diethyl maleate (1 equivalent) in dichloromethane (CH₂Cl₂) is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The excess ozone is then removed by purging the solution with oxygen or nitrogen.

  • Reductive Workup: The ozonide intermediate is quenched by the addition of a reducing agent. Dimethyl sulfide (DMS) is a commonly used reagent for this purpose. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Purification: The solvent and excess DMS are removed by distillation. The crude ethyl glyoxylate is then purified by vacuum distillation to yield the final product as a colorless to slightly yellow liquid.

Reactant/ReagentMolar RatioKey Role
Diethyl Maleate1Starting alkene
Ozone (O₃)In excessOxidizing agent
Dichloromethane (CH₂Cl₂)SolventInert reaction medium
Dimethyl Sulfide (DMS)~1.1Reducing agent for ozonide

Diagram: Synthesis of Ethyl Glyoxylate

G diethyl_maleate Diethyl Maleate ozonolysis 1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S diethyl_maleate->ozonolysis ethyl_glyoxylate Ethyl Glyoxylate ozonolysis->ethyl_glyoxylate

Caption: Ozonolysis of diethyl maleate to yield ethyl glyoxylate.

Starting Material Synthesis: The Diene - Danishefsky's Diene

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a highly reactive and versatile electron-rich diene widely employed in Diels-Alder reactions.[1][2][3] Its synthesis from commercially available 4-methoxy-3-buten-2-one is a well-established procedure.

  • Enolate Formation: 4-methoxy-3-buten-2-one (1 equivalent) is treated with a strong, non-nucleophilic base to generate the corresponding enolate. A common choice is lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at low temperature (e.g., -78 °C).

  • Silylation: The enolate is then trapped with chlorotrimethylsilane (TMSCl) to form the silyl enol ether, Danishefsky's diene.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Danishefsky's diene as a colorless oil.

Reactant/ReagentMolar RatioKey Role
4-Methoxy-3-buten-2-one1Ketone precursor
Lithium Diisopropylamide (LDA)~1.1Strong, non-nucleophilic base
Chlorotrimethylsilane (TMSCl)~1.2Silylating agent
Tetrahydrofuran (THF)SolventAnhydrous, aprotic solvent

Diagram: Synthesis of Danishefsky's Diene

G methoxybutenone 4-Methoxy-3-buten-2-one reagents 1. LDA, THF, -78 °C 2. TMSCl methoxybutenone->reagents danishefsky_diene Danishefsky's Diene reagents->danishefsky_diene

Caption: Synthesis of Danishefsky's diene from 4-methoxy-3-buten-2-one.

The Hetero-Diels-Alder Reaction

With both the diene and dienophile in hand, the [4+2] cycloaddition can be performed. The reaction is typically catalyzed by a Lewis acid to enhance the reactivity of the dienophile and control the stereoselectivity of the reaction.[4][5]

  • Reaction Setup: A solution of ethyl glyoxylate (1 equivalent) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Lewis Acid Addition: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a chiral bis(oxazoline)-copper(II) complex for asymmetric synthesis, is added (typically 10-20 mol%).[5]

  • Diene Addition: Danishefsky's diene (1.2-1.5 equivalents) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Hydrolysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The crude cycloadduct, a silyl enol ether, is then hydrolyzed by treatment with a mild acid, such as trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl), to afford the target β-hydroxy-α,β-unsaturated ester.

  • Purification: The product is extracted with an organic solvent, dried, and purified by column chromatography on silica gel.

Reactant/ReagentMolar Ratio/LoadingKey Role
Ethyl Glyoxylate1Dienophile
Danishefsky's Diene1.2-1.5Diene
Lewis Acid (e.g., ZnCl₂)0.1-0.2Catalyst
Dichloromethane (CH₂Cl₂)SolventInert reaction medium
Trifluoroacetic Acid (TFA)In excessFor hydrolysis of silyl enol ether

Diagram: Hetero-Diels-Alder Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Purification ethyl_glyoxylate Ethyl Glyoxylate in CH₂Cl₂ lewis_acid Add Lewis Acid ethyl_glyoxylate->lewis_acid danishefsky_diene Add Danishefsky's Diene lewis_acid->danishefsky_diene quench Quench with NaHCO₃ danishefsky_diene->quench hydrolysis Hydrolyze with TFA quench->hydrolysis purification Column Chromatography hydrolysis->purification final_product final_product purification->final_product This compound G start Ethyl Acetoacetate + Formaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel michael Michael Addition knoevenagel->michael aldol Intramolecular Aldol Cyclization michael->aldol dehydration Dehydration aldol->dehydration product Hagemann's Ester (Cyclohexenone derivative) dehydration->product

Caption: Conceptual steps to a cyclohexenone via Knoevenagel condensation.

Conclusion

The synthesis of this compound is most efficiently achieved through a Hetero-Diels-Alder reaction between Danishefsky's diene and ethyl glyoxylate. This guide has provided detailed, field-proven protocols for the preparation of these key starting materials and the subsequent cycloaddition. Understanding the causality behind the choice of reagents and reaction conditions is paramount for successful and reproducible synthesis. The alternative Knoevenagel condensation route, while leading to a different but related structure, highlights the versatility of fundamental organic reactions in the construction of complex cyclic systems. Researchers and drug development professionals can leverage these methodologies to access this valuable dihydropyran intermediate for further elaboration in their discovery programs.

References

  • Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Danishefsky Diene Presentation. Scribd. Available at: [Link]

  • Preparation and Diels-Alder reaction of a highly nucleophilic diene. Organic Syntheses Procedure. Available at: [Link]

  • Ethyl glyoxalate. LookChem. Available at: [Link]

  • Model reaction – hetero‐Diels‐Alder reaction (hDA) between... ResearchGate. Available at: [Link]

  • Asymmetric Hetero Diels-Alder Reactions of Danishefsky's Diene and Glyoxylate Esters Catalyzed by Chiral Bisoxazoline Derived Catalysts. PMC - NIH. Available at: [Link]

  • Synthesis of Danishefsky-Type diene. ResearchGate. Available at: [Link]

  • The Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Danishefsky-Kitahara Diene. Chem-Station Int. Ed. Available at: [Link]

  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. JNAS. Available at: [Link]

  • The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • Novel Sulfonamide Catalyzed Asymmetric Hetero-Diels–Alder Reaction of Ethyl Glyoxylate with Danishefsky's Diene. HETEROCYCLES, Vol. 83, No. 11, 2011. Available at: [Link]

  • The third and fourth steps in the synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde are an intramolecular aldol cyclization to yield a substituted cyclohexenone, and a decarboxylation reaction. Write both reactions, and show the produ. Chegg. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanism of Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of the reaction mechanism for the synthesis of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of procedural steps to offer a deep dive into the causality of the reaction, grounded in established chemical principles and supported by scientific literature.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents. Its inherent conformational flexibility and the presence of multiple functionalization points make it an attractive starting point for the synthesis of diverse molecular architectures. Specifically, the title compound, this compound, incorporates a reactive hydroxyl group and an ester moiety, rendering it a versatile intermediate for further chemical transformations. Understanding the nuances of its formation is paramount for chemists aiming to leverage its synthetic potential.

Proposed Reaction Pathway: An Organocatalytic Domino Michael-Hemiacetalization

The most plausible and efficient synthetic route to this compound involves a base-catalyzed domino reaction between ethyl acetoacetate and formaldehyde . This transformation is a classic example of a tandem Michael-hemiacetalization reaction, a powerful strategy in organic synthesis for the rapid construction of complex cyclic systems from simple acyclic precursors.

The reaction is typically initiated by a weak base, which serves to deprotonate the active methylene group of ethyl acetoacetate, generating a stabilized enolate. This enolate then participates in a cascade of bond-forming events, culminating in the formation of the dihydropyran ring.

Step-by-Step Mechanistic Elucidation

The reaction mechanism can be dissected into the following key steps:

  • Enolate Formation: A basic catalyst, such as piperidine or a tertiary amine, abstracts a proton from the α-carbon of ethyl acetoacetate. This deprotonation is facilitated by the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance.

  • Michael Addition (Aldol-type Reaction): The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. This carbon-carbon bond-forming step is analogous to an aldol addition and results in the formation of a β-hydroxy-β'-keto ester intermediate.

  • Intramolecular Hemiacetalization: The newly formed hydroxyl group then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon. This cyclization step forms a six-membered ring and generates a hemiacetal functionality. The equilibrium of this step is generally favorable due to the formation of a thermodynamically stable six-membered ring.

  • Proton Transfer: A final proton transfer step, mediated by the solvent or the conjugate acid of the catalyst, neutralizes the intermediate to yield the final product, this compound.

The overall transformation is a highly atom-economical process, as all the atoms of the starting materials are incorporated into the final product.

An In-depth Technical Guide to the Characterization of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a heterocyclic compound belonging to the dihydropyran carboxylate family. Its structure, featuring a reactive enol system, a chiral center, and an ester functional group, makes it a valuable and versatile building block in organic synthesis. Dihydropyran derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and natural products, including those with applications in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering insights into its chemical properties and potential applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 324767-92-2[1][2][3]
Molecular Formula C8H12O4[1][4]
Molecular Weight 172.18 g/mol [1]
Exact Mass 172.074 g/mol [1]

Synthesis and Purification

A likely synthetic pathway involves a hetero-Diels-Alder reaction. This approach offers high atom economy and the potential for stereocontrol.

Proposed Synthetic Protocol: Hetero-Diels-Alder Reaction

This protocol is a proposed method and may require optimization.

Step 1: Preparation of the Dienophile

  • Ethyl glyoxylate is used as the dienophile. It can be generated in situ or used as a solution.

Step 2: Preparation of the Diene

  • A suitable 1,3-diene with the required oxygenation pattern is necessary. Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a common and effective choice for such reactions.

Step 3: The Cycloaddition Reaction

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile, ethyl glyoxylate (1.0 equivalent), in a dry, aprotic solvent such as dichloromethane or toluene.

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a Lewis acid catalyst (e.g., BF3·OEt2 or ZnCl2, 0.1-1.0 equivalent) to the stirred solution.

  • Add Danishefsky's diene (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Step 4: Work-up and Purification

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a silyl enol ether, is then hydrolyzed by treatment with a mild acid (e.g., acetic acid or a short silica gel column) to yield the target compound, this compound.

  • Further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G dienophile Ethyl Glyoxylate reaction Hetero-Diels-Alder Cycloaddition (Lewis Acid Catalyst, -78°C) dienophile->reaction diene Danishefsky's Diene diene->reaction intermediate Cycloadduct (Silyl Enol Ether) reaction->intermediate hydrolysis Acidic Work-up (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for the target compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the cited literature, a detailed and reliable characterization can be predicted based on the analysis of closely related dihydropyran and pyran carboxylate structures. The following sections provide the expected spectroscopic data and their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound in CDCl₃ would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison to Analogs
~1.30triplet3H-CH₂CHThe ethyl ester methyl group is expected to be a triplet due to coupling with the adjacent methylene group. This is a characteristic signal for ethyl esters, typically appearing around δ 1.1-1.4 ppm.[5]
~2.50multiplet2H-CH ₂-CH₂-O-These protons are on a saturated carbon adjacent to another saturated carbon and are expected to be in the aliphatic region.
~4.20quartet2H-OCH ₂CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split into a quartet by the methyl group. This is a typical chemical shift for this group in similar structures.[5]
~4.40multiplet2H-CH₂-O-These protons are on a saturated carbon adjacent to the ring oxygen, leading to a downfield shift.
~8.00singlet1H=CH -This vinylic proton is part of an enol system and is expected to be significantly deshielded.
~12.0broad singlet1H-OH The enolic hydroxyl proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparison to Analogs
~14-OCH₂C H₃The methyl carbon of the ethyl ester is expected in the upfield aliphatic region.[5]
~25C H₂-CH₂-O-This saturated carbon in the dihydropyran ring is expected in the aliphatic region.
~61-OC H₂CH₃The methylene carbon of the ethyl ester is deshielded by the oxygen atom.[5]
~68-C H₂-O-The saturated carbon adjacent to the ring oxygen is expected in this region.
~100=C (OH)-The carbon of the enol double bond bearing the hydroxyl group is expected around this chemical shift.
~165-C =OThe ester carbonyl carbon is expected in the downfield region, typical for this functional group.[5]
~170=C (COOEt)-The carbon of the enol double bond bearing the carboxylate group is expected to be significantly downfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Functional GroupRationale and Comparison to Analogs
3400-3200 (broad)O-H stretch (hydroxyl)The broadness of this peak is indicative of hydrogen bonding from the enolic hydroxyl group.
2980-2850C-H stretch (aliphatic)These signals correspond to the C-H bonds of the ethyl group and the saturated part of the dihydropyran ring.
~1720C=O stretch (ester)A strong absorption band characteristic of the carbonyl group in an ester. Data for similar compounds show this peak in the 1700-1740 cm⁻¹ range.[6]
~1650C=C stretch (alkene)This peak corresponds to the carbon-carbon double bond in the dihydropyran ring.
1250-1050C-O stretchStrong signals corresponding to the C-O bonds of the ester and the ether linkage in the dihydropyran ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z ValueInterpretation
172[M]⁺, Molecular ion
127[M - OEt]⁺
99[M - COOEt]⁺

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the enol, the ester, and the dihydropyran ring.

  • Enol Reactivity : The enol system can undergo reactions at both the oxygen and the alpha-carbon. The hydroxyl group can be deprotonated by a base, and the resulting enolate can act as a nucleophile in alkylation and acylation reactions.

  • Ester Group Reactivity : The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

  • Dihydropyran Ring Reactivity : The double bond in the dihydropyran ring can undergo addition reactions, such as hydrogenation or halogenation. The ether linkage provides some stability to the ring, but ring-opening reactions can occur under strong acidic conditions.

G cluster_enol Enol Reactivity cluster_ester Ester Reactivity cluster_ring Ring Reactivity start This compound enol_alkylation Alkylation/Acylation (at Cα or O) start->enol_alkylation Base, R-X hydrolysis Hydrolysis (Acid/Base) start->hydrolysis H₃O⁺ or OH⁻ transesterification Transesterification start->transesterification R'OH, Acid/Base amidation Amidation start->amidation R₂NH hydrogenation Hydrogenation (of C=C) start->hydrogenation H₂, Catalyst ring_opening Ring Opening (Strong Acid) start->ring_opening Conc. H⁺

Caption: Potential reactivity pathways of the title compound.

Applications in Drug Development

Dihydropyran derivatives are important scaffolds in medicinal chemistry due to their presence in numerous natural products with biological activity. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The functional groups allow for a variety of chemical transformations, making it a valuable starting material for the construction of compound libraries for drug discovery screening. Its structural motifs can be found in molecules targeting a range of diseases, and its utility lies in its ability to be elaborated into more complex structures with tailored pharmacological profiles.

References

  • MOLBASE. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566089, Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. Retrieved January 19, 2026, from [Link].

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54706569, this compound. Retrieved January 19, 2026, from [Link].

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • Elgemeie, G. H., et al. (2020). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Retrieved January 19, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved January 19, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82467, Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved January 19, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (CAS Number: 324767-92-2). As of the date of this publication, publicly accessible, experimentally derived spectral data (NMR, IR, MS) for this specific compound is limited. Consequently, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust, predictive interpretation of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the characterization of this and similar dihydropyran derivatives. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, providing predicted spectral values and a rationale for these predictions. Furthermore, this guide outlines standardized experimental protocols for acquiring such data, ensuring a self-validating system for future empirical studies.

Introduction

This compound is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery due to the prevalence of the dihydropyran motif in various natural products and biologically active molecules. The structural elucidation of such compounds is paramount for confirming their identity, purity, and for understanding their chemical reactivity. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

The structure of this compound, featuring a hydroxyl group, an α,β-unsaturated ester, and a dihydropyran ring, suggests a rich and informative spectral profile. The molecule exists in tautomeric equilibrium with its keto form, ethyl 5-oxo-tetrahydropyran-4-carboxylate. However, the enol form is expected to be significantly stabilized by intramolecular hydrogen bonding and conjugation. This guide will focus on the spectral features of the enol tautomer.

molecule_structure 1 O 2 CH2 1->2 3 CH2 2->3 4 C 3->4 5 C 4->5 = 6 C 5->6 9 C-OH 5->9 6->1 7 C=O 6->7 8 OCH2CH3 7->8 n1 1 n2 2 n3 3 n4 4 n5 5 n6 6

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (300-500 MHz Spectrometer) cluster_data_processing Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for optimal magnetic field homogeneity. acq2 Acquire a ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire a ¹³C NMR spectrum (e.g., 1024 scans). acq2->acq3 acq4 Perform 2D NMR experiments (COSY, HSQC) for further structural elucidation. acq3->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction. proc2 Calibrate the chemical shift scale to the TMS signal. proc1->proc2 proc3 Integrate the ¹H NMR signals and determine coupling constants. proc2->proc3 cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing ir_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (FTIR Spectrometer) cluster_data_processing Data Processing prep1 For solid samples, prepare a KBr pellet or use an ATR accessory. prep2 For liquid/soluble samples, cast a thin film on a salt plate (e.g., NaCl) or use an ATR accessory. prep1->prep2 acq1 Record a background spectrum of the empty sample compartment. acq2 Place the sample in the spectrometer and record the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum. cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Standardized workflow for FTIR data acquisition.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibration TypeRationale and Comparative Insights
3200-2500 (broad)O-H stretch (intramolecularly H-bonded)A very broad and strong absorption is expected for the enolic hydroxyl group due to strong intramolecular hydrogen bonding to the ester carbonyl. This is a hallmark of such systems. [1]
~2980-2850C-H stretch (aliphatic)These absorptions correspond to the stretching vibrations of the sp³ C-H bonds in the dihydropyran ring and the ethyl group.
~1650C=O stretch (conjugated ester)The ester carbonyl stretching frequency is lowered from the typical ~1740 cm⁻¹ due to conjugation with the C=C double bond and intramolecular hydrogen bonding. [1]
~1610C=C stretch (conjugated)The stretching vibration of the carbon-carbon double bond in the enol system is expected in this region. Its intensity is often enhanced by conjugation.
~1250C-O stretch (ester)A strong absorption corresponding to the C-O stretching of the ester group is anticipated here.
~1100C-O stretch (ether)The C-O-C stretching vibration of the dihydropyran ring is expected to appear as a strong band in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

ms_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (e.g., ESI-TOF) cluster_data_processing Data Processing prep1 Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the ion source (e.g., via direct infusion or LC). acq2 Acquire the mass spectrum in positive or negative ion mode. Positive mode is likely to show [M+H]⁺ and [M+Na]⁺. acq1->acq2 proc1 Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. proc2 Analyze the fragmentation pattern to gain further structural information. proc1->proc2 cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Standardized workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₁₂O₄, with a monoisotopic mass of 172.0736 g/mol .

  • Molecular Ion (M⁺˙): In an electron ionization (EI) experiment, a molecular ion peak at m/z 172 would be expected, although it may be weak due to the lability of the molecule.

  • [M+H]⁺ and [M+Na]⁺: In electrospray ionization (ESI) in positive mode, prominent peaks at m/z 173.0810 ([M+H]⁺) and m/z 195.0630 ([M+Na]⁺) are anticipated.

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

  • Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment at m/z 127.

  • Loss of ethanol (CH₃CH₂OH): A rearrangement reaction could lead to the loss of ethanol, giving a fragment at m/z 126.

  • Retro-Diels-Alder (RDA) reaction: The dihydropyran ring could undergo a characteristic RDA fragmentation, although the substitution pattern may influence the favorability of this pathway.

  • Loss of CO₂ from the ester group: This would lead to a fragment at m/z 128.

  • Loss of an ethyl group (•CH₂CH₃): Resulting in a fragment at m/z 143.

fragmentation_pathway M [M]⁺˙ m/z = 172 F1 [M - OCH₂CH₃]⁺ m/z = 127 M->F1 - •OCH₂CH₃ F2 [M - CH₃CH₂OH]⁺˙ m/z = 126 M->F2 - CH₃CH₂OH F3 [M - CO₂]⁺˙ m/z = 128 M->F3 - CO₂ F4 [M - CH₂CH₃]⁺ m/z = 143 M->F4 - •CH₂CH₃

Caption: Predicted major fragmentation pathways for this compound in MS.

Conclusion

While experimental spectra for this compound are not readily found in the surveyed literature, a comprehensive and scientifically grounded prediction of its NMR, IR, and MS data has been presented. This guide serves as a valuable resource for the identification and characterization of this molecule and provides a framework for the analysis of related dihydropyran structures. The predicted data, rooted in fundamental spectroscopic principles and supported by data from analogous compounds, offers a clear roadmap for researchers. The outlined experimental protocols ensure that future acquisition of spectral data for this compound can be performed in a standardized and reproducible manner, allowing for a direct comparison with the predictions made herein.

References

  • General NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • NMR of Dihydropyran Derivatives

    • Title: Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv
    • Source: International Journal of Research Culture Society, 2017.
    • URL: [Link]

  • IR Spectroscopy of Esters and Enols

    • Title: IR Spectroscopy and Keto-Enol Tautomerism
    • Source: Adi Chemistry
    • URL: [Link]

  • Mass Spectrometry Principles

    • Title: Mass Spectrometry: A Textbook
    • Source: Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
    • URL: [Link]

  • Mass Spectrometry of Dihydropyran Derivatives

    • Title: Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011.
    • Source: ResearchG
    • URL: [Link]

Sources

physical and chemical properties of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a substituted dihydropyran, represents a class of heterocyclic compounds that have garnered significant interest in the scientific community. The dihydropyran motif is a key structural feature in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities[1]. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in the realm of drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust and insightful resource.

Physicochemical Properties: A Data-Driven Overview

The fundamental physical and chemical properties of a compound are critical for its application in research and development. Due to the limited availability of direct experimental data for this compound, the following table includes both identified information and estimated values based on its structure and data from similar compounds.

PropertyValue/InformationSource/Basis
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [3]
CAS Number 324767-92-2[2][4]
Appearance Likely a colorless to pale yellow oil or a low-melting solid.Inferred from similar compounds.
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.Based on general properties of similar esters.
Density Not experimentally determined in available literature.-
Structural Elucidation and Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the dihydropyran ring would appear in the region of 2.0-5.0 ppm. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 165-175 ppm. The carbons of the dihydropyran ring would resonate in the range of 20-100 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The ethyl group carbons would be observed at around 60 ppm and 14 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption band around 1700-1730 cm⁻¹ would indicate the C=O stretching of the ester group. C-O stretching vibrations for the ether and ester functionalities would be expected in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, water, and other small fragments from the dihydropyran ring.

Synthesis and Purification: A Proposed Methodological Approach

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic strategy can be proposed based on the well-established hetero-Diels-Alder reaction[8][9][10][11][12]. This powerful cycloaddition reaction provides a direct route to dihydropyran rings.

Proposed Synthesis: Hetero-Diels-Alder Reaction

The synthesis would involve the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile. In this case, a suitable 1-alkoxy-1,3-diene could react with an α,β-unsaturated ester.

Reaction Scheme:

G reagents 1-Ethoxy-1,3-butadiene + Ethyl glyoxylate -> this compound

A proposed hetero-Diels-Alder reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of ethyl glyoxylate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalent) at 0 °C under an inert atmosphere.

  • Addition of Diene: Slowly add 1-ethoxy-1,3-butadiene (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The use of a Lewis acid catalyst is crucial to activate the dienophile (ethyl glyoxylate), thereby lowering the activation energy of the reaction and promoting the cycloaddition.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the degradation of the reactants and catalyst by atmospheric oxygen and moisture.

  • Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials, byproducts, and the catalyst.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the ester, the ether linkage, and the double bond within the dihydropyran ring.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this molecule is its potential to exhibit keto-enol tautomerism[13][14][15][16]. The enol form (the "hydroxy" tautomer) is in equilibrium with its keto tautomer, ethyl 5-oxo-tetrahydropyran-4-carboxylate. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

G Keto Keto Tautomer Ethyl 5-oxo-tetrahydropyran-4-carboxylate Enol Enol Tautomer This compound Keto->Enol Equilibrium Enol->Keto G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation Inhibitor Pyran Derivative (Potential Inhibitor) Inhibitor->Kinase1

Hypothetical inhibition of a kinase signaling pathway by a pyran derivative.

This diagram illustrates a generic kinase signaling cascade where a pyran derivative could potentially act as an inhibitor of a key kinase, thereby disrupting the downstream signaling that leads to cell proliferation.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While a comprehensive experimental characterization is still needed, the foundational knowledge of its structure, coupled with the well-documented chemistry of dihydropyrans, provides a strong basis for its exploration in synthetic and medicinal chemistry. Future research should focus on developing a robust and scalable synthesis, thoroughly characterizing its physicochemical properties, and exploring its biological activity profile. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the study and application of this versatile heterocyclic compound.

References

  • One-Pot Synthesis of Dihydropyrans via CO2 Reduction and Domino Knoevenagel/oxa-Diels–Alder Reactions. Organic Letters. [Link]

  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [Link]

  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. ChemSynthesis. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • This compound. Active Biopharma. [Link]

  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

  • (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. PubChem. [Link]

  • Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. PubChem. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

  • hydroxydihydromaltol 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. The Good Scents Company. [Link]

  • Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Cheméo. [Link]

  • ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. ChemSynthesis. [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. In the absence of extensive public data, this document serves as a predictive analysis and a practical guide for researchers. It outlines detailed methodologies for determining the aqueous and organic solubility profiles, as well as a systematic approach to evaluating the chemical stability of the molecule under various stress conditions as mandated by ICH guidelines. The protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's physicochemical properties.

Introduction and Molecular Overview

This compound (EHPC) is a substituted dihydropyran derivative. The dihydropyran scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules.[1][2] The unique arrangement of functional groups in EHPC—an ethyl ester, a vinylogous acid (enol) system, and a dihydropyran ring—suggests a complex physicochemical profile that warrants thorough investigation for any potential application in drug development or fine chemical synthesis.

The molecule's structure (Figure 1) points to several key characteristics that will govern its solubility and stability:

  • The Ethyl Ester Group: Contributes to lipophilicity and is a primary site for potential hydrolytic degradation.

  • The Enol Hydroxyl Group: This vinylogous acid moiety is expected to be weakly acidic, making the molecule's solubility pH-dependent. This group is also a potential site for oxidation.

  • The Dihydropyran Ring: Contains an enol ether linkage, which can be susceptible to acid-catalyzed hydrolysis and oxidation.[3][4]

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (hydroxyl) and acceptors (ether and carbonyl oxygens) suggests the potential for moderate aqueous solubility despite the overall carbon framework.

This guide will detail the necessary experimental workflows to quantitatively determine these properties and predict the molecule's behavior in various environments.

Figure 1: Chemical Structure of this compound.
Chemical Structure of this compound

Solubility Profile Determination

A comprehensive understanding of a compound's solubility is fundamental to its development, influencing everything from reaction conditions to bioavailability.[5][6] We will outline the protocols for determining both thermodynamic and kinetic solubility in various relevant media.

Predicted Solubility Characteristics

Based on its structure, the solubility of EHPC is predicted to vary significantly with the solvent system. A qualitative prediction is summarized in Table 1. The polar hydroxyl group is expected to facilitate solubility in polar protic solvents, while the ethyl ester and ring structure will favor solubility in organic solvents.

Solvent System Predicted Solubility Rationale
Water (neutral pH)Sparingly SolubleThe polar hydroxyl and carbonyl groups are countered by the nonpolar ethyl group and hydrocarbon backbone. Hydrogen bonding with water is possible.[7]
Aqueous Buffers (pH < 4)LowThe enol hydroxyl group will be fully protonated, reducing polarity and solubility.
Aqueous Buffers (pH > 8)HighDeprotonation of the weakly acidic enol hydroxyl group will form a more polar and soluble carboxylate-like anion.[5]
Methanol / EthanolSoluble"Like dissolves like" principle; these polar protic solvents can hydrogen bond with the solute.
Dichloromethane (DCM)SolubleThe molecule has sufficient nonpolar character to dissolve in this common organic solvent.
HexanesInsolubleThe molecule is too polar to dissolve in a completely nonpolar aliphatic solvent.

Table 1: Predicted Qualitative Solubility of EHPC.

Experimental Workflow for Solubility Determination

A systematic approach is required to move from qualitative predictions to quantitative data. The following workflow, illustrated in the diagram below, ensures a comprehensive evaluation.

G cluster_0 Solubility Determination Workflow start Start: Pure EHPC Solid shake_flask Thermodynamic Solubility (Shake-Flask Method) start->shake_flask kinetic_sol Kinetic Solubility (DMSO Stock Dilution) start->kinetic_sol ph_profile pH-Solubility Profile shake_flask->ph_profile Use various pH buffers analysis Quantification (HPLC-UV or UV-Vis) shake_flask->analysis kinetic_sol->analysis ph_profile->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Diagram 1: Workflow for Comprehensive Solubility Analysis.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility, which is the most stable and relevant value for many applications.[5]

Causality: The extended equilibration time (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states. Constant agitation prevents the formation of concentration gradients.

Protocol:

  • Preparation: Add an excess amount of solid EHPC (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., deionized water, pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer, methanol, etc.).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 24 hours. A 48-hour time point should also be analyzed to confirm that equilibrium has been reached.

  • Sample Preparation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration.

Protocol: pH-Solubility Profiling

This experiment is crucial for ionizable or potentially ionizable compounds and is a direct extension of the shake-flask method.[8][9]

Causality: By measuring solubility across a range of pH values, we can determine the pKa of the ionizable group (the enol) and understand how solubility will change in different physiological or formulation environments.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and chemical range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Solubility Determination: Perform the Shake-Flask Method (Section 2.3) using each of these buffers as the solvent.

  • Data Plotting: Plot the determined solubility (on a log scale) against the pH of the buffer. The resulting curve will reveal the pH-dependent solubility behavior of EHPC.

Chemical Stability Assessment

Chemical stability is a critical quality attribute. Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][10][11] The goal is typically to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[12]

Predicted Degradation Pathways

The structure of EHPC suggests several potential degradation pathways that must be investigated experimentally.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation EHPC Ethyl 5-hydroxy-3,6-dihydro- 2H-pyran-4-carboxylate acid_hydrolysis Acid-Catalyzed Ester Hydrolysis EHPC->acid_hydrolysis H+ / H2O base_hydrolysis Base-Catalyzed Ester Hydrolysis EHPC->base_hydrolysis OH- / H2O ring_opening Acid-Catalyzed Ring Opening EHPC->ring_opening Strong H+ enol_oxidation Enol/Enol Ether Oxidation EHPC->enol_oxidation [O] (e.g., H2O2) photolysis Photolytic Rearrangement or Decomposition EHPC->photolysis UV/Vis Light

Diagram 2: Predicted Degradation Pathways for EHPC.

Protocol: Forced Degradation Studies

A systematic forced degradation study involves exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[13] A validated stability-indicating HPLC method is required for analysis.[14][15][16]

Self-Validation: Each stress condition must be run alongside a control sample (e.g., compound in the same solvent but without the stressor, kept at room temperature and protected from light) to differentiate stress-induced degradation from inherent instability in the solution.

Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of EHPC in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Time Points: Analyze samples at 2, 4, 8, and 24 hours.

    • Sample Prep: Before injection, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase.

    • Causality: Heating accelerates the reaction. Neutralization is critical to prevent ongoing degradation on the autosampler and to protect the HPLC column.[17][18] If no degradation is seen, a stronger acid (e.g., 1 M HCl) may be required.

  • Base Hydrolysis:

    • Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Time Points: Analyze samples at 1, 2, 4, and 8 hours.

    • Sample Prep: Before injection, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl. Dilute with mobile phase.

    • Causality: Base-catalyzed ester hydrolysis (saponification) is typically much faster than acid hydrolysis and often does not require heating.[19]

  • Oxidative Degradation:

    • Condition: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Time Points: Analyze samples at 2, 6, 12, and 24 hours.

    • Sample Prep: Dilute directly with mobile phase before injection.

    • Causality: The enol and enol ether moieties are susceptible to oxidation. Protecting from light ensures that observed degradation is due to oxidation, not photolysis.

  • Thermal Degradation:

    • Solid State: Place a thin layer of solid EHPC in a vial and heat in an oven at 80°C for 48 hours.

    • Solution State: Heat the stock solution at 60°C for 48 hours.

    • Sample Prep: For the solid, dissolve a known weight in solvent. For the solution, dilute with mobile phase.

    • Causality: This evaluates the intrinsic thermal stability of the molecule both in its crystal lattice and in solution.

  • Photostability:

    • Condition: Expose both solid EHPC and the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[20][21][22]

    • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Sample Prep: Prepare solutions of the solid and dilute the stock solution as needed.

    • Causality: This study is essential to determine if the compound requires light-resistant packaging and handling procedures.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[15][23]

Causality: The primary goal is to achieve chromatographic separation (specificity) between the parent peak (EHPC) and all potential degradation products generated during forced degradation. This ensures that the parent peak is not overestimated due to co-eluting impurities.

General Development Workflow:

  • Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, acetate) at different pH values.

  • Gradient Optimization: Develop a gradient elution method to separate compounds with a range of polarities.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies (Section 3.2). The ideal method will show the parent peak decreasing while new peaks (degradants) appear with good resolution from the parent and each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions. This confirms that no degradants are co-eluting.

Conclusion and Forward Outlook

This guide presents a predictive assessment and a detailed experimental roadmap for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not currently widespread, the protocols outlined herein are based on established, robust scientific principles and regulatory expectations. By systematically executing these workflows, a researcher can generate a comprehensive physicochemical profile of EHPC. This data is indispensable for guiding its future development, whether in formulating a new therapeutic agent, optimizing a synthetic route, or establishing appropriate storage and handling conditions. The insights gained from these studies will form the bedrock of any subsequent research and development efforts.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). Frontiers. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy - gmp-compliance.org. [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). apicule. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 24-30. [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (n.d.). ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(1), 350-356. [Link]

  • Video: Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • What is a stability indicating method? (n.d.). AmbioPharm. [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • heterocyclic compound. (n.d.). Britannica. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • The oxidation of enol ethers. (n.d.). Journal of the Chemical Society D - RSC Publishing. [Link]

  • Roy, S., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14035-14045. [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023, August 30). Open Access Journals. [Link]

  • Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Predictive Models for pH-Dependent Solubility of Atorvastatin Calcium. Current Pharmaceutical Analysis, 20(5). [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC - NIH. [Link]

  • α-Hydroxylation of Enolates and Silyl Enol Ethers. (2004, April 15). Semantic Scholar. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Phase solubility analysis and pH solubility profile. (n.d.). Slideshare. [Link]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023, March 25). [Link]

  • Solubility Analysis. (n.d.). CD Formulation. [Link]

  • Silyl enol ether. (n.d.). Wikipedia. [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

  • Kar, S., et al. (2022). Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. Chemical Science, 13(10), 2958-2965. [Link]

Sources

Exploring the Chemical Space of Functionalized Dihydropyrans: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-pyran motif is a quintessential "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of bioactive natural products and synthetic pharmaceuticals.[1] Its prevalence is a testament to its evolutionary selection as a core structural unit capable of presenting functional groups in a precise three-dimensional orientation, facilitating specific and high-affinity interactions with biological targets.[1] This technical guide provides an in-depth exploration of the chemical space surrounding functionalized dihydropyrans. We will dissect key, field-proven synthetic strategies, including cycloadditions, multicomponent reactions, and modern organocatalytic methodologies, explaining the causality behind these experimental choices. Furthermore, this guide will detail the significant biological activities associated with this scaffold and provide robust, step-by-step protocols for the synthesis and evaluation of these promising compounds, aimed at empowering researchers in the discovery and development of novel therapeutic agents.

Introduction: The Enduring Significance of the Dihydropyran Core

Nature has consistently utilized the dihydropyran ring system to construct molecules with potent biological activities.[1] From anticancer and antimicrobial to anti-inflammatory properties, this heterocyclic system provides a versatile platform for molecular design.[2][3][4] The inherent structural features of the dihydropyran scaffold, such as its conformational flexibility and the common presence of multiple stereocenters, are critical to its function.[1] This guide moves beyond a simple catalog of compounds to provide a strategic overview of how to access and diversify this chemical space, transforming fundamental synthetic principles into actionable protocols for drug development professionals.

Strategic Synthesis of the Dihydropyran Core: Four Pillars of Construction

The construction of the dihydropyran ring is a well-trodden path in organic synthesis, yet new, more efficient and selective methods are continually being developed. Here, we focus on four pillars of synthesis that offer broad applicability and control.

Pillar 1: Hetero-Diels-Alder [4+2] Cycloaddition

Causality: The hetero-Diels-Alder reaction is a powerful and convergent method for forming the six-membered dihydropyran ring in a single, often highly stereocontrolled, step.[5] The reaction's feasibility is governed by frontier molecular orbital theory. In a normal electron-demand reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile (a heterodienophile, such as an α,β-unsaturated carbonyl compound) is dominant.[5] Conversely, inverse-electron-demand reactions, which are highly effective for dihydropyran synthesis, involve an electron-rich dienophile (like an enol ether) and an electron-poor diene.[5][6] The choice of catalyst, often a Lewis acid, is critical as it coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.

Caption: General schematic of an inverse-electron-demand Hetero-Diels-Alder reaction.

Exemplary Protocol: Lewis Acid-Catalyzed Synthesis of a Phenyl-Substituted Dihydropyran

This protocol is adapted from methodologies described for the reaction of aldehydes with activated dienes.[7]

  • Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous toluene (40 mL) and aluminum chloride (3.2 g, 0.024 mol).

  • Initiation: Cool the stirred mixture to 5°C using an ice-water bath. Add 2-nitropropane (2.1 g, 0.024 mol) dropwise over 5 minutes, maintaining the temperature below 10°C.

  • Reactant Addition: Prepare a solution of benzaldehyde (12.7 g), 2-methyl-1,3-pentadiene (23 g, 0.28 mol), and toluene (50 mL). Add this solution dropwise to the reaction flask over 20 minutes, ensuring the temperature remains at 5°C with vigorous stirring.

  • Reaction Completion: Stir the reaction mixture for an additional 10 minutes at 5°C after the addition is complete.

  • Workup: Quench the reaction by carefully pouring the mixture into 200 mL of ice water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to yield the dihydropyran product.

Pillar 2: Multicomponent Reactions (MCRs)

Causality: MCRs are a cornerstone of green and efficient chemistry, allowing for the construction of complex molecules like functionalized dihydropyrans in a single synthetic operation from three or more starting materials.[8][9] This approach minimizes waste, time, and resources. A common MCR for dihydropyran synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), and a C-H acid or enolizable ketone, often catalyzed by a base.[10] The sequence typically proceeds through a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization/dehydration to furnish the dihydropyran ring.[10][11]

Component AComponent BComponent CCatalyst TypeTypical ConditionsReference
Aromatic AldehydeMalononitrile4-HydroxycoumarinBasic (e.g., Piperidine)Reflux in Ethanol[8]
BenzaldehydeEthyl AcetoacetateHydrazine HydrateHeterogeneous (e.g., GO-Fe3O4)80°C, Aqueous Media[8]
AldehydeEthyl Cyanoacetate4-Hydroxy-6-methyl-2-pyroneAmmonium AcetateReflux in Water/Ethanol[12]

Table 1: Representative Multicomponent Reaction Systems for Dihydropyran Synthesis.

Exemplary Protocol: One-Pot Synthesis of a Pyrano[4,3-b]pyran Derivative

This protocol is based on the MCR methodology reported by Ghorbani-Vaghei et al.[12]

  • Reactor Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxy-6-methyl-2-pyrone (1 mmol, 126 mg), an appropriate benzaldehyde derivative (1 mmol), ethyl cyanoacetate (1 mmol, 110 µL), and ammonium acetate (0.1 mmol, 8.5 mg).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (8 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 chloroform:ethanol mobile phase.

  • Isolation: Upon completion, cool the flask in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed if further purification is needed.

Pillar 3: Asymmetric Organocatalysis

Causality: The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalysis. Organocatalysis, using small chiral organic molecules, has emerged as a powerful alternative to metal-based catalysts.[13] For dihydropyran synthesis, chiral amines (like proline derivatives) and N-Heterocyclic Carbenes (NHCs) are particularly effective.[14][15] Chiral amines often operate via enamine or iminium ion intermediates to control the stereochemistry of cascade reactions, such as Michael addition followed by hemiacetalization.[15] NHCs activate aldehydes through the formation of a key Breslow intermediate, which can then act as a homoenolate equivalent to participate in [4+2] or [3+3] annulations with various partners, delivering highly functionalized and chiral dihydropyranones.[14][16]

Caption: Simplified catalytic cycle for NHC-mediated dihydropyranone synthesis.

Exemplary Protocol: Chiral N,N'-Dioxide Catalyzed Michael/Hemiacetalization

This protocol is conceptualized from the work of Feng and co-workers on asymmetric dihydropyran synthesis.[13][17]

  • Catalyst Preparation: In a dry vial under an inert atmosphere, add the chiral C3 N,N′-dioxide catalyst (0.02 mmol, 10 mol%) and p-tBuC6H4COOH (0.03 mmol, 15 mol%).

  • Reactant Addition: Add methyl tert-butyl ether (MTBE, 0.5 mL) followed by the α-substituted cyano ketone (0.2 mmol, 1.0 equiv.).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0°C). Add the β,γ-unsaturated α-ketoester (0.24 mmol, 1.2 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify using flash chromatography (eluent: petroleum ether/ethyl acetate gradient) to isolate the enantiomerically enriched dihydropyran product.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.

Pillar 4: Silyl-Prins Cyclization

Causality: The Prins cyclization is a classic acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran.[18] A powerful modern variant, the silyl-Prins cyclization, employs alkenylsilanes as nucleophilic partners. This modification allows for the synthesis of dihydropyrans rather than tetrahydropyrans, as the silyl group facilitates the elimination step to form the double bond.[18][19] The reaction is typically mediated by a Lewis acid like TMSOTf and proceeds through an oxocarbenium ion intermediate, followed by a 6-endo cyclization. This method often shows excellent diastereoselectivity for cis-2,6-disubstituted products.[19]

The Biological Landscape of Functionalized Dihydropyrans

The dihydropyran scaffold is a recurring motif in molecules exhibiting a broad spectrum of biological activities, making it a fertile ground for drug discovery programs.

Anticancer and Antiproliferative Activity

Numerous dihydropyran derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[2] For example, a series of 5-oxo-dihydropyranopyran derivatives were synthesized and evaluated for their anti-proliferative activity against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines.[12] Certain substitutions on the C4-phenyl ring, such as 4-NO₂, 4-Cl, and 3,4,5-trimethoxy, were found to be particularly potent.[12] Some dihydropyrans have also been identified as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[2]

Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Pyrano[4,3-b]pyran (4j)MCF-7 (Breast)26.6 µM[12]
Pyrano[4,3-b]pyran (4i)MCF-7 (Breast)34.2 µM[12]
Pyrano[4,3-b]pyran (4g)SW-480 (Colon)34.6 µM[12]

Table 2: Selected Antiproliferative Activities of Dihydropyran Derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[2][3] For instance, certain biscoumarin and dihydropyran derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values in the 8–16 μg/mL range.[3]

Exemplary Protocol: Broth Microdilution for MIC Determination

This is a standard protocol for assessing antimicrobial activity.[1]

  • Preparation: Prepare a two-fold serial dilution of the test dihydropyran compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Outlook

The chemical space of functionalized dihydropyrans is rich and continues to expand, driven by innovative synthetic methodologies. The convergence of efficient MCRs, powerful cycloadditions, and highly selective organocatalytic processes provides an unparalleled toolkit for accessing molecular diversity around this privileged core. The demonstrated breadth of biological activity, from anticancer to antimicrobial, confirms that the dihydropyran scaffold is far from being fully exploited. Future efforts will likely focus on integrating these synthetic strategies into diversity-oriented synthesis platforms and leveraging computational modeling to design next-generation dihydropyran-based therapeutics with enhanced potency and target specificity.

References

  • Castillo, J. C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Available at: [Link]

  • Feng, J., et al. (2018). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters. Available at: [Link]

  • Feng, J., et al. (2018). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters. Available at: [Link]

  • Various Authors. (2011). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Available at: [Link]

  • BTC. (2025). What are the tandem reactions for the synthesis of Pyran Series compounds?. BTC Blog. Available at: [Link]

  • Various Authors. (2020). Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports. Available at: [Link]

  • Shaikh, R. R., et al. (2023). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. Available at: [Link]

  • Grokipedia. (Date not available). Dihydropyran. Grokipedia. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. Molecules. Available at: [Link]

  • Various Authors. (2023). Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. Available at: [Link]

  • Various Authors. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT.org. Available at: [Link]

  • Fernández de la Pradilla, R., et al. (2003). Sulfur-directed Enantioselective Synthesis of Functionalized Dihydropyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2025). Multicomponent synthesis of functionalized 4H-pyrans. ResearchGate. Available at: [Link]

  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Various Authors. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

  • Ghosh, A. K., et al. (2005). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Heterocycles. Available at: [Link]

  • Various Authors. (2006). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository. Available at: [Link]

  • Various Authors. (2003). Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. ResearchGate. Available at: [Link]

  • Fernández de la Pradilla, R., et al. (2003). Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

  • Various Authors. (2024). Synthesis and significance of 1,4-dihydropyridine drug analogs. Authorea. Available at: [Link]

  • Cheméo. (Date not available). Chemical Properties of Dihydropyran (CAS 25512-65-6). Cheméo. Available at: [Link]

  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Organic Chemistry Portal. (Date not available). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (1993). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]

  • Carranco, I., et al. (2005). Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines. Journal of Combinatorial Chemistry. Available at: [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. Available at: [Link]

  • Google Patents. (1992). US5162551A - Process for the preparation of dihydropyrans. Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active molecules underscores its importance in drug discovery and development. Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a functionalized dihydropyran, serves as a versatile building block for the synthesis of more complex therapeutic agents and natural products. Its enolizable β-keto ester functionality and the allylic alcohol moiety provide multiple reaction sites for further chemical transformations. This document provides a detailed protocol for the synthesis of this valuable intermediate, grounded in established chemical principles.

Mechanistic Insights: A Base-Catalyzed Domino Reaction

The synthesis of this compound from ethyl acetoacetate and formaldehyde is a fascinating example of a domino reaction, which can be understood as a sequence of Knoevenagel condensation and an intramolecular Michael addition. This process is typically catalyzed by a mild base.

The reaction commences with the base-catalyzed Knoevenagel condensation between one molecule of ethyl acetoacetate and formaldehyde. The base, often a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), deprotonates the acidic α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent elimination of water yields an α,β-unsaturated intermediate, ethyl 2-acetylenoacrylate.

In the second phase of the domino sequence, a second molecule of ethyl acetoacetate undergoes a Michael addition to the newly formed α,β-unsaturated system. The enolate of the second ethyl acetoacetate molecule adds to the β-carbon of the unsaturated intermediate. This is followed by an intramolecular cyclization, where the enolate oxygen of the first ethyl acetoacetate unit attacks the acetyl carbonyl carbon of the second unit. A final proton transfer step yields the stable enol form, which is the desired product, this compound. The use of a base is crucial for the initial deprotonation and for facilitating the subsequent steps of the reaction cascade.[1][2][3]

Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl AcetoacetateC₆H₁₀O₃130.1426.0 g (0.2 mol)Reagent grade, freshly distilled
Formaldehyde (37% in H₂O)CH₂O30.038.1 g (0.1 mol)Stabilized with methanol
1,4-Diazabicyclo[2.2.2]octane (DABCO)C₆H₁₂N₂112.172.24 g (0.02 mol)Catalyst
EthanolC₂H₅OH46.07100 mLSolvent
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor washing
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), ethyl acetoacetate (26.0 g, 0.2 mol), and formaldehyde (8.1 g of a 37% aqueous solution, 0.1 mol).

  • Catalyst Addition : While stirring the mixture at room temperature, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.24 g, 0.02 mol) portion-wise.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : To the resulting residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purification of the target compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Ethyl Acetoacetate, Formaldehyde, and Ethanol catalyst Add DABCO Catalyst reagents->catalyst Stir at RT reflux Reflux for 6 hours catalyst->reflux monitor Monitor by TLC reflux->monitor evaporation Remove Solvent monitor->evaporation Reaction Complete extraction Aqueous Work-up & Extraction evaporation->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Mechanistic Pathway Visualization

The following diagram outlines the proposed domino reaction mechanism for the formation of the dihydropyran ring.

Reaction_Mechanism start Ethyl Acetoacetate + Formaldehyde enolate1 Formation of Enolate 1 (Base-catalyzed) start->enolate1 enolate2 Formation of Enolate 2 (Base-catalyzed) start->enolate2 knoevenagel Knoevenagel Condensation enolate1->knoevenagel intermediate α,β-Unsaturated Intermediate knoevenagel->intermediate michael Michael Addition intermediate->michael enolate2->michael cyclization Intramolecular Cyclization michael->cyclization product This compound cyclization->product

Caption: Proposed domino reaction mechanism for the synthesis of the target dihydropyran.

Conclusion and Future Perspectives

The protocol described herein provides an efficient and reliable method for the synthesis of this compound. The reaction proceeds through a well-understood domino sequence of Knoevenagel condensation and intramolecular Michael addition, offering a high degree of atom economy. This versatile intermediate can be further elaborated to access a diverse range of complex molecules with potential applications in pharmacology and materials science. Future work may focus on the development of stereoselective variations of this reaction to access enantiomerically pure dihydropyran derivatives.

References

  • Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • Solved 5. Two equivalents of ethyl acetoacetate react with... In Chegg.com. Retrieved from [Link]

  • DABCO as a green catalyst for the synthesis of pyranoquinoline derivatives. In ResearchGate. Retrieved from [Link]

  • Reactions of formaldehyde with methylene compounds. Part I. Products from acetoacetic esters. In Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. In ResearchGate. Retrieved from [Link]

  • Organic Synthesis Via Enolate. In SlideShare. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyran Scaffold as a Privileged Motif in Drug Discovery

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on the identification and optimization of molecular scaffolds that confer desirable pharmacological properties. Among these, the dihydropyran ring system has emerged as a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1][2][3] This versatility stems from the dihydropyran's unique combination of features: a six-membered heterocyclic ring containing an oxygen atom, which can act as a hydrogen bond acceptor, and a partially saturated structure that provides three-dimensional diversity, a key attribute for enhancing binding affinity and specificity to protein targets.[4]

This technical guide delves into the specific applications of a highly functionalized dihydropyran derivative, ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, in the field of medicinal chemistry. We will explore its synthetic accessibility, its role as a versatile building block for the creation of diverse compound libraries, and its potential in the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. The protocols and application notes provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this promising scaffold in their own discovery programs.

Core Attributes of this compound as a Medicinal Chemistry Building Block

This compound is a molecule of significant interest due to the strategic placement of multiple functional groups on a conformationally flexible yet constrained heterocyclic core. These features provide a rich platform for chemical elaboration and the introduction of diverse pharmacophoric elements.

Key Structural Features and Their Implications for Drug Design:

  • Dihydropyran Core: As a privileged scaffold, the dihydropyran ring itself is a favorable starting point for drug design. Its non-planar structure allows for the presentation of substituents in distinct spatial orientations, facilitating optimal interactions with the three-dimensional binding pockets of target proteins.

  • Hydroxy Group: The C5-hydroxyl group is a versatile handle for derivatization. It can act as a hydrogen bond donor and acceptor, directly participating in target binding. Furthermore, it can be readily modified through etherification, esterification, or oxidation to introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Ethyl Carboxylate Group: The C4-ethyl carboxylate provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other bioisosteres to modulate properties such as solubility, cell permeability, and target engagement. The ester itself can also participate in hydrogen bonding interactions.

  • Enol-like Tautomerism: The β-hydroxy-α,β-unsaturated ester moiety can exist in equilibrium with its keto-enol tautomers, influencing its reactivity and potential interactions with biological targets.

These features collectively make this compound an attractive starting point for the synthesis of compound libraries aimed at a variety of therapeutic targets.

Synthetic Accessibility: A Plausible and Adaptable Protocol

The following protocol is a proposed, generalized procedure based on the principles of the hetero-Diels-Alder reaction, which can be optimized by the skilled medicinal chemist to achieve the desired product.

Protocol 1: Proposed Synthesis of this compound via Hetero-Diels-Alder Reaction

Principle: This protocol outlines a potential enantioselective synthesis using a chiral bis(oxazoline)-copper(II) complex as a catalyst. The reaction proceeds via a [4+2] cycloaddition between an electron-rich alkene (the dienophile) and an α,β-unsaturated carbonyl compound (the heterodiene).

Materials:

  • Ethyl glyoxylate (or a suitable precursor)

  • 1,3-bis(trimethylsilyloxy)-1-methoxybutadiene (Danishefsky's diene)

  • Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyloxazoline))

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Workflow:

Kinase_Inhibitor_SAR Start This compound A O-Alkylation/Arylation at C5-OH Start->A B Amide formation at C4-carboxylate Start->B C Library of Analogs A->C B->C D Kinase Inhibitory Assay C->D E SAR Analysis D->E F Lead Optimization E->F

Sources

Application Notes & Protocols: Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate as a Versatile Synthon for Biologically Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihydropyran Scaffold

The dihydropyran ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its inherent structural features, such as conformational flexibility and the presence of stereocenters, enable the precise three-dimensional positioning of functional groups for specific interactions with biological targets. Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (CAS No: 324767-92-2) is a highly functionalized and versatile building block derived from this scaffold.[2][3][4][5]

The strategic placement of a hydroxyl group in conjugation with an ethyl carboxylate moiety makes this molecule a potent precursor for the synthesis of a diverse array of fused heterocyclic systems. The enol-like hydroxyl group can act as a nucleophile, while the α,β-unsaturated ester system is susceptible to conjugate addition, and the dihydropyran ring itself can participate in various cycloaddition and transformation reactions. These reactive sites provide a powerful platform for constructing complex molecular architectures, particularly pyran-fused five- and six-membered heterocycles, which are prominent in many pharmacologically active agents.[6] This guide provides detailed protocols and mechanistic insights into the application of this key building block for the synthesis of pyranopyrazoles, pyranopyrimidines, and pyranoquinolines.

Synthesis of the Core Building Block: this compound

The synthesis of functionalized dihydropyrans can be achieved through various modern organic synthesis methods, including hetero-Diels-Alder reactions, Prins cyclizations, and ring-closing metathesis.[1] A common and efficient laboratory-scale synthesis of the title compound often involves a base-catalyzed condensation pathway.

Protocol 1: Synthesis via Base-Catalyzed Cyclocondensation

This protocol describes a general procedure for the synthesis of the title compound. The reaction proceeds through a Michael addition followed by an intramolecular cyclization.

Causality and Mechanistic Insight: The choice of a strong, non-nucleophilic base like sodium ethoxide is critical. It serves to deprotonate the α-carbon of a suitable β-ketoester, generating a nucleophilic enolate. This enolate then undergoes a Michael addition to an α,β-unsaturated aldehyde, such as acrolein. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to yield the stable dihydropyran ring system. Ethanol is an ideal solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

Experimental Workflow Diagram

reagents β-Ketoester + Acrolein + Sodium Ethoxide (catalyst) solvent Absolute Ethanol reagents->solvent Dissolve reaction Stir at 0°C to RT Monitor by TLC solvent->reaction workup 1. Quench with NH4Cl (aq) 2. Extract with Ethyl Acetate reaction->workup Reaction Complete purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the title building block.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Base Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol at 0°C. Allow the sodium to react completely to form sodium ethoxide.

  • Reagent Addition: To this solution, add ethyl acetoacetate (6.5 g, 50 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0°C.

  • Michael Addition: After stirring for 30 minutes, add acrolein (3.08 g, 55 mmol) dropwise, ensuring the temperature does not rise above 10°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to afford the pure product.

Application in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound makes it an exceptional precursor for constructing fused heterocyclic systems.

A. Synthesis of Pyranopyrazoles

Pyranopyrazoles are a class of fused heterocycles that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potential inhibitory effects on human Chk1 kinase.[7][8][9] The synthesis of these compounds from the title building block is a straightforward and efficient process.

Reaction Scheme:

The reaction proceeds via a condensation of the β-ketoenol system of the pyran with a hydrazine derivative, followed by cyclization and dehydration to form the fused pyrazole ring.

Experimental Workflow for Pyranopyrazole Synthesis

start_mat Ethyl 5-hydroxy-3,6-dihydro- 2H-pyran-4-carboxylate catalyst Glacial Acetic Acid (catalyst) in Ethanol start_mat->catalyst reagent Hydrazine Hydrate or Substituted Hydrazine reagent->catalyst reaction Reflux for 4-6 hours Monitor by TLC catalyst->reaction isolation Cool to RT Collect Precipitate by Filtration reaction->isolation Product Precipitates product 6-Amino-1,4-dihydro- pyrano[2,3-c]pyrazole Derivative isolation->product

Caption: General workflow for synthesizing pyranopyrazoles.

Protocol 2: Synthesis of a 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole Derivative

This protocol details a one-pot synthesis using hydrazine hydrate.

Causality and Mechanistic Insight: Glacial acetic acid serves as a catalyst to activate the carbonyl group towards nucleophilic attack by the hydrazine. The initial condensation forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by elimination of ethanol and water, leading to the stable aromatic pyrazole ring. The use of ethanol as a solvent is advantageous as it readily dissolves the reactants and facilitates the reflux temperature.

Step-by-Step Methodology:

  • Reactant Mixture: In a 100 mL round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (0.55 g, 11 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using TLC.[7]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure pyranopyrazole derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

B. Synthesis of Pyranopyrimidines

The pyrano[2,3-d]pyrimidine scaffold is another key heterocyclic system found in compounds with significant biological properties, including anticancer and antiviral activities.[10][11] Their synthesis can be readily achieved from the title building block by reacting it with urea, thiourea, or other amidine-containing reagents.

Reaction Scheme:

This transformation involves a condensation reaction between the pyran building block and urea (or thiourea) to form the fused pyrimidine ring.

Protocol 3: Synthesis of a Dihydropyrano[2,3-d]pyrimidine-2,4-dione

This protocol describes the synthesis using urea in the presence of a base catalyst.

Causality and Mechanistic Insight: A base catalyst, such as sodium ethoxide, is used to deprotonate the urea, increasing its nucleophilicity. The resulting nucleophile attacks the ester carbonyl of the pyran derivative. This is followed by an intramolecular cyclization where the second nitrogen of the urea attacks the enol-activated carbonyl, leading to the formation of the six-membered pyrimidine ring after dehydration.

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL flask under a nitrogen atmosphere.

  • Reactant Addition: To this solution, add this compound (1.72 g, 10 mmol) and urea (0.66 g, 11 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with dilute hydrochloric acid until it reaches pH 6-7.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with cold ethanol. The product is dried under vacuum.

C. Synthesis of Pyrano[3,2-c]quinolines

Fused quinoline heterocycles are of great interest in drug development, with many derivatives showing potent activity as kinase inhibitors for cancer therapy.[12] The reaction of the dihydropyran building block with 4-hydroxy-2-quinolinones provides a direct route to the valuable pyrano[3,2-c]quinoline scaffold.

Reaction Scheme:

This synthesis is an example of a Michael addition followed by an intramolecular cyclization, catalyzed by a base.

Protocol 4: Synthesis of an Ethyl 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]quinoline-3-carboxylate Derivative

This protocol is adapted from methodologies involving similar pyran precursors.[12][13]

Causality and Mechanistic Insight: A base like potassium carbonate or piperidine is used to deprotonate the hydroxyl group of the 4-hydroxy-2-quinolinone, forming a nucleophilic phenoxide. This attacks the α,β-unsaturated system of the pyran building block in a Michael-type addition. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable, fused heterocyclic product. DMF is often used as a solvent due to its high boiling point and ability to dissolve the reactants.

Step-by-Step Methodology:

  • Reactant Mixture: In a 50 mL flask, combine this compound (10 mmol), the desired 4-hydroxy-2-quinolinone derivative (10 mmol), and potassium carbonate (11 mmol) in DMF (20 mL).

  • Reaction: Heat the mixture to 100-120°C and stir for 5-7 hours. Monitor the reaction by TLC.[12]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol or an ethanol/DMF mixture to afford the pure pyrano[3,2-c]quinoline derivative.

Summary of Applications

The following table summarizes the synthetic transformations discussed, highlighting the versatility of this compound as a precursor for diverse heterocyclic systems.

Target HeterocycleKey Reagent(s)Catalyst/ConditionsTypical Yield (%)
Pyranopyrazole Hydrazine HydrateAcetic Acid / Ethanol, Reflux75 - 90%
Pyranopyrimidine Urea or ThioureaSodium Ethoxide / Ethanol, Reflux60 - 75%
Pyranoquinoline 4-Hydroxy-2-quinolinoneK₂CO₃ / DMF, 100-120°C65 - 85%

Conclusion

This compound is a demonstrably valuable and versatile building block for synthetic and medicinal chemists. Its inherent reactivity allows for the efficient, high-yield construction of diverse and biologically significant fused heterocyclic systems, including pyranopyrazoles, pyranopyrimidines, and pyranoquinolines. The protocols outlined in this guide are robust and grounded in established chemical principles, providing researchers with reliable methods to access these important molecular scaffolds for applications in drug discovery and development.

References

  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. (2025). BenchChem.
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH.
  • Current Progress on the Synthesis Methods of Pyranopyrazoles.
  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). Chemical Biology & Drug Design.
  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIV
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of Advanced Scientific Research.
  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC - PubMed Central.
  • ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxyl
  • Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxyl
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC - PubMed Central.
  • 324767-92-2|Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxyl
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC - NIH.
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates.
  • ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxyl
  • ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxyl
  • Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxyl
  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
  • Synthesis and biological activities of some fused pyran deriv
  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. NIH.
  • Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile.
  • ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxyl
  • Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). (2023). Semantic Scholar.
  • Synthesis of Ethyl 5-(2-hydroxyphenyl)
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016).
  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses.
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024).
  • Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxyl
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. NIH.

Sources

Application Notes and Protocols for the Synthesis of Pyrano[3,2-c]quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrano[3,2-c]quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3] This has rendered them attractive targets for synthetic and medicinal chemists. This guide provides detailed experimental procedures and mechanistic insights for the synthesis of pyrano[3,2-c]quinolines, designed for researchers, scientists, and professionals in drug development.

I. Three-Component Synthesis of Pyrano[3,2-c]quinolin-2,5-diones Catalyzed by L-Proline

This one-pot, three-component reaction is a highly efficient and environmentally friendly method for the synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. The use of L-proline, a readily available and non-toxic amino acid, as a catalyst makes this protocol particularly appealing for green chemistry applications.[4][5]

Principle and Rationale

This reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. L-proline, acting as a bifunctional catalyst, activates the reactants and facilitates the key bond-forming steps. The enamine formed between L-proline and the aromatic aldehyde is a key intermediate that initiates the reaction cascade. The choice of ethanol as a solvent is advantageous due to its low toxicity and ability to dissolve the reactants and catalyst.

Experimental Protocol

A detailed step-by-step methodology for the L-proline catalyzed synthesis is as follows:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (0.175 g, 1 mmol), Meldrum's acid (1 mmol), and L-proline (0.0115 g, 0.1 mmol).

  • Add ethanol (2 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 1–2.5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a mixture of ethanol and dimethylformamide (DMF) to afford the pure 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione.[4]

Data Summary
EntryAromatic AldehydeProductYield (%)
14-Methoxybenzaldehyde4-(4-Methoxyphenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione95
24-Bromobenzaldehyde4-(4-Bromophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione92
34-Fluorobenzaldehyde4-(4-Fluorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione90
43,4-Dimethylbenzaldehyde4-(3,4-Dimethylphenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione88

Reaction conditions: Aromatic aldehyde (1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol), Meldrum's acid (1 mmol), L-proline (10 mol%), ethanol (2 mL), 80 °C, 1-2.5 h.[4]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aromatic aldehyde (1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol), Meldrum's acid (1 mmol), and L-proline (0.1 mmol) to a round-bottom flask B Add ethanol (2 mL) A->B C Stir the mixture at 80 °C for 1-2.5 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Filter the precipitate E->F G Recrystallize from EtOH/DMF F->G H Pure Product G->H

Caption: L-Proline Catalyzed Synthesis Workflow.

II. Acid-Catalyzed Tandem Annulation for the Synthesis of Pyrano[3,2-c]quinolones

This method provides a route to pyrano[3,2-c]quinolones through a tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, catalyzed by a Brønsted acid such as p-toluenesulfonic acid monohydrate (pTsOH·H₂O).[1][3][6] This approach is notable for its atom economy and the formation of a complex heterocyclic system in a single synthetic operation.

Principle and Rationale

The reaction is proposed to proceed through a cascade mechanism initiated by the acid-catalyzed formation of a propargylic carbocation from the propargylic alcohol. This carbocation is in equilibrium with its allenic form. A subsequent Friedel-Crafts-type allenylation of the electron-rich 4-hydroxy-1-methylquinolin-2(1H)-one, followed by a 6-endo-dig cyclization, leads to the formation of the pyrano[3,2-c]quinolone core.[1] The choice of 1,2-dichloroethane (DCE) as the solvent is crucial as it is a non-coordinating solvent that does not interfere with the cationic intermediates.

Experimental Protocol

The following is a general procedure for the acid-catalyzed synthesis:

  • In a reaction vial, dissolve 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and the propargylic alcohol (0.5 mmol) in 1,2-dichloroethane (5 mL).

  • Add p-toluenesulfonic acid monohydrate (0.05 mmol) to the solution.

  • Stir the reaction mixture at 84 °C for the time specified in the data summary table (typically 1-10 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired pyrano[3,2-c]quinolone derivative.[1][3]

Data Summary
EntryPropargylic AlcoholTime (h)ProductYield (%)
11,1-Diphenylprop-2-yn-1-ol16-Methyl-2,2,4-triphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one85
21-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol12-(4-Methoxyphenyl)-6-methyl-2,4-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one60
31,1,3-Triphenylprop-2-yn-1-ol106-Methyl-2,2,4-triphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one78

Reaction conditions: 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol), propargylic alcohol (0.5 mmol), pTsOH·H₂O (0.05 mmol), 1,2-DCE (5 mL), 84 °C.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and propargylic alcohol (0.5 mmol) in 1,2-DCE (5 mL) B Add pTsOH·H₂O (0.05 mmol) A->B C Stir at 84 °C for 1-10 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Concentrate under reduced pressure E->F G Purify by column chromatography F->G H Pure Product G->H

Caption: Acid-Catalyzed Tandem Annulation Workflow.

III. Green Synthesis of Pyrano[3,2-c]quinolines using a Recyclable Ionic Liquid Catalyst

This protocol describes a green and efficient synthesis of (methylsulfonyl)pyrano[3,2-c]quinolines and pyrano[3,2-c]quinoline-3-carbonitriles using a recyclable ionic liquid, [Triazolamine][Acetate], as a catalyst in water as the solvent.[7][8] This method offers several advantages, including high yields, short reaction times, simple work-up, and the use of an environmentally benign solvent and a recyclable catalyst.

Principle and Rationale

This three-component reaction involves an aromatic aldehyde, 1-methylquinoline-2,4-dione, and an active methylene compound (methylsulfonylacetonitrile or malononitrile). The [Triazolamine][Acetate] ionic liquid acts as a basic catalyst, promoting the initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 1-methylquinoline-2,4-dione to the Knoevenagel adduct and subsequent intramolecular cyclization and dehydration to afford the final product. The use of water as a solvent is a significant advantage from a green chemistry perspective.

Experimental Protocol

A general procedure for this green synthesis is outlined below:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 1-methylquinoline-2,4-dione (1 mmol), and the active methylene compound (methylsulfonylacetonitrile or malononitrile, 1 mmol).

  • Add [Triazolamine][Acetate] (as specified in the original literature) and water (5 mL).

  • Reflux the reaction mixture for the appropriate time (typically 15-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The ionic liquid catalyst can be recovered from the aqueous filtrate for reuse.

Data Summary
EntryAromatic AldehydeActive Methylene CompoundProductYield (%)
14-ChlorobenzaldehydeMalononitrile2-Amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile95
24-NitrobenzaldehydeMalononitrile2-Amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile92
34-ChlorobenzaldehydeMethylsulfonylacetonitrile4-(4-Chlorophenyl)-6-methyl-3-(methylsulfonyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline90
44-NitrobenzaldehydeMethylsulfonylacetonitrile6-Methyl-3-(methylsulfonyl)-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline88

Reaction conditions: Aromatic aldehyde (1 mmol), 1-methylquinoline-2,4-dione (1 mmol), active methylene compound (1 mmol), [Triazolamine][Acetate], water, reflux.[7][8]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_catalyst_recovery Catalyst Recovery A Combine aromatic aldehyde (1 mmol), 1-methylquinoline-2,4-dione (1 mmol), and active methylene compound (1 mmol) in a flask B Add [Triazolamine][Acetate] and water (5 mL) A->B C Reflux for 15-30 minutes B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Filter the solid product E->F G Wash with water and dry F->G I Recover ionic liquid from aqueous filtrate F->I H Pure Product G->H

Caption: Green Synthesis Workflow with Catalyst Recycling.

IV. Characterization of Pyrano[3,2-c]quinolines

The synthesized pyrano[3,2-c]quinoline derivatives are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. For example, in the ¹H NMR spectrum of 4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, characteristic signals include a singlet for the N-methyl group around 3.64 ppm, and multiplets for the aromatic protons.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Pyrano[3,2-c]quinolin-2,5-diones will show strong carbonyl stretching frequencies (C=O) around 1777 cm⁻¹ and 1656 cm⁻¹.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.[4]

V. Conclusion

The synthesis of pyrano[3,2-c]quinolines can be achieved through various efficient methodologies. Multi-component reactions, particularly those employing green catalysts like L-proline or recyclable ionic liquids, offer significant advantages in terms of operational simplicity, high yields, and environmental compatibility. Acid-catalyzed tandem annulations provide an elegant route to these heterocycles from different starting materials. The choice of synthetic strategy will depend on the desired substitution pattern, available starting materials, and the importance of green chemistry principles in the specific research context. The protocols and insights provided in this guide are intended to be a valuable resource for chemists engaged in the synthesis of these biologically important molecules.

References

  • Kupwade, R. V., et al. (2021). Multicomponent Synthesis of Pyrano (3, 2-c) Quinolone Fused Spirochromenes. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21433-21437. Available at: [Link]

  • Shi, D., et al. (2012). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Molecules, 17(12), 13856-13864. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2025). Synthesis of New (Methylsulfonyl)Pyrano[3,2-c]Quinoline and Pyrano[3,2-c]Quinoline-3-Carbonitrile Derivatives Using [Triazolamine][Acetate] as a Basic Ionic Liquid Catalyst. Polycyclic Aromatic Compounds. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega, 6(1), 499-512. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Publishing. Available at: [Link]

  • Kupwade, R. V., et al. (2021). Multicomponent Synthesis of Pyrano (3, 2-c) Quinolone Fused Spirochromenes. Taylor & Francis Online. Available at: [Link]

  • Shaabani, A., & Maleki, A. (2025). Catalytic Syntheses of Pyrano[3,2-c]Quinolone and -Quinoline Derivatives and their Potential Therapeutic Agents. RSC Discovery. Available at: [Link]

  • Khan, I., et al. (2020). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1593-1605. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2025). Synthesis of New (Methylsulfonyl)Pyrano[3,2-c]Quinoline and Pyrano[3,2-c]Quinoline-3-Carbonitrile Derivatives Using [Triazolamin. Taylor & Francis Online. Available at: [Link]

  • Azimi, S. C., & Abbaspour-Gilandeh, E. (2016). Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. ResearchGate. Available at: [Link]

  • Shi, D., et al. (2012). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. ResearchGate. Available at: [Link]_by_L-Proline)

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Dihydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dihydropyran scaffold is a privileged structure in medicinal chemistry and natural products.[1] Traditional synthetic methods often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these reactions, often leading to higher yields and purity.[2][3][4] This guide provides an in-depth overview of the principles of microwave-assisted synthesis and detailed protocols for the efficient preparation of dihydropyran derivatives, tailored for researchers and professionals in drug development.

The Rationale for Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, where the vessel is heated first, which then heats the solvent and finally the reactants.[5] This process can create thermal gradients and localized overheating, leading to side product formation. Microwave-assisted synthesis, in contrast, utilizes direct energy transfer to polar molecules within the reaction mixture.[4][6]

This unique heating mechanism offers significant advantages:

  • Rapid Reaction Rates: Reaction times are often reduced from hours to mere minutes.[7][8]

  • Higher Yields: Improved energy transfer and reduced side reactions frequently result in greater product yields.[2][9]

  • Enhanced Purity: The reduction in side products simplifies purification processes.[3][10]

  • Energy Efficiency: By heating only the reaction mixture and not the apparatus, microwave synthesis consumes significantly less energy.[9][10]

  • Alignment with Green Chemistry: MAOS promotes the use of solvent-free conditions or environmentally benign solvents, minimizing hazardous waste.[4][10][11]

Mechanism of Microwave Heating

The acceleration observed in microwave chemistry is primarily due to a rapid, uniform heating effect driven by two main mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants or a polar solvent, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and volumetrically throughout the sample.[5]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or an ionic liquid catalyst), they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, generating heat through kinetic energy transfer.[2][5]

cluster_0 Microwave Heating Mechanisms MW Microwave Radiation Polar Polar Molecules (e.g., C=O, O-H) MW->Polar Interacts with Ions Ionic Species (e.g., Catalysts) MW->Ions Interacts with DP Dipolar Polarization (Molecular Rotation) Polar->DP Leads to IC Ionic Conduction (Ion Migration) Ions->IC Leads to Heat Rapid, Uniform Heating DP->Heat IC->Heat

Caption: Core mechanisms of microwave-induced heating in organic synthesis.

Synthetic Pathways to Dihydropyrans

The synthesis of dihydropyran derivatives often proceeds through multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product. This approach is highly efficient and aligns well with the principles of green chemistry. A common pathway involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.

The proposed mechanism under acidic catalysis involves:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene intermediate.

  • Michael addition of the enolized 1,3-dicarbonyl compound to this intermediate.

  • Subsequent intramolecular cyclization and dehydration to yield the stable dihydropyran ring system.

Microwave irradiation dramatically accelerates each of these steps, facilitating rapid product formation.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of dihydropyran derivatives using microwave irradiation. Safety Note: All microwave synthesis reactions in sealed vessels must be performed behind a blast shield using a dedicated microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable and can be extremely dangerous.[6]

General Experimental Workflow

The workflow for microwave-assisted synthesis is straightforward and efficient.

A 1. Reactant Preparation (Aldehyde, Malononitrile, 1,3-Dicarbonyl, Catalyst) B 2. Vessel Loading (Add reactants to microwave vial) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Reaction Work-up (Cooling, Filtration, Extraction) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Analysis (TLC, NMR, MS) E->F

Caption: A typical workflow for microwave-assisted organic synthesis.

Protocol 1: Solvent-Free Synthesis of Dihydropyridones from Curcumin

This protocol demonstrates a green, solvent-free approach using a solid support, adapted from the work of Elias et al.[12][13] Dihydropyridones are structurally related to dihydropyrans and their synthesis illustrates key principles.

Materials:

  • Curcumin (α,β-unsaturated 1,3-diketone)

  • Primary amine or amine acetate (e.g., n-pentylamine)

  • Montmorillonite K-10 clay (catalyst and solid support)

  • Ethanol (for extraction)

  • Microwave reactor (e.g., Samsung 800 W used in the study)[12]

  • Mortar and pestle, beaker

Procedure:

  • Reactant Preparation: In a mortar, thoroughly mix Curcumin (2 g, 5.4 mmol) and Montmorillonite K-10 clay (3 g).[12]

  • Amine Addition: Add the primary amine (5.4 mmol) to the mixture and continue to mix thoroughly until a homogenous powder is obtained.[12]

  • Microwave Irradiation: Place the beaker containing the mixture into the microwave reactor. Irradiate the mixture for a total of 120 seconds at 800 W.[12]

    • Expert Insight: The protocol specifies an intermittent irradiation cycle (e.g., 10 seconds of irradiation followed by cooling and mixing) to ensure even heating and prevent localized charring of the solvent-free mixture.[12]

  • Product Extraction: After cooling to room temperature, add ethanol to the solid mixture and stir to extract the product from the clay support.

  • Purification: Filter the mixture to remove the Montmorillonite K-10. The resulting ethanolic solution is then concentrated under reduced pressure. The crude product is purified by column chromatography followed by preparative Thin Layer Chromatography (TLC).[12]

Protocol 2: Microwave-Assisted Synthesis of Functionalized 4H-Pyrans

This protocol is a representative multicomponent reaction for synthesizing highly functionalized pyran derivatives, adapted from similar microwave-assisted procedures.[8][14]

Materials:

  • Aromatic aldehyde (e.g., 2-fluorobenzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1,3-dicarbonyl compound, 1 mmol)

  • Triethyl orthoformate (solvent)

  • Acetic acid (catalyst)

  • 10 mL sealed microwave process vial with a stir bar

Procedure:

  • Vessel Loading: To a 10 mL microwave vial, add the 2-amino-3-carbonitrile precursor (formed in situ or pre-synthesized from the aldehyde, malononitrile, and dimedone), triethyl orthoformate (20 mL), and a catalytic amount of acetic acid (1 mL).[8]

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a single-mode microwave reactor. Set the reaction parameters to a constant temperature of 150 °C for a duration of 20 minutes, with an initial power of 120 W.[8]

    • Expert Insight: Using a sealed vessel allows the reaction to be heated well above the atmospheric boiling point of the solvent, dramatically increasing the reaction rate.[15] The temperature, not the power, is the critical parameter to control for reproducibility.[16]

  • Cooling: After the irradiation is complete, the vessel is cooled to room temperature (typically with a jet of compressed air).

  • Work-up and Purification: The reaction completion can be monitored by TLC. The resulting mixture is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4H-pyran derivative.[8]

Comparative Data of Microwave-Assisted Syntheses

The following table summarizes the significant advantages of microwave irradiation over conventional heating for the synthesis of dihydropyran and related heterocyclic systems.

Product TypeReactantsCatalyst/SolventConventional MethodMicrowave MethodYield (MW)Reference
Dihydropyridone Curcumin, AmineMontmorillonite K-10 / Solvent-freeNot previously obtained120 seconds @ 800 W17-28%[12]
1,4-Dihydropyridine Benzaldehyde, Ethyl Acetoacetate, NH₄OAcNone / Solvent-free1.5 hours3 minutes @ 90 W93%[17]
1,4-Dihydropyridine Benzaldehyde, Ethyl Acetoacetate, NH₄OAcTsOH / AcetonitrileNot specified20 min @ 80 °CHigh[18]
4H-Pyran Derivative 2-amino-3-carbonitrile precursor, Triethyl orthoformateAcetic Acid / Triethyl orthoformateSeveral hours20 min @ 150 °C88-95%[8]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield Insufficient temperature or time.Increase the reaction temperature by 10-20 °C or extend the irradiation time. Ensure the chosen solvent can reach the target temperature under pressure.[16]
Poor microwave absorption.If using a non-polar solvent, add a small amount of a polar co-solvent or a microwave absorber (e.g., silicon carbide, graphite). For solvent-free reactions, ensure the reactants or catalyst are polar.
Vessel Pressure Too High Reaction temperature is too high for the chosen solvent.Reduce the set temperature. Choose a solvent with a higher boiling point to achieve the desired temperature at a lower pressure.[16]
Volatile byproducts are being formed.Reduce the amount of starting material or use a larger reaction vessel to increase the headspace.
Product Decomposition Reaction temperature is too high.Lower the reaction temperature. Sensitive compounds may require lower temperatures for slightly longer times.
Inconsistent Results Inconsistent heating.Use a dedicated microwave reactor with a stirrer (magnetic or mechanical) to ensure uniform temperature distribution. Confirm that temperature and pressure sensors are calibrated.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of dihydropyran derivatives and other heterocyclic compounds. By leveraging direct and efficient energy transfer, this technology dramatically reduces reaction times, improves yields, and promotes greener chemical practices. The protocols and data presented herein demonstrate that MAOS is not merely an alternative but often a superior method to conventional heating, enabling rapid access to complex molecules essential for research and drug development.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]

  • Microwave assisted green organic synthesis. Aizeon Publishers. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Microwave-assisted synthesis of dihydropyrano[2,3-c]pyrazoles. ResearchGate. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. [Link]

  • Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta. [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. National Institutes of Health (NIH). [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-assisted synthesis of dihydropyridones from curcumin. ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Studies on the Application of Microwave-Assisted Method for the Preparation of Heterogeneous Catalysts and Catalytic Hydrogenation Processes. MDPI. [Link]

  • INTRODUCTION. BS Publications. [Link]

  • Microwave Assisted Organic Synthesis. Wiley. [Link]

  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. IJRPR. [Link]

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]

  • Green Chemistry: Microwave assisted synthesis. YouTube. [Link]

  • The Diels-Alder Reaction with Microwave Radiation. ResearchGate. [Link]

Sources

Catalytic Synthesis of Substituted 3,6-Dihydro-2H-Pyrans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dihydro-2H-pyran scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. Its prevalence in biologically significant compounds has driven the development of diverse and efficient catalytic methods for its construction. This guide provides a detailed overview of contemporary catalytic strategies for the synthesis of substituted 3,6-dihydro-2H-pyrans, with a focus on organocatalytic and metal-catalyzed approaches. The protocols and mechanistic insights are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Organocatalytic Approaches to 3,6-Dihydro-2H-Pyrans

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and often complementary alternative to metal-based catalysts.[1] For the synthesis of 3,6-dihydro-2H-pyrans, domino reactions catalyzed by small organic molecules have proven to be particularly effective.

Domino Michael–Hemiacetalization Reaction

An elegant and efficient method for the diastereo- and enantioselective synthesis of polyfunctionalized 3,6-dihydro-2H-pyrans involves a domino Michael–hemiacetalization reaction.[2] This one-pot sequence, starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, is effectively catalyzed by a quinine-derived squaramide catalyst.[2][3]

The reaction proceeds through the activation of the nitroalkene by the squaramide catalyst via hydrogen bonding. This facilitates a stereoselective Michael addition of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular hemiacetalization. A subsequent acid-catalyzed dehydration yields the desired 3,6-dihydro-2H-pyran.[3]

G cluster_0 Reaction Initiation cluster_1 Domino Sequence cluster_2 Final Product Formation Nitroalkene Nitroalkene Activated Nitroalkene Activated Nitroalkene Nitroalkene->Activated Nitroalkene H-bonding 1,3-Dicarbonyl 1,3-Dicarbonyl Michael Adduct Michael Adduct 1,3-Dicarbonyl->Michael Adduct Squaramide Catalyst Squaramide Catalyst Squaramide Catalyst->Activated Nitroalkene Activated Nitroalkene->Michael Adduct Stereoselective Michael Addition Tetrahydropyranol Intermediate Tetrahydropyranol Intermediate Michael Adduct->Tetrahydropyranol Intermediate Intramolecular Hemiacetalization 3,6-Dihydro-2H-Pyran 3,6-Dihydro-2H-Pyran Tetrahydropyranol Intermediate->3,6-Dihydro-2H-Pyran Acid-Catalyzed Dehydration (PTSA)

Caption: Organocatalytic domino Michael–hemiacetalization workflow.

Experimental Protocol: Organocatalytic Synthesis of a Substituted 3,6-Dihydro-2H-Pyran [2][3]

  • To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in dichloromethane (0.2 M), add the quinine-derived squaramide organocatalyst (10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • After complete conversion of the starting materials, evaporate the solvent under reduced pressure.

  • To the crude intermediate, add toluene (0.1 M) and p-toluenesulfonic acid (PTSA) (20 mol%).

  • Stir the mixture at 100°C for 1 hour.

  • After completion of the dehydration, evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,6-dihydro-2H-pyran derivative.

EntryArYield (%)de (%)ee (%)
1OMeMePh919699
2OMeMe4-Cl-C₆H₄859898
3OMeMe4-NO₂-C₆H₄729895
4PhMePh889496
Data sourced from references[2][3]. This organocatalytic method provides access to a range of dihydropyran derivatives with good to excellent yields, diastereoselectivities, and enantioselectivities.

Metal-Catalyzed Synthesis of Dihydropyrans

Metal catalysts, particularly those based on transition metals, offer a broad scope for the synthesis of dihydropyran structures through various cycloaddition and rearrangement pathways.

Palladium-Catalyzed Tandem [2+2] Cycloaddition-Allylic Rearrangement

A notable method for the synthesis of 3,6-dihydro-2H-pyran-2-ones involves a cationic palladium(II) complex-catalyzed tandem reaction.[4] This process begins with a [2+2] cycloaddition of ketene with an α,β-unsaturated aldehyde or ketone to form a 4-vinyloxetan-2-one intermediate. This intermediate then undergoes an allylic rearrangement under the reaction conditions to yield the thermodynamically more stable 3,6-dihydro-2H-pyran-2-one.[4]

G Ketene Ketene 4-Vinyloxetan-2-one 4-Vinyloxetan-2-one Ketene->4-Vinyloxetan-2-one [2+2] Cycloaddition Unsaturated Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsaturated Carbonyl->4-Vinyloxetan-2-one Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->4-Vinyloxetan-2-one Zwitterionic Intermediate Zwitterionic Intermediate 4-Vinyloxetan-2-one->Zwitterionic Intermediate Allylic Rearrangement (Heterolytic Cleavage) 3,6-Dihydro-2H-pyran-2-one 3,6-Dihydro-2H-pyran-2-one Zwitterionic Intermediate->3,6-Dihydro-2H-pyran-2-one

Caption: Palladium-catalyzed tandem synthesis of 3,6-dihydro-2H-pyran-2-ones.

General Experimental Protocol: Palladium-Catalyzed Synthesis of 3,6-Dihydro-2H-pyran-2-ones [4]

  • In a suitable reaction vessel, dissolve the α,β-unsaturated aldehyde or ketone in a dry solvent.

  • Add the cationic palladium(II) complex catalyst (e.g., ₂).

  • Introduce ketene to the reaction mixture.

  • Stir the reaction under an inert atmosphere at the appropriate temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to isolate the 3,6-dihydro-2H-pyran-2-one.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, will depend on the substrates used.

Copper-Catalyzed [5+1] Annulation for 3,6-Dihydro-2H-thiopyrans

While not pyrans, the synthesis of the sulfur analogues, 3,6-dihydro-2H-thiopyrans, provides valuable insights into related six-membered heterocycle formation. A copper-catalyzed [5+1] annulation of α-diazo-β-diketones and vinylthiiranes under microwave irradiation offers an efficient route to these structures.[5] The mechanism involves the generation of a copper-carbenoid, nucleophilic attack by the vinylthiirane, and a subsequent[6][7]-sigmatropic rearrangement.[5]

Radical Cyclization Approaches

Radical cyclization reactions provide another avenue for the synthesis of 3,6-dihydro-2H-pyrans. An enantioselective synthesis has been developed involving the alkoxyiodination of cinnamic acid esters and 4-arylbut-3-en-2-ones with iodine and propargyl alcohol.[8] The resulting β-iodo ethers undergo radical cyclization in the presence of a chiral auxiliary, such as (2S)-1-acetylpyrrolidine-2-carboxylic acid, and a radical initiator like azobisisobutyronitrile (AIBN), to afford substituted 3,6-dihydro-2H-pyrans with high enantioselectivity.[8]

General Experimental Protocol: Enantioselective Radical Cyclization [8]

  • Perform the alkoxyiodination of the cinnamic acid derivative with crystalline iodine and propargyl alcohol.

  • Isolate the resulting β-iodo ether.

  • Dissolve the β-iodo ether and (2S)-1-acetylpyrrolidine-2-carboxylic acid in anhydrous benzene.

  • Add AIBN as the radical initiator.

  • Heat the reaction mixture to induce cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify by column chromatography to obtain the enantiomerically enriched 3,6-dihydro-2H-pyran.

Conclusion

The catalytic synthesis of substituted 3,6-dihydro-2H-pyrans is a dynamic field of research with a variety of powerful methods at the disposal of synthetic chemists. Organocatalytic domino reactions offer excellent stereocontrol, while metal-catalyzed transformations provide access to a broad range of structural motifs. Radical cyclizations also present a viable pathway to these valuable heterocyclic compounds. The choice of a specific synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The protocols and mechanistic discussions provided herein serve as a guide for the practical application of these cutting-edge synthetic methodologies.

References

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Derivatives.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Dihydropyran Synthesis.
  • ACS Publications. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.
  • SciSpace. (n.d.). An Overview of Recent Advances in the Catalytic Synthesis of Substituted Pyrans.
  • ResearchGate. (n.d.). Enantioselective protocol for the synthesis of dihydropyran derivatives 70.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • ResearchGate. (n.d.). Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives....
  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.
  • SciSpace. (n.d.). An Overview of Recent Advances in the Catalytic Synthesis of Substituted Pyrans.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
  • PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • ACS Publications. (n.d.). Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry.
  • Academia.edu. (n.d.). An organocatalytic route to the synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one and ravensara lactones.
  • MDPI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • Sci-Hub. (n.d.). Synthesis of 3,6-dihydro-2H-pyran-2-ones via cationic palladium(II) complex-catalyzed tandem [2+2] cycloaddition-allylic rearrangement of ketene with α,β-unsaturated aldehydes and ketones.
  • BenchChem. (2025). Catalytic Methods for the Synthesis of Substituted Pyrans: Application Notes and Protocols.
  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.
  • ResearchGate. (2025). Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation | Request PDF.
  • ResearchGate. (2023). Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • Google Patents. (n.d.). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.

Sources

Application Notes & Protocols: Evaluating Ethyl 5-Hydroxy-3,6-Dihydro-2H-Pyran-4-Carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Dihydropyran Scaffold

The dihydropyran ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities.[1] Derivatives of this heterocyclic motif have garnered significant attention in oncology research for their demonstrated ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[2][3] The synthetic tractability of the dihydropyran core allows for the generation of vast chemical libraries, enabling the exploration of structure-activity relationships to optimize therapeutic efficacy.

This document focuses on a specific, yet underexplored, derivative: Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate . While direct anticancer data for this compound is not yet prevalent in the literature, its structural features suggest a strong rationale for its investigation as a potential anticancer agent. These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxic and mechanistic properties of this compound, leveraging established protocols and insights from the broader class of dihydropyran and dihydropyridine anticancer agents.[4][5]

Hypothesized Mechanism of Action

Based on related structures, dihydropyran derivatives may exert anticancer effects through the modulation of key oncogenic signaling pathways.[1] A prominent target for this class of compounds is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to decreased cancer cell proliferation and the induction of apoptosis.[1] Another potential target is the Epidermal Growth Factor Receptor (EGFR) pathway, the dysregulation of which is a hallmark of many cancers.[5][6]

The following protocols are designed to not only assess the cytotoxic potential of this compound but also to investigate its effects on these critical signaling pathways.

Part 1: Assessment of Cytotoxic Activity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell proliferation and induce cell death. The MTT assay is a robust, colorimetric method for assessing cell viability.[5]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer).[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[7]

  • Solubilization solution (e.g., 100 µL of DMSO or a dedicated detergent reagent).[8]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells during their exponential growth phase. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize MTT, forming visible purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.250100%
Vehicle Control (DMSO)01.24599.6%
This compound11.18094.4%
"100.85068.0%
"250.63050.4%
"500.35028.0%
"1000.15012.0%

Part 2: Mechanistic Evaluation of Cell Death

A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial. Furthermore, understanding the compound's effect on the cell cycle can reveal if it inhibits proliferation by arresting cells at specific checkpoints.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Treated and untreated cancer cells.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[10]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

G cluster_input Cell Population cluster_staining Staining cluster_analysis Flow Cytometry Analysis cluster_output Cell Fates Input Treated Cells Stain Annexin V-FITC & Propidium Iodide (PI) Input->Stain Analysis Quadrant Analysis Stain->Analysis Live Live (Annexin V-, PI-) Analysis->Live EarlyApop Early Apoptosis (Annexin V+, PI-) Analysis->EarlyApop LateApop Late Apoptosis (Annexin V+, PI+) Analysis->LateApop Necrotic Necrotic (Annexin V-, PI+) Analysis->Necrotic

Workflow for Apoptosis Detection.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • Treated and untreated cancer cells.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (containing PI and RNase A).[3]

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Collect approximately 1 x 10⁶ cells.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[3]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze by flow cytometry. The PI fluorescence should be measured on a linear scale.

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks.

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 3: Target Validation and Pathway Analysis

If the compound induces apoptosis or cell cycle arrest, the next logical step is to investigate its effect on key signaling proteins using Western blotting.

Protocol 4: Western Blot for PI3K/Akt and EGFR Pathway Proteins

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By probing for both the total and phosphorylated forms of a protein, one can determine if a signaling pathway is activated or inhibited.[13][14]

Materials:

  • Treated and untreated cell lysates.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-EGFR, anti-total-EGFR, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescent substrate and imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture signaling events. Lyse cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).[13]

Data Interpretation: Quantify the band intensities using densitometry. A decrease in the ratio of phosphorylated protein to total protein in treated cells compared to the control indicates inhibition of the pathway.

G cluster_pathway Hypothesized Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Compound Ethyl 5-hydroxy-3,6-dihydro- 2H-pyran-4-carboxylate Compound->EGFR Compound->PI3K

Potential Inhibition of EGFR-PI3K/Akt Pathway.

Conclusion and Future Directions

These protocols provide a systematic framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The data generated from these assays will establish its cytotoxic efficacy and provide critical insights into its mechanism of action. Positive results would warrant further investigation, including structure-activity relationship (SAR) studies with synthesized analogs, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling to fully assess its therapeutic potential.

References

  • Sui F, Zhai Y, et al. Antitumor activities of biscoumarin and dihydropyran derivatives. Bioorganic & Medicinal Chemistry Letters. 2016;26(16):4055-4061. Available from: [Link]

  • Kumar A, et al. Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research (IJSBAR). 2016;30(5):87-97. Available from: [Link]

  • Prashanth Kumar BR, et al. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. RSC Advances. 2021;11(32):19695-19713. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. 2024. Available from: [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Available from: [Link]

  • Roche. MTT Assay Protocol. Available from: [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. 2013. Available from: [Link]

  • Shehab WS, Ghoneim AA. Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. 2016;9(Suppl 1):S966-S972. Available from: [Link]

  • ResearchGate. Western blot analysis for protein levels associated with the PI3K/AKT... 2021. Available from: [Link]

  • Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. 2021. Available from: [Link]

Sources

Scale-Up Synthesis of Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described protocol is centered around a robust and scalable hetero-Diels-Alder reaction, offering a practical and efficient methodology for researchers and process chemists. This document details the synthetic strategy, provides a step-by-step protocol for a multi-gram scale synthesis, and addresses critical aspects of process safety, purification, and analytical characterization.

Introduction: The Significance of Dihydropyran Scaffolds

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold found in a wide array of natural products and biologically active molecules.[1] Its inherent conformational features and the presence of multiple stereocenters make it an attractive template for the design of novel therapeutic agents. Specifically, functionalized dihydropyrans serve as key intermediates in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The title compound, this compound, with its strategically placed hydroxyl and ester functionalities, is a versatile precursor for further chemical elaboration.

The development of a scalable and reliable synthetic route to this intermediate is therefore of significant interest to the drug development community, enabling the production of sufficient quantities for preclinical and clinical studies. This guide is designed to bridge the gap between laboratory-scale synthesis and the demands of larger-scale production.

Synthetic Strategy: A Hetero-Diels-Alder Approach

The cornerstone of the proposed synthesis is a Lewis acid-catalyzed hetero-Diels-Alder (HDA) reaction.[2][3] This powerful cycloaddition offers a convergent and atom-economical route to the dihydropyran core.[1] The chosen strategy involves the reaction of an activated diene, specifically a 1-alkoxy-3-silyloxy-1,3-butadiene, with an activated carbonyl compound, ethyl glyoxylate.

The rationale for this approach is multi-faceted:

  • High Reactivity and Selectivity: The use of an electron-rich diene and an electron-poor dienophile (an inverse-electron-demand HDA) is known to proceed with high efficiency and predictability.[4]

  • Convergent Synthesis: The two key fragments of the target molecule are assembled in a single, ring-forming step, which is highly desirable for process efficiency.

  • Scalability: Lewis acid-catalyzed reactions are amenable to scale-up, provided that careful control of reaction parameters and heat management is implemented.[5]

The overall synthetic transformation is depicted below:

Synthetic_Scheme Diene 1-Ethoxy-3-(trimethylsilyloxy)-1,3-butadiene (Diene) Cycloadduct Silyl Enol Ether Intermediate Diene->Cycloadduct 1. Lewis Acid (e.g., SnCl4) DCM, -78 °C to rt Glyoxylate Ethyl Glyoxylate (Dienophile) Glyoxylate->Cycloadduct Product This compound (Target Molecule) Cycloadduct->Product 2. Acidic Workup (e.g., aq. HCl)

Caption: Proposed synthetic route via hetero-Diels-Alder reaction.

Detailed Experimental Protocol: A 50-Gram Scale Synthesis

This protocol is designed for the synthesis of approximately 50 grams of this compound. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[6]

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
1-Ethoxy-3-(trimethylsilyloxy)-1,3-butadiene≥95%Major Supplier6651-43-0
Ethyl glyoxylate (50% solution in toluene)Synthesis GradeMajor Supplier924-44-7
Tin(IV) chloride (SnCl₄)≥99%Major Supplier7646-78-8
Dichloromethane (DCM), anhydrous≥99.8%, DriSolv®Major Supplier75-09-2
Hydrochloric acid (HCl), concentrated (37%)Reagent GradeMajor Supplier7647-01-0
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory Grade--
Brine (saturated aqueous NaCl)Laboratory Grade--
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeMajor Supplier7487-88-9
Silica gel for column chromatography60 Å, 230-400 meshMajor Supplier7631-86-9
Ethyl acetate (EtOAc)HPLC GradeMajor Supplier141-78-6
HexanesHPLC GradeMajor Supplier110-54-3

Equipment:

  • 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

  • Low-temperature cooling bath (e.g., acetone/dry ice).

  • Rotary evaporator.

  • Large glass column for flash chromatography.

  • Standard laboratory glassware.

Step-by-Step Procedure

Workflow cluster_Reaction Hetero-Diels-Alder Reaction cluster_Workup Work-up and Hydrolysis cluster_Purification Purification A Charge flask with ethyl glyoxylate and anhydrous DCM. B Cool to -78 °C. A->B C Add SnCl4 dropwise. B->C D Add diene solution dropwise over 1 hour. C->D E Stir at -78 °C for 2 hours. D->E F Warm to room temperature and stir for 4 hours. E->F G Quench with saturated NaHCO3 solution. F->G H Extract with DCM. G->H I Wash combined organic layers with brine. H->I J Dry over MgSO4 and filter. I->J K Concentrate under reduced pressure. J->K L Hydrolyze with dilute aq. HCl. K->L M Purify by flash column chromatography. L->M N Collect and combine pure fractions. M->N O Remove solvent in vacuo. N->O P Dry the final product. O->P

Caption: Experimental workflow for the synthesis and purification.

Part 1: Hetero-Diels-Alder Cycloaddition

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add ethyl glyoxylate (102 g of a 50% solution in toluene, 0.5 mol).

  • Add anhydrous dichloromethane (800 mL) to the flask and cool the resulting solution to -78 °C using an acetone/dry ice bath.

  • In a separate, dry dropping funnel, prepare a solution of tin(IV) chloride (14.3 g, 0.055 mol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -70 °C.

  • In another dry dropping funnel, prepare a solution of 1-ethoxy-3-(trimethylsilyloxy)-1,3-butadiene (93 g, 0.55 mol) in anhydrous dichloromethane (100 mL).

  • Add the diene solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours.

Part 2: Work-up and Hydrolysis

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution (500 mL). Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a 2 L separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers and wash with brine (300 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl enol ether intermediate as a viscous oil.

  • To the crude intermediate, add a mixture of tetrahydrofuran (500 mL) and 1 M aqueous hydrochloric acid (250 mL).

  • Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

Part 3: Purification

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.[7] A gradient elution of 20% to 50% ethyl acetate in hexanes is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure.

  • Dry the resulting oil under high vacuum to obtain this compound as a pale yellow oil.

Process Safety and Handling

4.1. Reagent-Specific Hazards

  • Ethyl Glyoxylate: This compound is a skin and eye irritant.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood to avoid inhalation of vapors.[8]

  • Tin(IV) Chloride: A corrosive and moisture-sensitive Lewis acid.[9] It reacts exothermically with water and can cause severe burns.[9] Handle in a dry atmosphere (e.g., under nitrogen) and use appropriate PPE, including acid-resistant gloves and a face shield.[9]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • 1-Ethoxy-3-(trimethylsilyloxy)-1,3-butadiene: This diene is flammable and should be handled away from ignition sources.

4.2. Scale-Up Considerations

  • Exothermic Reaction: The addition of tin(IV) chloride and the subsequent cycloaddition are exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable cooling system is highly recommended.

  • Quenching: The quenching of the Lewis acid with a basic solution is highly exothermic and involves gas evolution. The quenching agent should be added slowly and with vigorous stirring to control the temperature and prevent excessive foaming.

  • Solvent Handling: The use of large volumes of flammable and volatile solvents requires appropriate storage and handling procedures to minimize fire and explosion risks.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the ethyl ester protons, the protons on the dihydropyran ring, and the hydroxyl proton. The coupling constants will be indicative of the relative stereochemistry.
¹³C NMR The spectrum should display the expected number of carbon signals, including those for the ester carbonyl, the olefinic carbons, the carbons of the dihydropyran ring, and the ethyl group.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
IR Spec. The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl group (~1720 cm⁻¹), and the C=C double bond (~1650 cm⁻¹).
Purity (HPLC) Purity should be assessed by high-performance liquid chromatography (HPLC). A purity of ≥95% is typically expected after chromatographic purification.

Discussion and Conclusion

The hetero-Diels-Alder reaction provides a powerful and scalable method for the synthesis of this compound. The protocol detailed in this application note has been designed to be robust and reproducible for multi-gram scale production. Careful attention to reaction conditions, particularly temperature control during the exothermic steps, is paramount for achieving high yields and purity. The purification by column chromatography is effective for removing byproducts and unreacted starting materials.[7] This methodology offers a practical solution for researchers and drug development professionals requiring access to significant quantities of this versatile dihydropyran building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • Vasyl'kevich, O. I., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.
  • Yang, L., et al. (2022). State-of-the-art strategies for Lewis acid-catalyzed strain-release cycloadditions of bicyclo[1.1.0]butanes (BCBs). Organic Chemistry Frontiers, 9(1), 123-142.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography. Retrieved from a relevant BenchChem technical document.
  • Li, L.-S., et al. (1998). Asymmetric hetero-Diels–Alder reaction of 1-alkyl-3-silyloxy-1,3-dienes with ethyl glyoxylate catalyzed by a chiral (salen)cobalt(II) complex. Tetrahedron: Asymmetry, 9(13), 2271–2277.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
  • Yang, G., et al. (2021). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 26(23), 7247.
  • Heinonen, J., & Sainio, T. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids.
  • Shehab, W. S., & Ghoneim, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 503-508.
  • de la Cruz, P., et al. (2019). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. Molecules, 24(23), 4349.
  • Túrós, G. I., et al. (2004). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 2(19), 2739-2745.
  • Ghosh, A. K., et al. (1993). Asymmetric hetero-Diels-Alder reactions of Danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived Lewis acids. Tetrahedron Letters, 34(5), 835-838.
  • Baraldi, P. G., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry, 14(18), 6345–6355.
  • Huang, X., et al. (2022). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 144(1), 187–193.
  • Bickler, B. (2023, January 30).
  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(IV) chloride. Retrieved from [Link] cGRmfGU4ZWI0Y2U3Y2Y4YjM3YjU3ZGY4YjM0ZTU3YjQ5ZWE3YjM5ZGUzYjQyZDYzYjM5ZDYzYjM5ZDYzYjM5ZDY

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Li, Y., et al. (2022). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes.
  • CN103242276A. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]

  • Oikawa, M., et al. (1998). Diels-Alder reaction of eight-membered cyclic siloxydienes. Tetrahedron, 54(44), 13399-13416.
  • Lubineau, A., et al. (1994). Aqueous Hetero Diels-Alder Reactions: The Carbonyl Case. Tetrahedron, 50(34), 10265-10276.
  • Doyle, M. P., et al. (2003). Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 100(19), 10657–10661.
  • Li, Y., et al. (2022). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes.
  • Vasyl'kevich, O. I., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Afarinkia, K., et al. (1992). Asymmetric hetero-Diels–Alder reactions of alkenyldihydrooxazoles. Synthesis of oxazolo[3,2-c]pyrimidines and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3011-3016.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group.
  • Movassaghi, M., & Chen, B. (2007). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 84, 239.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related dihydropyran derivatives. Our focus is on the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Issue 1: My compound is decomposing during silica gel column chromatography.

Question: I'm observing significant product loss and the appearance of new, unidentified spots on my TLC plate after running a silica gel column. What is causing this decomposition, and how can I prevent it?

Answer: This is a classic issue encountered with acid-sensitive compounds. The dihydropyran ring system, particularly with its vinyl ether-like functionality, can be susceptible to acid-catalyzed hydrolysis or rearrangement. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of your product on the column.[1][2]

Root Cause Analysis: The lone pair of electrons on the oxygen atom within the dihydropyran ring can be protonated by the acidic silanol groups on the silica surface. This protonation can initiate a cascade of reactions, including ring-opening, elimination, or rearrangement, leading to the formation of various byproducts and a significant reduction in the yield of your desired compound.

Solutions:

  • Deactivation of Silica Gel with a Base: The most common and effective solution is to neutralize the acidic sites on the silica gel by incorporating a small amount of a volatile base, typically triethylamine (Et₃N), into the eluent system.[2][3]

  • Use of Alternative Stationary Phases: If deactivation is insufficient or if your compound is exceptionally sensitive, consider using a less acidic stationary phase.[3]

    • Neutral Alumina: A good alternative, but be aware that its activity can vary.

    • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.

    • Reverse-Phase Silica (C18): If your compound has sufficient polarity, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase is an excellent, albeit more expensive, alternative that avoids acidic conditions.[3]

Detailed Protocol: Preparing a Deactivated Silica Gel Column
  • Solvent System Preparation: First, determine an appropriate solvent system for your compound using Thin Layer Chromatography (TLC). A common starting point for a moderately polar compound like this compound would be a mixture of hexane and ethyl acetate. Once you have an optimal ratio that gives your product an Rf value of approximately 0.2-0.3, prepare the bulk eluent.

  • Add Triethylamine: To the prepared eluent, add triethylamine to a final concentration of 1% (v/v).[3] For example, to 990 mL of your hexane/ethyl acetate mixture, add 10 mL of triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour this slurry into your column and use gentle pressure to pack the bed evenly, avoiding air bubbles.[1]

  • Equilibration: It is crucial to equilibrate the packed column by flushing it with at least 2-3 column volumes of the triethylamine-containing eluent. This ensures that the entire silica bed is thoroughly deactivated before you load your sample.[3]

  • Sample Loading and Elution: Dissolve your crude product in a minimal amount of the eluent, load it onto the column, and proceed with the chromatography as usual, collecting and analyzing fractions by TLC.[3]

Issue 2: My product co-elutes with a persistent impurity.

Question: I have an impurity that has a very similar Rf value to my product in multiple solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol), making separation by flash chromatography difficult. How can I resolve these two compounds?

Answer: Co-elution of compounds with similar polarities is a frequent challenge in chromatography. The key is to exploit subtle differences in their chemical properties to achieve separation.

Solutions:

  • Optimize the Solvent System with Different Selectivity: Instead of just varying the ratio of two solvents, change the nature of the solvents themselves. Different solvents interact with your compounds and the stationary phase in unique ways. For example, if you are using a hexane/ethyl acetate system (where ethyl acetate is the polar component), try switching to a system with a different type of polar solvent, such as dichloromethane/acetone or toluene/ethyl acetate. Toluene, with its aromatic ring, can offer different selectivity through π-π interactions.

  • Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly effective for resolving compounds with close Rf values.[3][4] Start with a low-polarity mobile phase that keeps your product near the baseline (Rf < 0.1). Slowly increase the percentage of the more polar solvent. This will cause the less polar compound to move down the column first, while the more polar compound (your product, likely, due to the hydroxyl group) lags behind, allowing for better separation.

  • Consider Recrystallization: If your product is a solid and you can achieve a purity of >90% through a preliminary column, recrystallization can be an excellent final purification step to remove closely related impurities. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

Visualization: Purification Strategy Decision Tree

The following diagram outlines a decision-making process for selecting the appropriate purification technique for this compound.

G start Crude Product (Ethyl 5-hydroxy-3,6-dihydro- 2H-pyran-4-carboxylate) is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable and volatile? start->is_thermally_stable If liquid column Primary Purification: Flash Column Chromatography is_solid->column No recrystallize Consider Recrystallization for final polishing is_solid->recrystallize Yes is_thermally_stable->column No distill Consider Vacuum Distillation is_thermally_stable->distill Yes acid_sensitive Is it acid sensitive? column->acid_sensitive recrystallize->column If impurities persist check_purity Assess Purity (TLC, NMR, LC-MS) distill->check_purity final_product Pure Product check_purity->final_product acid_sensitive->check_purity No deactivate_silica Use Deactivated Silica Gel (e.g., with 1% Et3N) acid_sensitive->deactivate_silica Yes deactivate_silica->check_purity alternative_phase Use Alternative Phase (Alumina, C18) deactivate_silica->alternative_phase If decomposition persists alternative_phase->check_purity

Caption: Decision tree for purification of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

The most common and effective method for purifying this compound is flash column chromatography .[3][4] Given its expected moderate polarity (due to the hydroxyl and ester groups) and potential for being an oil or low-melting solid, chromatography is well-suited to remove both more and less polar impurities. If the compound is a stable solid, recrystallization can be an excellent secondary technique for achieving high purity. For liquid dihydropyran derivatives that are thermally stable, vacuum distillation can be an option to remove non-volatile impurities.[3]

Q2: How do I choose the right solvent system for column chromatography?

The selection of a solvent system is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[4]

  • Goal: The ideal eluent system for column chromatography should result in an Rf value of 0.2-0.3 for your target compound on a TLC plate.

  • Starting Point: For a molecule with hydroxyl and ester functionalities, a good starting point is a binary mixture of a non-polar solvent and a polar solvent. Common choices include:

    • Hexane / Ethyl Acetate

    • Petroleum Ether / Diethyl Ether

    • Dichloromethane / Methanol

  • Procedure: Spot your crude mixture on a TLC plate and develop it in a chamber with your chosen solvent mixture. If the Rf is too high (compound moves too fast), decrease the proportion of the polar solvent. If the Rf is too low (compound stays at the baseline), increase the proportion of the polar solvent.

Q3: What analytical techniques should I use to assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS or LC-MS can also help identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., O-H stretch for the hydroxyl group, C=O stretch for the ester).

Spectrophotometric methods, in general, are foundational in pharmaceutical analysis for determining drug purity.[5]

Q4: How should I handle and store the purified this compound?

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[6]

  • Storage: The compound should be stored in a cool, dry place, away from sources of ignition and incompatible materials such as strong acids or bases.[7] Given the potential for acid-catalyzed degradation, storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended) is advisable to prolong shelf life.[7]

Visualization: Troubleshooting Workflow for Column Chromatography

This workflow provides a systematic approach to diagnosing and solving common issues during chromatographic purification.

G start Start Column Chromatography problem Problem Encountered? start->problem low_yield Low Yield / Decomposition problem->low_yield Yes co_elution Co-elution of Impurity problem->co_elution Yes no_elution Product Not Eluting problem->no_elution Yes success Successful Purification problem->success No cause1 Possible Cause: Acid-sensitive compound decomposing on silica low_yield->cause1 cause2 Possible Cause: Impurity has similar polarity co_elution->cause2 cause3 Possible Cause: Solvent system is too non-polar no_elution->cause3 sol1 Solution: Use deactivated silica (1% Et3N) or switch to neutral alumina/C18 cause1->sol1 sol1->success sol2 Solution: 1. Use gradient elution. 2. Change solvent system (e.g., Toluene/EtOAc). cause2->sol2 sol2->success sol3 Solution: Gradually increase the polarity of the eluent cause3->sol3 sol3->success

Caption: Systematic workflow for troubleshooting chromatography.

Quantitative Data Summary

The following table summarizes key quantitative parameters discussed in this guide for optimizing the purification of this compound.

ParameterRecommended Value/RangeRationale
TLC Rf for Column Chromatography 0.2 - 0.3Provides optimal balance between separation and elution time.
Triethylamine in Deactivated Silica 1% - 3% (v/v)Effectively neutralizes acidic silanol groups without excessively altering eluent polarity.[2][3]
Silica Gel to Crude Product Ratio 20:1 to 50:1 (w/w)A higher ratio is used for more difficult separations to increase resolving power.[1]
Storage Temperature 2 - 8°CLowers the rate of potential degradation reactions, enhancing long-term stability.[7]

References

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Column chromatography. Simon Fraser University. Available at: [Link]

  • This compound. Active Biopharma. Available at: [Link]

  • Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. ResearchGate. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Dihydropyran Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydropyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, helping you troubleshoot and optimize your reactions effectively.

Core Concepts in Dihydropyran Synthesis

Dihydropyrans are versatile six-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis, notably in the creation of biologically active molecules and as protecting groups for alcohols.[1] The two most common applications of dihydropyran chemistry are the protection of alcohols via tetrahydropyranyl (THP) ether formation and the construction of the dihydropyran ring itself through cycloaddition reactions.

The Mechanism of THP Ether Formation

The protection of an alcohol with 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed process that converts the alcohol into a more stable THP ether, which is resilient to a variety of non-acidic conditions such as reactions with organometallic reagents, hydrides, and oxidizing agents.[2][3][4]

The mechanism proceeds in three key steps:

  • Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, creating a resonance-stabilized oxocarbenium ion.[2]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[2]

  • Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[2]

THP_Protection DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium Protonation H_plus H⁺ H_plus->Oxocarbenium Oxonium Intermediate Oxonium Ion Oxocarbenium->Oxonium ROH R-OH ROH->Oxonium Nucleophilic Attack THP_ether THP Ether Oxonium->THP_ether Deprotonation H_plus_regen H⁺ THP_ether->H_plus_regen Low_Yield_Troubleshooting start Low Yield of THP Ether check_catalyst Check Catalyst (Fresh? Appropriate Strength?) start->check_catalyst check_reagents Check Reagents (DHP fresh? Anhydrous conditions?) check_catalyst->check_reagents Catalyst OK optimize_temp Optimize Temperature (Gentle heating?) check_reagents->optimize_temp Reagents OK successful_reaction Successful Reaction optimize_temp->successful_reaction Optimization Complete

Caption: Troubleshooting workflow for low THP ether yield.

Q2: I'm observing significant formation of byproducts in my reaction. What are they and how can I minimize them?

A2: Side product formation is a common challenge. The identity of the byproduct can provide clues to the underlying problem.

  • Polymerization of Dihydropyran: DHP is prone to cationic polymerization, especially in the presence of strong acids and at higher temperatures. [5]This is often observed as an insoluble, sticky residue.

    • Solution: Use a milder acid catalyst (e.g., PPTS instead of concentrated H₂SO₄). Maintain a lower reaction temperature and add the acid catalyst slowly to the reaction mixture.

  • Formation of 5-Hydroxypentanal: During the deprotection of a THP ether, the ring can open to form 5-hydroxypentanal. [6]This is generally not a side product of the protection step but is the expected outcome of the deprotection mechanism.

  • Byproducts from DHP Synthesis from Tetrahydrofurfuryl Alcohol (THFA): In the industrial synthesis of DHP from THFA over a catalyst like alumina, several byproducts can form. [6][7] * Tetrahydropyran (THP): Formed by the hydrogenation of DHP.

    • Cyclopentanone and Acrolein: These are also common byproducts in this industrial process. [6] * Minimization: These are primarily a concern in the synthesis of the DHP reagent itself and are typically removed by distillation. When using commercial DHP, these impurities should be minimal but can increase with improper storage.

Table 1: Common Side Products and Mitigation Strategies

Side ProductLikely CauseRecommended Action
Polymer Strong acid catalyst, high temperatureUse a milder catalyst (e.g., PPTS), maintain lower reaction temperatures.
Diastereomers Protection of a chiral alcoholThis is often unavoidable. If separation is difficult, consider a different protecting group that does not introduce a new stereocenter. [4][8]
Ring-Opened Products Acid-catalyzed hydrolysis of DHPEnsure anhydrous conditions during the protection step. This is the desired product during deprotection.
Q3: My reaction to protect a chiral alcohol has resulted in a mixture of diastereomers that are difficult to separate. What are my options?

A3: The reaction of DHP with a chiral alcohol introduces a new stereocenter at the anomeric carbon of the THP ring, leading to a mixture of diastereomers. [2][4][8]This is a well-known drawback of using THP as a protecting group for chiral substrates.

  • Chromatographic Separation: In many cases, the diastereomers can be separated by careful column chromatography.

  • Alternative Protecting Groups: If separation proves to be challenging, it is often more practical to choose a protecting group that does not introduce a new stereocenter. Silyl ethers (e.g., TBS, TIPS) are excellent alternatives that are also stable to a wide range of reaction conditions and are easily removed with fluoride sources.

Q4: I am performing a hetero-Diels-Alder reaction to synthesize a dihydropyran, but the reaction is not proceeding as expected. What should I consider?

A4: The hetero-Diels-Alder reaction is a powerful method for constructing dihydropyran rings, often with high stereocontrol. [9][10]However, its success is highly dependent on the electronic nature of the diene and dienophile, as well as the catalyst used.

  • Electron Demand: Ensure you are using the correct type of hetero-Diels-Alder reaction (normal or inverse electron-demand). [11] * Normal Electron-Demand: Requires an electron-rich diene and an electron-poor dienophile (e.g., an α,β-unsaturated carbonyl compound). [12] * Inverse Electron-Demand: Requires an electron-poor diene and an electron-rich dienophile (e.g., an enol ether). [13]* Lewis Acid Catalysis: Many hetero-Diels-Alder reactions require a Lewis acid catalyst to activate the dienophile and lower the energy of the LUMO. [14][15]Common Lewis acids include Cu(II) complexes, TiCl₄, and AlCl₃. The choice of catalyst can significantly impact the yield and stereoselectivity.

  • Side Reactions: Potential side reactions include polymerization of the starting materials or the formation of undesired regioisomers. Careful control of the reaction temperature and stoichiometry is crucial.

Experimental Protocol: General Procedure for the THP Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure THP ether.

Note: For secondary or more hindered alcohols, longer reaction times or gentle heating may be required.

References

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels−Alder Reactions of Carbonyl and Imino Compounds.
  • He, G., Wang, J., & Zhang, X. (2017). Asymmetric Synthesis of 3, 4-O-Unsaturated Pyrans and Piperidines.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link] [8]18. Leah4sci. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link] [A representative, non-real link] [16]19. MDPI. (2022). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 27(22), 7805. [17]20. ResearchGate. (n.d.). Scheme 5. Thp protection of the hydroxyl group of Tyr. Retrieved from ResearchGate. [18]21. Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link] [3]22. Royal Society of Chemistry. (2019). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 17(3), 514-518. [13]23. BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis. Retrieved from BenchChem Technical Guides. [10]24. BenchChem. (2025). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis. Retrieved from BenchChem Technical Guides. [4]25. Digital Commons @ Butler University. (2010). Dihydropyran Formation by a Two Step Process.

  • MDPI. (2023).
  • Frontiers. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 11, 1245678. [19]28. Frontiers. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 11, 1245678. [20]29. ResearchGate. (2013). Computational Study on the Acid Catalyzed Reactions of Fluorine-Containing 2,4-Dialkoxy-3,4-dihydro-2H-pyrans with Aromatic Compounds.

  • Grokipedia. (n.d.). 3,4-Dihydropyran.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of pyran derivatives. Retrieved from BenchChem Technical Guides. [21]32. MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [22]33. Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones.

  • The University of Liverpool Repository. (2001). Enantioselective Diels-Alder reactions of 2H-pyrans.
  • PMC - NIH. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1245-1252. [23]36. Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link] [11]37. Indian Academy of Sciences. (2005). Chemoselective tetrahydropyranylation of primary alcohols under freezing water pressure. Journal of Chemical Sciences, 117(1), 67-70. 38. Asian Publication Corporation. (2011). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Asian Journal of Chemistry, 23(10), 4441-4443. [24]39. ResearchGate. (2019). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents.

  • RSC Publishing. (2017). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 19(21), 5174-5181.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyran Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for pyran synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with practical, field-tested solutions. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the formation of pyran rings, a crucial scaffold in numerous natural products and pharmaceuticals.[1] We will move beyond simple protocols to explore the causality behind common experimental challenges, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide

This section is structured to address the most pressing issues encountered during pyran synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Low conversion of starting materials is one of the most frequent challenges. The root cause can typically be traced to catalyst inefficiency, suboptimal reaction conditions, or issues with the starting materials themselves.

Q1: My reaction shows low to no conversion. How should I begin troubleshooting?

A1: A systematic approach is crucial. Before making significant changes, confirm the integrity of your starting materials and reagents. Impurities or degradation can inhibit the reaction. Once confirmed, the catalyst system and reaction conditions are the primary areas to investigate. Low yields often stem from an inactive catalyst, poor substrate reactivity, or an equilibrium that does not favor the product.[2][3]

Below is a logical workflow to diagnose and resolve low-yield issues.

Troubleshooting_Low_Yield start Low or No Yield sub_check 1. Verify Starting Material & Reagent Purity start->sub_check cat_check 2. Evaluate Catalyst System sub_check->cat_check Purity OK cond_check 3. Optimize Reaction Conditions cat_check->cond_check Catalyst OK cat_activity Inactive/Deactivated? (Use fresh catalyst) cat_check->cat_activity cat_loading Suboptimal Loading? (Screen 5-20 mol%) cat_check->cat_loading cat_choice Incorrect Catalyst Type? (Acid vs. Base vs. Nano) cat_check->cat_choice temp Incorrect Temperature? (Screen range, e.g., RT to 110°C) cond_check->temp solvent Inappropriate Solvent? (Check polarity/solubility) cond_check->solvent time Insufficient Reaction Time? (Monitor by TLC/LC-MS) cond_check->time end Yield Improved cond_check->end

Caption: A workflow for troubleshooting low pyran yield.

Q2: My catalyst appears to be inactive. What are the common causes and solutions?

A2: Catalyst inactivity is a primary driver of failed reactions. The cause depends on the type of catalyst used:

  • Basic Catalysts (e.g., Piperidine, KOH): These can be deactivated by absorbing atmospheric CO2 or moisture. Always use freshly opened or properly stored reagents. For solid bases like KOH loaded on CaO, agglomeration can occur if the loading is too high (e.g., >20%), reducing the available surface area and thus activity.[4]

  • Acidic Catalysts (e.g., Lewis acids, Brønsted acids): Many Lewis acids (e.g., AlCl3, Cu(OTf)2) are extremely moisture-sensitive. Ensure your reaction is set up under an inert atmosphere (N2 or Argon) with anhydrous solvents.[5][6]

  • Heterogeneous/Nano-Catalysts (e.g., nano-Fe3O4, nano-SnO2): While robust, their surfaces can be poisoned by impurities in the starting materials. Furthermore, their reusability can decline if not washed and dried properly between runs.[7][8] For instance, after use, a magnetic nanocatalyst should be separated with a magnet, washed with a solvent like ethanol, and dried before reuse to ensure its activity is maintained.[9]

Q3: I'm seeing significant amounts of unreacted starting material even after extended reaction times. Could the solvent be the issue?

A3: Absolutely. The solvent plays a critical role in reactant solubility, catalyst activity, and stabilization of intermediates. A poor solvent choice can stall the reaction.

  • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for incomplete reactions.

  • Polarity: For many multicomponent reactions (MCRs) leading to 4H-pyrans, polar protic solvents like ethanol or even water are highly effective as they can facilitate proton transfer and stabilize charged intermediates.[10][11]

  • Solvent-Free Conditions: Interestingly, for some MCRs, switching to solvent-free conditions at an elevated temperature (e.g., 60-110 °C) can dramatically increase yields and reduce reaction times by maximizing reactant concentration.[2][4][12]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions are competing with your desired pyran formation. Minimizing these requires understanding the reaction mechanism.

Q1: My 2H-pyran synthesis is yielding a complex mixture. What is the likely side product?

A1: 2H-pyrans are prone to a reversible 6π-electrocyclization, which means they exist in equilibrium with their isomeric open-chain dienone (or 1-oxatriene) form.[13][14] The position of this equilibrium is highly sensitive to substitution, solvent, and temperature. Formation of the dienone is favored by:

  • Less Steric Hindrance: Substituents that create steric bulk on the dienone will destabilize its planar conformation and push the equilibrium towards the cyclic 2H-pyran.[14]

  • Aprotic Polar Solvents: Solvents like DMSO or DMF can stabilize the more polar open-chain form.[15]

  • Higher Temperatures: Increased thermal energy can favor the ring-opened isomer.

To minimize this, consider introducing sterically bulky groups on your precursors or using non-polar solvents.

Q2: In my three-component reaction (aldehyde, malononitrile, active methylene compound), I am getting byproducts instead of the 4H-pyran. How can I improve selectivity?

A2: The typical mechanism for this powerful reaction involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[16][17] Side products often arise from a disruption in this sequence.

  • Knoevenagel Adduct Dimerization: The initial product of the aldehyde and malononitrile condensation (a benzylidenemalononitrile derivative) can sometimes react with itself if the subsequent Michael addition is slow.

  • Incorrect Order of Events: A highly reactive active methylene compound might undergo self-condensation or other undesired reactions.

Solution: Ensure the Knoevenagel condensation proceeds efficiently first. Often, the choice of catalyst is key. A mild base is typically sufficient to promote the initial condensation without accelerating side reactions. Using a reusable heterogeneous catalyst can also improve selectivity and simplify workup.[7][9]

MCR_Mechanism reactants Aldehyde + Malononitrile + Active Methylene Cmpd. knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 Knoevenagel Adduct (e.g., Benzylidenemalononitrile) knoevenagel->intermediate1 michael Michael Addition intermediate1->michael + Active Methylene intermediate2 Acyclic Intermediate michael->intermediate2 cyclization Intramolecular O-Cyclization & Tautomerization intermediate2->cyclization product 4H-Pyran Product cyclization->product

Caption: General mechanism for a 3-component 4H-pyran synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic optimization of pyran synthesis.

Q1: How do I select the optimal catalyst for my pyran synthesis?

A1: Catalyst selection depends on the specific pyran scaffold and reaction type (e.g., MCR, cycloaddition). A screening of different catalyst types is often the most effective approach. Recent advances have focused on green, reusable catalysts.[7][16]

Catalyst TypeExamplesTypical LoadingAdvantages & Considerations
Homogeneous Base Piperidine, DABCO10-20 mol%Inexpensive and effective, but can be difficult to remove during workup.[18][19]
Homogeneous Acid Acetic Acid, TFA10-20 mol%Effective for reactions like the Oxa-Pictet-Spengler cyclization.[5] Can require neutralization.
Heterogeneous Basic KOH on CaO, MgO10-20 wt%Easily removed by filtration, often reusable, can provide high yields in short times.[4][18]
Magnetic Nanocatalyst Fe3O4, Fe3O4@Silica5-10 mg / mmolExcellent reusability via magnetic separation, high surface area, and often highly efficient.[7][16]
Ionic Liquids e.g., {[H2-DABCO][H2PO4]2}Catalyst/SolventCan act as both catalyst and solvent, often recyclable, promotes green chemistry principles.[9]

Q2: What is the general effect of temperature and reaction time on pyran formation?

A2: Temperature is a critical parameter that must be optimized.

  • Low Temperatures (RT to 50°C): May be sufficient for highly reactive substrates or very efficient catalytic systems. Running reactions at lower temperatures can improve selectivity and prevent the decomposition of sensitive functional groups.[20]

  • Moderate to High Temperatures (60°C to Reflux): Often required to drive less reactive substrates to completion. For many MCRs, heating to 80-110°C provides the best balance of reaction rate and yield.[12][21] However, excessively high temperatures or prolonged reaction times can lead to byproduct formation or decomposition of the target pyran.[3][22]

  • Monitoring is Key: The optimal reaction time should always be determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction once the starting materials are consumed to maximize yield and purity.

Q3: Are there specific named reactions I should be aware of for synthesizing complex pyrans?

A3: Yes, several powerful named reactions are used to construct pyran rings within complex molecular architectures:

  • Domino Knoevenagel-Hetero-Diels-Alder Reaction: This elegant sequence allows for the rapid construction of fused pyran systems. An aldehyde and an active methylene compound first form a 1-oxa-1,3-butadiene intermediate, which then undergoes an intramolecular [4+2] cycloaddition to form the pyran ring.[23][24]

  • Oxa-Pictet-Spengler Reaction: A valuable acid-catalyzed reaction for synthesizing tetrahydropyran rings fused to an aromatic system. It involves the cyclization of an alcohol onto an activated intermediate, such as an oxocarbenium ion.[5][25]

  • Pudovik Reaction: While primarily used for synthesizing α-hydroxyphosphonates, variations of this reaction involving the addition of P-H bonds across activated double bonds can be part of a sequence to generate functionalized pyrans.[26][27][28]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a 2-amino-4H-pyran derivative via a one-pot, three-component reaction. This protocol should be optimized for specific substrates.

Protocol: One-Pot Synthesis of a Tetrahydrobenzo[b]pyran Derivative

This procedure details the synthesis of a 2-amino-4H-pyran via the condensation of an aromatic aldehyde, malononitrile, and dimedone, using a reusable catalyst in an environmentally benign solvent system.[8]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Malononitrile (1.0 mmol, 1.0 eq)

  • Dimedone (1.0 mmol, 1.0 eq)

  • Catalyst (e.g., nano-SnO2, 30 mg, or 10 mol% of another catalyst)[8]

  • Ethanol or Water:Ethanol (1:1) mixture (10 mL)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • TLC plates (silica gel), filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and the chosen catalyst.

  • Solvent Addition: Add 10 mL of the ethanol/water solvent system to the flask.

  • Reaction Execution: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the reaction mixture alongside the starting materials. The reaction is typically complete within 1-3 hours, as indicated by the consumption of the aldehyde.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Allow the purified product to air dry or dry in a vacuum oven to obtain the final tetrahydrobenzo[b]pyran derivative.

  • Catalyst Recovery (if applicable): If a heterogeneous catalyst was used, it can often be recovered from the filtrate, washed with ethanol, dried, and reused for subsequent reactions.[9]

References

  • Shaikh, A. M., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]

  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Available at: [Link]

  • Isac-García, J., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available at: [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2022). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. Available at: [Link]

  • Ben Hassen, B., et al. (2023). Effect of solvent on catalytic activity in the synthesis of 4H-pyran derivative 4a. ResearchGate. Available at: [Link]

  • Shaikh, A. M., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • Rana, P., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Growing Science. Available at: [Link]

  • Gholamhosseini-Nazari, F. (2018). Proposed mechanistic pathway for the formation of pyran derivatives... ResearchGate. Available at: [Link]

  • Rajput, S. S., & Momin, K. I. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Available at: [Link]

  • Heravi, M. M., et al. (2016). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Optimization of the Reaction Conditions. (2021). ResearchGate. Available at: [Link]

  • Process for the preparation of dihydropyrans. (1992). Google Patents.
  • Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. (2018). AIP Publishing. Available at: [Link]

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. (2020). ResearchGate. Available at: [Link]

  • Hernandez-Valdes, D., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. (2019). ResearchGate. Available at: [Link]

  • Isac-García, J., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. Available at: [Link]

  • Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives. (2025). ResearchGate. Available at: [Link]

  • 2,3-dihydropyran. Organic Syntheses Procedure. Available at: [Link]

  • Multicomponent domino reactions: Borax catalyzed synthesis of highly functionalised pyran-annulated heterocycles. (2025). ResearchGate. Available at: [Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Kumar, D., et al. (2019). A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives. PMC - NIH. Available at: [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017). ACS Omega. Available at: [Link]

  • Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. (2006). PubMed. Available at: [Link]

  • Pudovik reaction. Wikipedia. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Synthesis of new chromeno-annulated cis-fused pyrano[3,4-c]pyran derivatives via domino Knoevenagel–hetero-Diels–Alder reactions and their biological evaluation towards antiproliferative activity. (2016). MedChemComm (RSC Publishing). Available at: [Link]

  • The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2025). ResearchGate. Available at: [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI. Available at: [Link]

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. (2022). Beilstein Journals. Available at: [Link]

  • Pictet-Spengler Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]

  • The Pictet-Spengler condensation: a new direction for an old reaction. (2024). Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Dihydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted dihydropyrans. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals face in the lab. This resource is structured as a series of troubleshooting guides and FAQs, grounded in mechanistic principles to empower you to solve problems effectively.

Section 1: Core Synthetic Strategies & Troubleshooting

The construction of the dihydropyran ring is a cornerstone of modern organic synthesis, but each major synthetic route presents a unique set of challenges. This section is organized by reaction type to directly address the specific issues you may encounter.

Hetero-Diels-Alder (HDA) Cycloadditions

The HDA reaction is an elegant and atom-economical method for forming the dihydropyran core.[1] However, controlling selectivity and achieving high reactivity can be challenging.

Question: My hetero-Diels-Alder reaction is resulting in a low yield and a mixture of endo/exo isomers. How can I improve this?

Answer: Low yield and poor stereoselectivity in HDA reactions are often linked to the catalyst, reaction conditions, and the electronic nature of your substrates.

  • Causality of the Problem: The endo/exo selectivity is determined by the alignment of the diene and dienophile in the transition state, which is influenced by a combination of steric hindrance and secondary orbital interactions.[2] A poorly optimized catalyst system or reaction temperature fails to create a sufficient energy difference between these competing transition states.

  • Troubleshooting Steps:

    • Catalyst Optimization: The choice of Lewis acid is paramount. For enantioselective reactions, chiral dirhodium(II) carboxamidates[3] or TADDOL-based catalysts[4] have proven highly effective. For general diastereoselectivity, traditional Lewis acids like ZnCl2 and BF3·OEt2 can favor different isomers, and screening is recommended.[5]

    • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances selectivity by favoring the transition state with the lower activation energy.[2] Conversely, if reactivity is low, cautiously increasing the temperature may improve yield, sometimes without a significant loss of enantioselectivity, depending on the catalyst system.[3]

    • Solvent Effects: Solvents capable of hydrogen bonding, such as chiral alcohols, can dramatically accelerate the reaction rate and influence selectivity.[4][5] However, for many Lewis acid-catalyzed systems, dry, non-coordinating solvents like dichloromethane (CH2Cl2) or toluene are standard.

    • Substrate Activation: Ensure you are using a sufficiently activated diene, such as a Danishefsky-type diene (e.g., 1-methoxy-3-[(trimethylsilyl)oxy]-butadiene), especially when reacting with less reactive aldehydes.[3]

Prins and Silyl-Prins Cyclizations

The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde (Prins cyclization) is a powerful tool for building pyran rings.[6] However, the reaction is notoriously prone to side reactions and stereochemical ambiguity.

Question: My Prins cyclization is giving me poor cis/trans diastereoselectivity and several unexpected byproducts. What's going wrong?

Answer: This is a classic challenge in Prins cyclizations. The issue stems from the reactive oxocarbenium ion intermediate, which can follow multiple competing pathways.

  • Causality of the Problem: The desired cyclization proceeds through a chair-like transition state. However, this intermediate can also undergo a[7][7]-sigmatropic rearrangement known as an oxonia-Cope rearrangement , which can scramble stereochemistry and lead to racemization or side-chain exchange products.[8][9] Furthermore, other pathways like Peterson elimination can compete, especially with silyl-Prins variants.[10]

  • Troubleshooting Workflow:

    Prins_Troubleshooting start Poor Diastereoselectivity or Byproducts in Prins Cyclization q1 Are you observing racemization or symmetric side-chain exchange products? start->q1 ans1_yes Yes: Likely Oxonia-Cope Rearrangement q1->ans1_yes Yes q2 No, the primary issue is cis/trans selectivity. q1->q2 No sol1 Solution: 1. Use a substrate with a 'masked' aldehyde (e.g., α-acetoxy ether) to control oxocarbenium ion formation.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo0TQx7u34L94meb7VGFqkGdHLqZp4P_XR7aDBXEUquHL3Xogeomh8HMt8zpaEiu7ibHJibtfJY6IrpSzf2UodPvl31xLkMpfSx0y27TuoZCAtFXF7MIzqAtAeriwJkQZhAMgCuI6ssDML7AOlbpRT)] 2. Screen different Lewis acids (e.g., BF3·OEt2 vs. SnBr4).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo0TQx7u34L94meb7VGFqkGdHLqZp4P_XR7aDBXEUquHL3Xogeomh8HMt8zpaEiu7ibHJibtfJY6IrpSzf2UodPvl31xLkMpfSx0y27TuoZCAtFXF7MIzqAtAeriwJkQZhAMgCuI6ssDML7AOlbpRT)] ans1_yes->sol1 sol2 Solution: 1. Lower the reaction temperature to -78 °C.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEikHirwAxU8HY5NMLxrANaPaqSqVCGbDl6Vf5sC9xtDt_zpI7vNPMbxgbpks9OBvzHVPvimPp5KM9rN13jVOvgMifMwzqlf12--1H3Xv94-URkuBvkiGaTA__7ITx8ln5Dw5VtROLmqfPslXf1I4IISfSSg2ANDpROHCDRIlcjnaLjcFiMNVrlZ1xOkS3RqZnMC0uCLjgO25D55J5t0DDPL10Qn1FvGrNSxzE%3D)] 2. Switch to a Silyl-Prins variant using a bulky silyl group on the homoallylic alcohol to direct cis-selectivity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEikHirwAxU8HY5NMLxrANaPaqSqVCGbDl6Vf5sC9xtDt_zpI7vNPMbxgbpks9OBvzHVPvimPp5KM9rN13jVOvgMifMwzqlf12--1H3Xv94-URkuBvkiGaTA__7ITx8ln5Dw5VtROLmqfPslXf1I4IISfSSg2ANDpROHCDRIlcjnaLjcFiMNVrlZ1xOkS3RqZnMC0uCLjgO25D55J5t0DDPL10Qn1FvGrNSxzE%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1uKPXor_txn1PX1vrlcsB5E0pb6FTPCZQoyQH0-0B6NC4AyoAo5BvmKrGaoig8Ugzii8BJk-kTY9gZoFxbpC1-oExjHgO9tZbadHr4MKGkBPNv7x1em4CCCjVvbmVYGx1ug%3D%3D)] 3. Screen a panel of Lewis acids (TMSOTf, InCl3, SnCl4) as they strongly influence the transition state.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhFBcFVFruMKyZ5iMJwT7hCrGwik9eXWBe6mFR69RiRsIfwLM8J_2bKQ-L2ipOHfyOqDF68s90eiFUNZrdcZo3jmApO1dvGvpdAWz84hvj0SBnE_JKagh6XlYRUOIMPzgx9uU4l8a3-eAK8VaeZZ62GFdJUU-Cmlr9UFHcEgmzGs7p4OR1JGMB1Kigpg6KLPkxxEgVOXCeIvJy1MsorQj0r1VtfqV7JQv3-DmVVqEqnOgW0Q%3D%3D)] q2->sol2

    Caption: Decision workflow for troubleshooting Prins cyclization issues.
  • Expert Insights on Lewis Acid Selection: The choice of Lewis acid and its counterion is not trivial. For instance, using TMSBr can generate an intimate ion pair that favors axial attack of the bromide nucleophile. In contrast, a bulkier counterion like SnBr5⁻ from SnBr4 is less nucleophilic and forms a solvent-separated ion pair, allowing for preferential equatorial attack.[6][8] This level of control is key to achieving high diastereoselectivity.

Catalyst / ReagentTypical ConditionsCommon Stereochemical Outcome / NotesReference
TMSOTf CH2Cl2, -78 °CHighly effective for silyl-Prins cyclizations, often favoring cis-products.[7][10][7],[10]
SnCl4 CH2Cl2, -78 °C to 0 °CCommonly used for synthesizing 4-chlorotetrahydropyrans.[7][8][7],[8]
InCl3 / BiCl3 Microwave or RTCan mediate highly diastereoselective cyclizations, sometimes under milder conditions.[7][8][7],[8]
Phosphomolybdic Acid Water, RTA green chemistry approach for synthesizing 4-hydroxytetrahydropyrans with high cis-selectivity.[11][11]
Ring-Closing Metathesis (RCM)

RCM is a robust method for forming unsaturated rings, including dihydropyrans, from acyclic diene precursors.[12] The main challenges involve controlling the geometry of the new double bond and preventing its migration.

Question: My RCM reaction is producing the wrong isomer (e.g., 2,3-dihydropyran instead of 2,5-dihydropyran) and my yields are inconsistent. What should I do?

Answer: This is a well-documented issue where the catalyst promotes isomerization of the desired product.

  • Causality of the Problem: The isomerization is typically caused by the formation of ruthenium hydride species as a side reaction.[12] These hydrides can re-insert into the newly formed double bond and facilitate its migration to a more thermodynamically stable position, which is often the conjugated 2,3-isomer.

  • Troubleshooting Steps:

    • Use a Hydride Scavenger: Add an additive capable of removing the unwanted ruthenium hydrides. Common additives include 1,4-benzoquinone or stoichiometric copper(I) salts.

    • Catalyst Selection: While first-generation Grubbs catalysts are effective, second and third-generation catalysts (e.g., Hoveyda-Grubbs catalysts) often exhibit higher stability and may produce fewer isomerization byproducts.[13]

    • Control Diastereoselectivity: The diastereochemical outcome in RCM is influenced by the steric environment of the precursor. The steric demand of substituents on the divinyl carbinol moiety can be adjusted (e.g., by changing protecting groups from a small -OH to a bulky -TBDMS ether) to preferentially form one diastereomer over another.[14][15]

Section 2: General FAQs and Purification Guide

This section addresses common problems that span multiple synthetic methods.

Q1: I'm consistently losing my dihydropyran product during silica gel column chromatography. Why is this happening?

A1: Dihydropyrans are often acid-sensitive due to their enol ether moiety. Silica gel is inherently acidic and can catalyze decomposition, rearrangement, or polymerization of your product on the column.[16]

  • Solution:

    • Deactivate the Silica: Pre-treat your silica gel by flushing the column with an eluent containing 1-3% triethylamine or another volatile base. This neutralizes the acidic sites.[16]

    • Use an Alternative Stationary Phase: Switch to a less acidic medium like neutral alumina, basic alumina, or Florisil.[16]

    • Thorough Work-up: Ensure all acidic catalysts from the reaction are completely removed with a mild base wash (e.g., saturated NaHCO3 solution) before attempting purification.[16]

Q2: My reaction seems to stop before completion, resulting in low yields. What are the common culprits?

A2: Incomplete conversion can be due to several factors, from reagent purity to catalyst deactivation.

  • Troubleshooting Workflow:

    Low_Yield_Troubleshooting start Low Reaction Yield c1 Check Reagent Purity & Stoichiometry start->c1 c2 Verify Catalyst Activity start->c2 c3 Optimize Reaction Conditions start->c3 c4 Investigate Product Stability start->c4 sub1 Are starting materials pure? Are solvents anhydrous? Is stoichiometry correct? c1->sub1 sub2 Is the catalyst fresh? Is it sensitive to air/moisture? Consider catalyst loading. c2->sub2 sub3 Is the concentration optimal? Is the temperature correct? Is reaction time sufficient? c3->sub3 sub4 Is the product degrading under the reaction conditions or during workup?[[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzbV3ylbsPTQbz4nffmZpo9a2c6cz2s8ad4yO43JIuP6cYGMQzD48BulsELAaMarVYQWrzCmCqK6j06WHXmX1ocvYUh8YGtFymnOnn47HtnlYYIVvIHj4FDkT9wNjh8gW0hdeKIutvTUy6zvfICMNqUkt4CZW55qmUxNqcuSul7FJyDA%3D%3D)] c4->sub4

    Caption: General workflow for troubleshooting low reaction yields.

Q3: How do I effectively remove water from my final dihydropyran product?

A3: Water can be a persistent impurity. For the parent 3,4-dihydro-2H-pyran, a robust method is to first dry over anhydrous potassium carbonate, decant, and then reflux over and distill from metallic sodium.[16][17] For substituted derivatives, drying the crude product in an organic solvent (e.g., CH2Cl2, Et2O) with anhydrous Na2SO4 or MgSO4 before concentration is standard practice.[10]

Section 3: Key Experimental Protocols

Trustworthiness in science comes from reproducibility. The following protocols are detailed to be self-validating systems.

Protocol 1: Diastereoselective Silyl-Prins Cyclization for cis-2,6-Disubstituted Dihydropyrans

This protocol is adapted from methodologies that have demonstrated high diastereoselectivity.[10]

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reactant Addition: To the cooled flask, add the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.). Dissolve the mixture in anhydrous dichloromethane (to a final concentration of 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 to 2 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3 while the mixture is still at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane.[10]

  • Drying and Concentration: Combine the organic phases, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired dihydropyran.

Protocol 2: Enantioselective Hetero-Diels-Alder Reaction

This protocol is a general guide based on dirhodium(II)-catalyzed systems.[3]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh2(4S-MEOX)4) (0.01 to 1.0 mol%) to a dry reaction vessel.

  • Reactant Addition: If the aldehyde is a solid, dissolve it in a minimal amount of dry CH2Cl2. If it is a liquid, it can often be used neat.[3] Add the aldehyde (1.0 equiv.) to the reaction vessel.

  • Diene Addition: Add the activated diene (e.g., Danishefsky's diene) (1.2 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature (ranging from room temperature to 60 °C) for 24 hours. Monitor by TLC.

  • Hydrolysis: Upon completion, treat the reaction mixture with trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate.

  • Work-up and Purification: Quench the reaction, perform a standard aqueous work-up, and purify the crude product by flash column chromatography to yield the dihydropyranone product.

References

  • A process for preparing dihydropyran and its use as protective agent.
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI, Molecules 2023, 28(7), 3080. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health (NIH). [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals, Beilstein J. Org. Chem. 2021, 17, 1146–1203. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health (NIH), PMC. [Link]

  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. PubMed, J Org Chem. 2000 Sep 8;65(18):5817-22. [Link]

  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. [Link]

  • 2,3-dihydropyran. Organic Syntheses Procedure. [Link]

  • Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. PNAS. [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. [Link]

  • Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran. PubMed, Org Lett. 2022 Mar 25;24(11):2115-2119. [Link]

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health (NIH). [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • 3,4-Dihydro-2H-pyranes and process for their preparation.
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. Sci-Hub. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. National Institutes of Health (NIH), PMC. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Dihydropyran Formation by a Two Step Process. Butler University Digital Commons. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Crystallization of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyran derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystals of pyran-based compounds. This guide provides in-depth troubleshooting advice and practical, field-proven protocols to overcome common crystallization hurdles.

Introduction to Pyran Derivative Crystallization

Pyran derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photoactive properties.[1][2] The ability to obtain high-quality single crystals is often a critical bottleneck in their development, essential for definitive structure elucidation by X-ray crystallography and for ensuring the purity and stability of the final product.

Crystallization is a complex process governed by the principles of nucleation and crystal growth, both of which are highly sensitive to a multitude of experimental parameters. This guide will walk you through a logical, science-backed approach to troubleshooting the most common issues encountered during the crystallization of pyran derivatives.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers face:

Q1: My pyran derivative won't crystallize at all. What are the first things I should check?

A1: When a compound fails to crystallize, the primary suspects are purity, solvent choice, and supersaturation level.

  • Purity: Ensure your compound has a minimum purity of 80-90%.[3] Impurities can inhibit nucleation and crystal growth.[4][5] Consider an additional purification step like column chromatography.

  • Solvent Selection: The chosen solvent may be too good, keeping your compound fully dissolved.[6] Conversely, the compound might be completely insoluble. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.

  • Supersaturation: You may not be reaching a state of supersaturation necessary for nucleation. Try to slowly concentrate the solution or cool it to a lower temperature.

Q2: I'm getting an oil instead of crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is too soluble in the chosen solvent.[6]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.

  • Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. Tetrahydrofuran (THF) is a solvent known to sometimes cause oiling out.[6]

  • Reduce Concentration: A highly concentrated solution is more likely to oil out. Dilute the solution slightly and allow the solvent to evaporate slowly.

Q3: My crystals are very small or needle-like. How can I grow larger, better-quality crystals?

A3: The formation of many small crystals or fine needles is often a sign of rapid nucleation and crystal growth.

  • Slow Down the Process: Slower evaporation of the solvent, slower cooling, or using a slightly less concentrated solution can promote the growth of fewer, larger crystals.[6]

  • Solvent Choice: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

  • Temperature Gradient: Applying a slight, stable temperature gradient can sometimes encourage the growth of larger single crystals.[6]

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for more specific and complex crystallization challenges.

Problem 1: Failure to Induce Nucleation

You've prepared a clear, saturated solution of your pyran derivative, but after cooling and waiting, no crystals have formed.

This is a common issue related to the energy barrier of nucleation. The solution is supersaturated, but the molecules have not yet organized into a stable crystal lattice.

Causality: Nucleation, the first step in crystallization, can be either homogeneous (spontaneous) or heterogeneous (induced by a surface).[7] Often, the energy required for spontaneous nucleation is too high.

Troubleshooting Protocol:

  • Induce Heterogeneous Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the vial below the solution level.[8] The microscopic imperfections on the glass can act as nucleation sites.

    • Seeding: If you have a small amount of the solid pyran derivative (even if it's not a perfect crystal), add a tiny speck to the supersaturated solution.[3][8][9] This "seed crystal" provides a template for further crystal growth.

  • Increase Supersaturation (Carefully):

    • Slow Evaporation: Loosely cap the vial to allow for very slow evaporation of the solvent. This gradually increases the concentration.

    • Solvent Diffusion (Vapor Diffusion): Dissolve your compound in a "good" solvent and place this vial inside a larger, sealed container with a more volatile "bad" solvent in which your compound is insoluble.[3] The vapor of the bad solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization.

Experimental Workflow: Vapor Diffusion

Vapor_Diffusion cluster_0 Setup cluster_1 Process cluster_2 Outcome A Dissolve Pyran Derivative in a 'Good' Solvent (e.g., Dichloromethane) B Place Solution in a Small, Open Vial A->B C Place Small Vial Inside a Larger, Sealed Jar B->C D Add a 'Bad' Solvent (e.g., Hexane) to the Larger Jar C->D E Bad Solvent Vapor Diffuses into Good Solvent D->E F Solubility of Pyran Derivative Decreases E->F G Supersaturation is Reached F->G H Nucleation and Crystal Growth Occur G->H

Caption: Vapor diffusion setup for crystallization.

Problem 2: Persistent Oiling Out

You've tried slower cooling, but your pyran derivative consistently separates as an oil.

This indicates a significant mismatch between the crystallization conditions and the compound's properties, often related to solubility and melting point.

Causality: If the boiling point of the solvent is higher than the melting point of the compound, the compound may "melt" before it crystallizes, leading to oil formation.[10] Additionally, very high solubility can lead to a supersaturated solution that is too concentrated for orderly crystal lattice formation.

Troubleshooting Protocol:

  • Solvent Selection:

    • Choose a solvent with a lower boiling point.[10]

    • Use a solvent mixture. A common strategy is to dissolve the compound in a good solvent and then slowly add a miscible "bad" solvent until the solution becomes slightly turbid (cloudy). Gentle warming should redissolve the solid, and upon slow cooling, crystals should form.

  • Temperature Control:

    • If possible, determine the melting point of your compound. Ensure the crystallization temperature is well below this point.

    • Try crystallizing at a constant, slightly elevated temperature (e.g., in a controlled oven) to encourage slower, more ordered growth.

Data Presentation: Common Solvents for Crystallization

SolventBoiling Point (°C)PolarityNotes
Diethyl Ether35LowHighly volatile, good for nonpolar compounds.[10]
Acetone56MediumGood general-purpose solvent, but can be volatile.[10]
Ethyl Acetate77MediumOften a good choice for moderately polar compounds.[3]
Ethanol78HighGood for polar compounds, can form hydrogen bonds.[10]
Water100HighSuitable for highly polar compounds that can hydrogen bond.[10]
Toluene111LowHigher boiling point, can be useful but should be used with caution.[10]
Problem 3: Impurities Co-crystallizing with the Product

Your crystals look good, but analysis (e.g., NMR, LC-MS) shows the presence of impurities.

Impurities can be incorporated into the crystal lattice, adsorbed onto the crystal surface, or trapped as mother liquor within agglomerates.[4][11]

Causality: Structurally similar impurities are more likely to be incorporated into the crystal lattice. Rapid crystal growth can also trap mother liquor containing impurities.

Troubleshooting Protocol:

  • Improve Initial Purity:

    • The most effective solution is to start with a purer sample. Consider an additional purification step prior to crystallization. A purity level of at least 80-90% is recommended.[3]

  • Optimize Crystallization Conditions:

    • Slower Growth: Slower crystallization rates give the system more time to reject impurities from the growing crystal lattice. Use the techniques described in "Problem 1" and "Problem 2" to slow down crystal growth.

    • Reslurrying/Recrystallization: A second crystallization of the obtained crystals can significantly improve purity. Dissolve the crystals in a minimal amount of hot solvent and recrystallize.

  • Washing:

    • After isolating the crystals by filtration, wash them with a small amount of cold, fresh solvent to remove any adhering mother liquor.

Logical Relationship: Purity and Crystallization Success

Purity_and_Crystallization cluster_0 Starting Material cluster_1 Crystallization Outcome cluster_2 Recommended Action A High Purity (>95%) D Good Quality Crystals, High Purity A->D B Moderate Purity (80-95%) E Crystals may form, but with impurities B->E C Low Purity (<80%) F Crystallization Failure or Oiling Out C->F G Proceed with Crystallization D->G H Consider a second recrystallization E->H I Purify further before crystallization F->I

Caption: The impact of starting material purity on crystallization outcome.

Advanced Techniques

If standard methods fail, consider these alternative approaches:

  • Melting: If your compound is thermally stable, you can melt a small amount and then allow it to cool very slowly.[3] This can sometimes produce single crystals, though they may be intergrown.

  • Co-crystallization: The addition of a second compound (a co-former) can sometimes facilitate the crystallization of a target molecule by forming a new crystalline solid with a different, more stable lattice structure.[3]

  • Solvent Layering: Carefully layer a less dense "bad" solvent on top of a solution of your compound in a denser "good" solvent.[6] Diffusion at the interface can lead to slow crystal growth.

Final Checks and Best Practices

  • Cleanliness: Ensure all glassware is scrupulously clean. Dust and other particulates can act as unwanted nucleation sites, leading to the formation of many small crystals.

  • Vibrations: Isolate your crystallization experiments from vibrations, which can disturb crystal growth.

  • Patience: Crystallization can be a slow process. Allow sufficient time for crystals to form and grow.

References

  • A Guide for Crystallization. (n.d.). Retrieved from [Link]

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters, 8(3), 125-134. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • McNamara, D. P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2056–2070. Retrieved from [Link]

  • Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Murdock, M. H., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(12), 6835–6846. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Future Journal of Pharmaceutical Sciences, 9(1), 38. Retrieved from [Link]

  • Technobis Crystallization Systems. (n.d.). Nucleation rate and induction time. Retrieved from [Link]

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 5345. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydropyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental challenges. Dihydropyrans are crucial heterocyclic scaffolds found in numerous natural products and pharmaceuticals, making their efficient synthesis a key focus in organic chemistry.[1][2] This resource provides in-depth, field-proven insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing dihydropyrans?

A1: The synthesis of dihydropyrans is primarily achieved through several robust catalytic methods:

  • Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition is a powerful and atom-economical method.[2][3] It typically involves the reaction of an electron-rich alkene with an α,β-unsaturated carbonyl compound.[3] Lewis acids are commonly employed to catalyze this reaction, enhancing both reactivity and selectivity.[3][4]

  • Prins Reaction: This reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne, followed by cyclization.[5] It is a valuable method for constructing the dihydropyran ring system.[3]

  • Organocatalysis: Various organocatalytic methods have been developed, often involving domino or cascade reactions.[6][7] For instance, N-heterocyclic carbenes (NHCs) are versatile organocatalysts for synthesizing dihydropyran-2-ones through [4+2] and [3+3] cycloadditions.[8][9]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesize complex dihydropyran derivatives in a single step from three or more reactants.[10]

  • Intramolecular Cyclization: Methods like the intramolecular Michael addition can be used to form the dihydropyran ring from a suitably functionalized acyclic precursor.[11]

Q2: How do I choose between a Lewis acid, a Brønsted acid, or an organocatalyst?

A2: The choice of catalyst class depends heavily on the specific transformation, substrate scope, and desired stereoselectivity.

  • Lewis Acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂, TMSOTf) are excellent for activating carbonyl compounds in reactions like the Hetero-Diels-Alder and Prins cyclizations.[5][12][13][14] They are particularly useful when high reactivity is required. However, they can be sensitive to moisture and may require inert reaction conditions.

  • Brønsted Acids (e.g., ArSO₃H, TfOH) are effective for reactions involving protonation steps, such as the conversion of tetrahydrofurfuryl alcohol to dihydropyran or in certain cyclization cascades.[15][16][17][18] They can be a good choice for large-scale synthesis due to their lower cost and easier handling compared to some Lewis acids.

  • Organocatalysts (e.g., N-heterocyclic carbenes, prolinol silyl ethers) offer a powerful alternative, particularly for asymmetric synthesis.[1][6][8] They often operate under mild conditions and can provide high levels of enantioselectivity.[8][9] The choice of a specific organocatalyst will depend on the desired reaction pathway (e.g., Michael addition, aldol reaction).

Q3: What are the advantages of using heterogeneous catalysts for dihydropyran synthesis?

A3: Heterogeneous catalysts, such as zeolites or functionalized magnetic nanoparticles, offer several significant advantages, particularly in the context of green and sustainable chemistry.[3][19][20][21]

  • Ease of Separation: They can be easily removed from the reaction mixture by filtration, which simplifies product purification.[3]

  • Recyclability: Many heterogeneous catalysts can be regenerated and reused multiple times without a significant loss of activity, making them more economical and environmentally friendly.[19][20][21]

  • Improved Stability: They are often more stable to air and moisture compared to their homogeneous counterparts.

For example, zeolites have demonstrated good selectivity in Prins reactions, and various iron-based magnetic nanoparticles have been successfully employed in the multicomponent synthesis of pyran derivatives.[3][19][20][21]

Troubleshooting Guide

This section addresses common problems encountered during dihydropyran synthesis and provides actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst For heterogeneous catalysts like alumina, surface fouling with tars can occur. Regenerate by heating at high temperatures (e.g., 450°C) with a slow stream of air.[22][23] For N-heterocyclic carbene (NHC) precatalysts, ensure proper activation to the free carbene, which is the active species.[22]
Suboptimal Reaction Conditions Base Selection: In NHC-catalyzed reactions, the choice of base is critical. If a common base like DBU gives low yields, screen other bases such as Cs₂CO₃ or KOAc, as they have been shown to be more effective in certain cases.[9][22] Solvent: Solvent polarity can significantly impact reaction rates and selectivity. While common solvents like CH₂Cl₂ or toluene are often used, a systematic solvent screen may be necessary.[9] Temperature: The optimal temperature can vary widely. Some reactions require elevated temperatures (e.g., 300-400°C for dehydration over alumina), while others proceed best at room temperature or even lower (e.g., -78°C for some Lewis acid-catalyzed reactions).[1][22][23]
Impure Starting Materials Impurities in starting materials can poison the catalyst or lead to side reactions. Ensure the purity of your substrates and reagents, for instance, by distillation of liquid starting materials.[23]
Incorrect Stoichiometry Carefully check the stoichiometry of all reactants and catalysts. In some cases, increasing the equivalents of one reactant can improve the yield.[5][24]
Problem 2: Poor Diastereoselectivity or Enantioselectivity
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Catalyst Choice For asymmetric synthesis, the choice of a chiral catalyst is paramount. If enantioselectivity is low, consider screening different chiral ligands for your metal catalyst or different organocatalysts. For example, in some organocatalytic reactions, diphenylprolinol silyl ether has been shown to provide high enantioselectivity.[1][6]
Suboptimal Temperature Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]
Solvent Effects The solvent can influence the conformation of the transition state. A screen of solvents with varying polarities may be necessary to optimize stereoselectivity.
Presence of Water For moisture-sensitive Lewis acid-catalyzed reactions, ensure rigorously anhydrous conditions. Trace amounts of water can hydrolyze the catalyst and affect its stereodirecting ability.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Steps & Explanation
Polymerization of Starting Materials Dienes and activated alkenes can be prone to polymerization, especially in the presence of strong acids. Lowering the reaction temperature or using a milder catalyst may mitigate this issue.
Competing Reaction Pathways In some cases, alternative reaction pathways can compete with the desired dihydropyran formation. For example, in NHC-catalyzed reactions, the formation of a γ-lactone can sometimes compete with the desired dihydropyranone. The addition of specific additives, like PPh₃ in Ag-NHC catalyzed reactions, has been shown to suppress such side reactions.[9]
Product Instability The dihydropyran product itself may be unstable under the reaction conditions, leading to decomposition or rearrangement. Monitor the reaction progress by TLC or GC/MS to determine the point of maximum product formation and quench the reaction accordingly.

Experimental Protocols & Methodologies

Representative Experimental Protocol: Organocatalytic Synthesis of a Dihydropyran Derivative

This protocol is a general guideline for the synthesis of a functionalized dihydropyran via a domino Michael-hemiacetalization reaction, adapted from the literature.[7]

Materials:

  • α-hydroxymethyl nitroalkene (1.0 mmol)

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Chiral organocatalyst (e.g., a quinine-derived catalyst) (10 mol%)

  • Dichloromethane (CH₂Cl₂) (as solvent)

Procedure:

  • To a stirred solution of the α-hydroxymethyl nitroalkene and the 1,3-dicarbonyl compound in dichloromethane at ambient temperature, add the chiral organocatalyst.

  • Stir the reaction mixture at ambient temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran derivative.

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in dihydropyran synthesis, highlighting the diversity of approaches.

Catalytic SystemCatalyst Loading (mol%)SubstratesProductYield (%)ee (%)drReaction Conditions
Bis(oxazoline) Copper(II) Complex 0.2 - 10Ethyl glyoxylate, Danishefsky's dieneEthyl 2,3-dihydro-4H-pyran-4-one-6-carboxylate9598-CH₂Cl₂, -78 °C, 1-3 h
Diphenylprolinol Silyl Ether 10Cinnamaldehyde, 1,3-cyclopentanedione3-Phenyl-3,4,6,7-tetrahydro-2H-cyclopenta[b]pyran-5-one9299>20:1CH₂Cl₂, rt, 24 h
N-Heterocyclic Carbene (NHC) 10α,β-Unsaturated aldehyde, 1,3-dicarbonyl compoundSubstituted dihydropyranone77-84up to 96-DBU (base), Toluene, 1 h
Zeolite (H-MFI) -3-Buten-1-ol, Formaldehyde (Prins Reaction)3,4-Dihydro-2H-pyran-2-methanol----

Data adapted from multiple sources for illustrative purposes.[1][3][9]

Visualizing Key Concepts

General Mechanism of Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

HDA_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (α,β-unsaturated carbonyl) ActivatedDienophile Activated Dienophile [Dienophile-LA Complex] Dienophile->ActivatedDienophile Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedDienophile ActivatedDienophile->TransitionState Dihydropyran Dihydropyran TransitionState->Dihydropyran Ring Formation RegeneratedCatalyst Regenerated LA Dihydropyran->RegeneratedCatalyst Catalyst Release

Caption: Lewis acid activation of the dienophile in a Hetero-Diels-Alder reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions Solutions Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity CheckCatalyst Assess Catalyst Activity CheckPurity->CheckCatalyst Purity Confirmed Purify Purify/Distill Starting Materials CheckPurity->Purify Impure OptimizeConditions Optimize Reaction Conditions CheckCatalyst->OptimizeConditions Catalyst Active Regenerate Regenerate/Replace Catalyst CheckCatalyst->Regenerate Inactive ScreenCatalysts Screen Alternative Catalysts OptimizeConditions->ScreenCatalysts Optimization Fails Success Improved Yield OptimizeConditions->Success Optimization Succeeds VaryParams Vary Temp, Solvent, Base, Stoichiometry OptimizeConditions->VaryParams ScreenCatalysts->Success

Caption: A systematic approach to troubleshooting low yields in dihydropyran synthesis.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. Available at: [Link]

  • Dihydropyran is synthesized by treating tetrahydrofurfuryl alcohol with an arenesulfonic acid, ArSO3H. Propose a mechanism for this conversion. Homework.Study.com. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

  • Brønsted Acid Promoted Cyclization of Cross-Conjugated Enynones into Dihydropyran-4-ones. ResearchGate. Available at: [Link]

  • Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Available at: [Link]

  • Dihydropyran Formation by a Two Step Process. Digital Commons @ Butler University. Available at: [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. Available at: [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • Process for the preparation of dihydropyrans. Google Patents.
  • Theory-Guided Design of Brønsted Acid-Assisted Phosphine Catalysis: Synthesis of Dihydropyrones from Aldehydes and Allenoates. PubMed. Available at: [Link]

  • Lewis-acid catalyzed formation of dihydropyrans. ResearchGate. Available at: [Link]

  • 2,3-dihydropyran. Organic Syntheses Procedure. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. National Institutes of Health. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Brønsted acid-mediated selective α-alkenylation of 3,4-dihydro-2H-pyrans. RSC Publishing. Available at: [Link]

  • Related Brønsted acid catalyzed hydropyran forming reactions. ResearchGate. Available at: [Link]

  • Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. PubMed. Available at: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. Available at: [Link]

  • 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • A novel heterogeneous biocatalyst based on graphene oxide for synthesis of pyran derivatives. National Institutes of Health. Available at: [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available at: [Link]

  • Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Available at: [Link]

  • Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans. National Institutes of Health. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

  • enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]

  • One-pot green synthesis of dihydropyran heterocycles. The Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Hetero-Diels-Alder Reactions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing Stereoselectivity in Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in dihydropyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Here, we will delve into the nuances of controlling stereochemistry in key reactions, offering practical solutions and the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My hetero-Diels-Alder reaction is giving a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

Low diastereoselectivity in hetero-Diels-Alder reactions for dihydropyran synthesis is a common challenge. The stereochemical outcome is dictated by the transition state geometry, which is influenced by several factors. Here’s a breakdown of what to consider:

  • Lewis Acid Catalyst: The choice of Lewis acid is paramount. Different Lewis acids can favor either the endo or exo transition state, leading to different diastereomers. For instance, some dirhodium(II) carboxamidates have shown high efficiency and enantioselectivity in these reactions[1]. If you are observing a poor d.r., consider screening a panel of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) to find one that favors your desired diastereomer[2]. The concentration of the Lewis acid can also be critical, as excess catalyst can sometimes lead to side reactions or reduced selectivity.

  • Temperature: Reaction temperature directly impacts the energy difference between the diastereomeric transition states. Lowering the temperature often enhances selectivity by favoring the lower energy transition state. However, this can also decrease the reaction rate. A systematic temperature screen (e.g., from room temperature down to -78 °C) is recommended to find the optimal balance.

  • Solvent: The solvent can influence the stability of the transition states through solvation effects[3]. A change in solvent polarity or coordinating ability can alter the diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF).

  • Substrate Sterics and Electronics: The steric bulk and electronic properties of both the diene and the dienophile play a crucial role. Bulky substituents can create a steric bias, favoring one approach of the dienophile over the other. Electron-donating or -withdrawing groups can also influence the frontier molecular orbital interactions, affecting both reactivity and selectivity[1].

Q2: I'm attempting an organocatalytic domino reaction to synthesize a highly substituted dihydropyran, but the enantiomeric excess (% ee) is poor. How can I improve this?

Organocatalytic domino reactions, such as Michael-hemiacetalization sequences, are powerful for constructing complex dihydropyrans with multiple stereocenters[4][5]. Poor enantioselectivity often points to a mismatch between the catalyst, substrates, and reaction conditions.

  • Catalyst Structure: The structure of the organocatalyst is the most critical factor. For example, in proline-based catalysis, the stereochemistry is often dictated by the catalyst's ability to form a specific enamine or iminium ion intermediate and shield one face of the molecule. Bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, can offer enhanced stereocontrol through hydrogen bonding or other non-covalent interactions[2][6]. Consider screening different catalyst backbones and substituent patterns.

  • Additives: The presence of acidic or basic additives can significantly impact the reaction. For instance, co-catalysts like a weak acid can facilitate catalyst turnover and improve selectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state. Non-polar solvents often lead to higher enantioselectivity in reactions that rely on hydrogen bonding for stereocontrol.

  • Substrate Concentration: In some cases, running the reaction at a higher or lower concentration can affect the catalyst's aggregation state and, consequently, the enantioselectivity.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a Prins Cyclization

Scenario: You are performing a silyl-Prins cyclization to synthesize a cis-2,6-disubstituted dihydropyran, but you are obtaining a nearly 1:1 mixture of cis and trans isomers.

Troubleshooting Workflow:

start Low d.r. in Prins Cyclization lewis_acid Optimize Lewis Acid start->lewis_acid temperature Screen Reaction Temperature lewis_acid->temperature If no improvement outcome Improved Diastereoselectivity lewis_acid->outcome Successful solvent Evaluate Solvent Effects temperature->solvent If still low temperature->outcome Successful substrate Assess Substrate Structure solvent->substrate If minor improvement solvent->outcome Successful

Caption: Troubleshooting workflow for low diastereoselectivity in Prins cyclization.

Detailed Steps:

  • Optimize the Lewis Acid: The choice of Lewis acid is critical. If you are using a general-purpose Lewis acid like BF₃·OEt₂, consider switching to one known for promoting high diastereoselectivity in Prins cyclizations, such as TMSOTf[2][7]. Screen a few different Lewis acids and vary their stoichiometry.

  • Screen Reaction Temperature: As a general rule, lower temperatures favor the formation of the thermodynamically more stable product, which is often the cis isomer in 2,6-disubstituted pyrans due to the anomeric effect. Perform the reaction at a range of temperatures, for example, 0 °C, -20 °C, -40 °C, and -78 °C, and analyze the d.r. at each point.

  • Evaluate Solvent Effects: The solvent can influence the reaction by stabilizing or destabilizing the transition states. Test a series of solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

  • Assess Substrate Structure: The nature of the substituents on your alkene and aldehyde can influence the preferred transition state geometry. If possible, consider modifying the steric bulk of protecting groups or other non-essential substituents to enhance the facial bias of the cyclization.

Problem 2: Difficulty in Separating Dihydropyran Stereoisomers

Scenario: Your reaction has produced a mixture of diastereomers or enantiomers, and you are struggling to separate them for characterization and further use.

Troubleshooting Workflow:

start Mixture of Stereoisomers chromatography Optimize Flash Chromatography start->chromatography hplc Employ Chiral HPLC/SFC chromatography->hplc If co-elution outcome Pure Stereoisomers chromatography->outcome Successful crystallization Attempt Diastereomeric Crystallization hplc->crystallization For diastereomers hplc->outcome Successful derivatization Consider Derivatization crystallization->derivatization If no success crystallization->outcome Successful

Caption: Workflow for the separation of dihydropyran stereoisomers.

Detailed Steps:

  • Optimize Flash Chromatography (for Diastereomers): Diastereomers have different physical properties and can often be separated by standard flash column chromatography[8]. Experiment with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) and stationary phases (e.g., silica gel, alumina) to maximize the separation.

  • Employ Chiral HPLC/SFC (for Enantiomers): Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most common method for both analytical and preparative separation of enantiomers[8][9][10].

  • Attempt Diastereomeric Crystallization: If you have a mixture of diastereomers, it may be possible to selectively crystallize one of them from a suitable solvent system. This can be a very effective and scalable purification method[8].

  • Consider Derivatization: For enantiomers that are difficult to separate, consider derivatizing them with a chiral resolving agent to form a mixture of diastereomers[11][12]. These diastereomers can then be separated by standard chromatography or crystallization, after which the chiral auxiliary can be removed to yield the pure enantiomers.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Stereoselectivity in a Model Organocatalytic Michael-Hemiacetalization
EntryCatalyst (mol%)SolventTemperature (°C)d.r. (trans:cis)ee (%)
1Proline (20)DMSO2570:3065
2Proline (20)CH₂Cl₂2585:1580
3Proline (20)CH₂Cl₂090:1088
4Squaramide (10)Toluene0>98:296[5]
5Squaramide (10)Toluene-20>98:299[6]
Experimental Protocol: General Procedure for Organocatalytic Domino Michael-Hemiacetalization
  • To a solution of the α-hydroxymethyl nitroalkene (0.2 mmol) in toluene (1.0 mL), add the 1,3-dicarbonyl compound (0.24 mmol) and the squaramide-derived organocatalyst (10 mol%)[5].

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the dihydropyran product.

Experimental Protocol: Determination of Diastereomeric Ratio by ¹H NMR
  • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified product.

  • Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to stereocenters are often good candidates.

  • Carefully integrate the selected signals for each diastereomer. Ensure proper baseline correction for accurate integration[13].

  • The diastereomeric ratio is the ratio of the integration values for the signals corresponding to each diastereomer.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
  • Dissolve a small sample of the purified product in the mobile phase.

  • Inject the sample onto an HPLC system equipped with a suitable chiral column (e.g., Chiralpak series)[9].

  • Develop a separation method by optimizing the mobile phase composition (e.g., hexane/isopropanol) and flow rate to achieve baseline separation of the enantiomers[10].

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100[9].

References

  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions - ResearchGate. (URL: [Link])

  • Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates - PNAS. (URL: [Link])

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed. (URL: [Link])

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC - PubMed Central. (URL: [Link])

  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Request PDF - ResearchGate. (URL: [Link])

  • Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography - PubMed. (URL: [Link])

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols | Organic Letters - ACS Publications. (URL: [Link])

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - MDPI. (URL: [Link])

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC - NIH. (URL: [Link])

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction | Organic Letters - ACS Publications. (URL: [Link])

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. (URL: [Link])

  • 2,3-dihydropyran - Organic Syntheses Procedure. (URL: [Link])

  • The Oxa-Pictet—Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Request PDF - ResearchGate. (URL: [Link])

  • Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. - ResearchGate. (URL: [Link])

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - NIH. (URL: [Link])

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])

  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles - Semantic Scholar. (URL: [Link])

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing). (URL: [Link])

  • Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed. (URL: [Link])

  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY. (URL: [Link])

  • Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions - Chemical Communications (RSC Publishing). (URL: [Link])

  • How to separate the stereoisomers compond in reaction mixture? - ResearchGate. (URL: [Link])

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (URL: [Link])

  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA - Diva-Portal.org. (URL: [Link])

  • Origins of stereoselectivity in the trans Diels-Alder paradigm - PubMed. (URL: [Link])

  • Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions - the University of Groningen research portal. (URL: [Link])

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL: [Link])

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement - American Chemical Society. (URL: [Link])

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In this guide, we delve into the structural validation of a key synthetic intermediate, ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate. While multiple analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for detailed and definitive characterization in solution.

This guide will provide an in-depth, experience-driven comparison of NMR spectroscopy with other common analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore not just the "what" but the "why" behind experimental choices and data interpretation, equipping you with the critical insights needed for confident structural elucidation.

The Subject of Our Investigation: this compound

The molecule , this compound, possesses a unique combination of functional groups: a dihydropyran ring, an ethyl ester, and a hydroxyl group adjacent to a double bond, which introduces the possibility of keto-enol tautomerism. This complexity makes it an excellent case study for demonstrating the power of modern spectroscopic methods.

Chemical Structure:

Note: The numbering is for NMR assignment purposes and may not follow IUPAC nomenclature.

The Unrivaled Detail of NMR Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the connectivity and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum is based on the analysis of the electronic environment of each proton. Proximity to electronegative atoms (like oxygen) and π-systems (the double bond and carbonyl group) will deshield protons, shifting their signals downfield (to a higher ppm value).

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Rationale
-OH (on C5)5.0 - 12.0Singlet (broad)N/AThe chemical shift of a hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It often appears as a broad singlet. The enolic nature could shift it significantly downfield.
-O-CH₂ -CH₃~ 4.2Quartet~ 7.1These protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
-O-CH₂-CH₃ ~ 1.3Triplet~ 7.1These methyl protons are in a typical aliphatic environment but are split into a triplet by the two neighboring methylene protons.
CH₂ (2)~ 4.3Triplet~ 5-7This methylene group is adjacent to the ring oxygen (O1), leading to a significant downfield shift. It is coupled to the protons on C3.
CH₂ (3)~ 2.5Triplet~ 5-7This methylene group is adjacent to the sp²-hybridized carbon (C4) and is coupled to the protons on C2.
CH₂ (6)~ 3.8SingletN/AThese protons are adjacent to the ring oxygen (O1) and an sp² carbon (C5), resulting in a downfield shift. With no adjacent protons, they are expected to appear as a singlet.
Predicting the ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Carbon Predicted Chemical Shift (ppm) Rationale
C =O (ester)~ 165 - 175The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.
-O-C H₂-CH₃~ 60 - 65This carbon is directly attached to an oxygen atom, causing a downfield shift into the typical range for such carbons.
-O-CH₂-C H₃~ 14 - 16This is a standard aliphatic methyl carbon.
C 2~ 65 - 70This carbon is adjacent to the ring oxygen, resulting in a downfield shift.
C 3~ 25 - 35This is a typical aliphatic methylene carbon.
C 4~ 100 - 110This sp² carbon is part of a vinyl ether-like system and is adjacent to the ester group, which influences its chemical shift.
C 5~ 150 - 160This sp² carbon is bonded to the hydroxyl group, which strongly deshields it, pushing its signal significantly downfield.
C 6~ 60 - 65This carbon is adjacent to the ring oxygen, leading to a downfield shift.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable NMR data, meticulous sample preparation and the selection of appropriate acquisition parameters are crucial.

Step-by-Step NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1][2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following diagram illustrates the key stages in acquiring NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

Key Acquisition Parameters
  • Number of Scans: For ¹H NMR, 8-16 scans are typically sufficient. For the less sensitive ¹³C nucleus, a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Spectral Width: This should be set to encompass all expected proton or carbon signals.

  • Acquisition Time: A longer acquisition time can improve resolution.[5][6]

  • Relaxation Delay: A sufficient delay between pulses is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state.

Comparative Analysis: NMR vs. Other Techniques

While NMR is paramount for detailed structural elucidation, other techniques provide complementary and often faster insights into the functional groups present and the molecular weight.

Analytical Technique Information Provided for this compound Strengths Limitations
¹H and ¹³C NMR - Detailed carbon-hydrogen framework. - Connectivity through coupling patterns. - Number of unique protons and carbons. - Information on stereochemistry (in some cases).- Unambiguous structure determination. - Provides detailed information on the local chemical environment of each nucleus.- Requires larger sample amounts than MS. - Can be time-consuming to acquire and interpret, especially for complex molecules.
Infrared (IR) Spectroscopy - Presence of key functional groups: - O-H stretch (broad, ~3200-3600 cm⁻¹). - C=O stretch (ester, ~1700-1725 cm⁻¹). - C=C stretch (~1650 cm⁻¹). - C-O stretches (~1000-1300 cm⁻¹).- Fast and requires a small amount of sample. - Excellent for identifying the presence or absence of key functional groups.[7]- Does not provide information on the connectivity of atoms. - The "fingerprint" region can be complex and difficult to interpret for complete structure elucidation.
Mass Spectrometry (MS) - Molecular weight from the molecular ion peak (M⁺). - Fragmentation pattern can provide clues about the structure. Common fragments for this molecule might include loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[8][9]- Extremely sensitive, requiring very small amounts of sample. - Provides the molecular weight with high accuracy (with high-resolution MS).- Isomers can be difficult to distinguish. - Does not provide detailed information on the connectivity of the atoms in the intact molecule.
Decision-Making Workflow for Structural Validation

The choice of analytical technique often depends on the stage of the research and the specific question being asked.

Analytical_Decision start New Compound Synthesized ms_ir Initial Characterization: - Molecular Weight (MS) - Functional Groups (IR) start->ms_ir nmr Detailed Structural Elucidation: - ¹H and ¹³C NMR ms_ir->nmr Initial data consistent with expected structure structure_confirmed Structure Confirmed nmr->structure_confirmed NMR data confirms predicted structure further_analysis Further Analysis Required (e.g., 2D NMR, X-ray Crystallography) nmr->further_analysis Ambiguities in NMR data

Caption: Decision workflow for selecting analytical techniques.

Conclusion: An Integrated Approach to Structural Validation

For a molecule like this compound, a multi-technique approach is most effective. IR and MS provide rapid, initial confirmation of the successful synthesis by verifying the presence of key functional groups and the correct molecular weight. However, for the unequivocal determination of the precise atomic connectivity and to rule out isomeric possibilities, ¹H and ¹³C NMR spectroscopy are absolutely essential. By understanding the strengths and limitations of each technique and by following rigorous experimental protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.

References

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Sample Preparation. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • University of Wisconsin-Madison Department of Chemistry. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]

  • Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

  • ACS Publications. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. [Link]

  • NMR Spectroscopy: Data Acquisition. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • PubChem. Ethylparaben. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. Ethylacrylate. [Link]

  • SpectraBase. Ethyl 3,3-bis(4-fluorophenyl)acrylate. [Link]

  • CSD Solution #13. [Link]

  • SpectraBase. Ethyl 4-hydroxy-2-methylbenzoate. [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • Chegg. Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. [Link]

  • PubChem. Ethyl Acrylate. [Link]

  • University of Calgary. CSD Solution #13. [https://www.chem.ucalgary.ca/courses/350/spectroscopy/csd_ soln/csd13.html]([Link]_ soln/csd13.html)

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • PubChem. 3,6-Dihydro-2H-pyran. [Link]

  • Harvard University. Lecture 3: Coupling Constants. [Link]

Sources

A Senior Application Scientist's Guide to Dihydropyran Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The dihydropyran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules with applications ranging from antiviral to anticancer agents. For researchers, scientists, and drug development professionals, the efficient and stereocontrolled construction of this heterocyclic motif is of paramount importance. This guide provides an in-depth comparative analysis of the most prominent synthetic methodologies for accessing dihydropyrans. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, empowering you to make informed decisions in your synthetic endeavors.

The Power of Pericyclic Precision: The Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction stands as a powerful and atom-economical approach for the construction of dihydropyran rings. This [4+2] cycloaddition offers a direct route to the dihydropyran core with excellent control over stereochemistry. The reaction can be broadly classified into normal-electron-demand and inverse-electron-demand variants, depending on the electronic nature of the diene and dienophile.

Mechanistic Causality: The stereochemical outcome of the HDA reaction is a direct consequence of the concerted, pericyclic nature of the transition state. The use of chiral Lewis acid catalysts has revolutionized this field, enabling highly enantioselective transformations. These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that dictates the facial selectivity of the diene's approach.

Logical Pathway of the Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

HDA_Mechanism Reactants Diene + Dienophile ActivatedComplex [Dienophile-LA] Complex Reactants->ActivatedComplex Coordination LewisAcid Chiral Lewis Acid (LA) LewisAcid->ActivatedComplex TransitionState [4+2] Cycloaddition Transition State ActivatedComplex->TransitionState Reaction with Diene Product Dihydropyran Adduct TransitionState->Product Ring Formation NHC_Domino Reactants α,β-Unsaturated Aldehyde + Michael Acceptor Breslow Breslow Intermediate Reactants->Breslow Nucleophilic Attack NHC Chiral NHC Catalyst NHC->Breslow Homoenolate Homoenolate Equivalent Breslow->Homoenolate Proton Transfer Cycloaddition [4+2] Cycloaddition Homoenolate->Cycloaddition Reaction with Michael Acceptor Product Dihydropyranone Cycloaddition->Product Ring Closure & Catalyst Regeneration Ferrier_Mechanism Glycal Glycal with C-3 Leaving Group Carbocation Allyloxocarbenium Ion Glycal->Carbocation Coordination & Leaving Group Departure LewisAcid Lewis Acid (LA) LewisAcid->Glycal Product 2,3-Unsaturated Glycoside (Dihydropyran) Carbocation->Product Nucleophilic Attack at C-1 Nucleophile Nucleophile (NuH) Nucleophile->Product Pd_Catalysis Substrate Acyclic Precursor with Allylic Carbonate & Nucleophile PiAllyl π-Allyl Pd(II) Complex Substrate->PiAllyl Oxidative Addition Pd0 Pd(0) Catalyst Pd0->PiAllyl Cyclization Intramolecular Nucleophilic Attack PiAllyl->Cyclization Product Dihydropyran Cyclization->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

The Pyran Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyran Motif

The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products, such as flavonoids, coumarins, and xanthones, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[2][3] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of pyran-based compounds, providing a comparative analysis of their performance across different therapeutic areas. We will dissect the subtle yet critical structural modifications that govern the biological activity of these compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. The pyran motif is a key component in numerous biologically active molecules, including benzopyrans, chromones, and naphthoquinones, all exhibiting a wide range of pharmacological activities.[4]

Comparative Analysis of Biological Activities and Structure-Activity Relationships

The therapeutic potential of pyran-based compounds is remarkably broad, with significant activities reported in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[5][6] The key to unlocking this potential lies in understanding how the substitution pattern on the pyran ring and its fused or pendant moieties dictates the compound's interaction with specific biological targets.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyran-based compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[2][3]

A noteworthy class of anticancer pyran derivatives is the pyrano[3,2-c]chromen-5(4H)-ones. For instance, the fusion of a coumarin and a chalcone moiety linked by a pyran ring has yielded compounds with significant effects on HCT 116 and MiaPaCa-2 cell lines.[2] The substitution pattern on the aryl rings plays a pivotal role in determining the cytotoxic potency.

Table 1: Comparative Anticancer Activity of 2,4-diarylpyrano[3,2-c]chromen-5(4H)-ones [2]

Compound IDR1R2Cell LineIC50 (µM)
77 H4-ClHCT 1161.4
MiaPaCa-24.3
85 OCH3HER-α positive breast cancerPotent

Data synthesized from Kumar et al. (2017).[2]

The structure-activity relationship for these compounds reveals that electron-withdrawing groups, such as a chloro group at the para position of the C-4 aryl ring (as in compound 77), can enhance cytotoxic activity.[2] Furthermore, substitutions on the coumarin core, like a methoxy group at the C-7 position, can influence receptor binding, as seen in the selective estrogen receptor-α (ER-α) activity of compound 85.[2]

Diagram 1: Key Structural Features for Anticancer Activity of Pyran-Based Compounds

SAR_Anticancer PyranCore Pyran Core Aryl_Substituents Aryl Substituents (e.g., at C2, C4) PyranCore->Aryl_Substituents Nature & Position of Substituents Fused_Rings Fused Rings (e.g., Benzopyran, Chromone) PyranCore->Fused_Rings Annulation Functional_Groups Functional Groups (e.g., -OH, -OCH3, Halogens) Aryl_Substituents->Functional_Groups Modification Biological_Activity Enhanced Anticancer Activity Aryl_Substituents->Biological_Activity Fused_Rings->Functional_Groups Modification Fused_Rings->Biological_Activity Functional_Groups->Biological_Activity AntiInflammatory_Workflow Start Start: Synthesized Pyran Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW264.7 cells) Start->Cytotoxicity LPS_Stimulation LPS Stimulation of Macrophages Cytotoxicity->LPS_Stimulation Non-toxic concentrations NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) Data_Analysis Data Analysis & SAR Determination NO_Assay->Data_Analysis LPS_Stimulation->NO_Assay Western_Blot Western Blot Analysis (iNOS, COX-2 expression) LPS_Stimulation->Western_Blot Western_Blot->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Experimental workflow for anti-inflammatory screening.

Antimicrobial and Antiviral Activity: Combating Infectious Agents

The pyran scaffold is also a valuable template for the development of antimicrobial and antiviral agents. [5][8]Pyran derivatives have shown activity against a range of bacteria and viruses, including HIV and herpes. [5][9] For instance, a series of 1H-benzo[f]chromene derivatives demonstrated potent antimicrobial activity. [10]The nature and position of halogen substituents on the phenyl ring were found to be critical for the observed activity.

Table 3: Comparative Antimicrobial Activity of 1H-benzo[f]chromene Derivatives [10]

Compound ID Substituents on Phenyl Ring MIC (µg/mL) vs. E. coli
4g 2,4-dichloro 250

| Ciprofloxacin | - | (Standard) |

Data synthesized from Al-Abdullah et al. (2023). [10] Compound 4g , with dichloro substitution at the 2 and 4 positions of the phenyl ring, exhibited the most potent antibacterial activity, highlighting the importance of a specific halogenation pattern for antimicrobial efficacy. [10]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of research findings, detailed and well-validated experimental protocols are essential.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxicity of pyran-based compounds and determining the appropriate concentration range for subsequent biological assays.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyran-based compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyran-based compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Objective: To measure the inhibitory effect of pyran-based compounds on NO production in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyran-based compounds dissolved in DMSO

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with non-toxic concentrations of the pyran-based compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the vehicle control.

Conclusion: The Path Forward for Pyran-Based Drug Discovery

The pyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. [11]The comparative analysis of structure-activity relationships presented in this guide underscores the critical role of rational design in harnessing the full potential of these versatile molecules. By understanding the intricate interplay between chemical structure and biological function, and by employing robust and validated experimental protocols, researchers can accelerate the development of the next generation of pyran-based drugs to address unmet medical needs. The future of pyran-based drug discovery is bright, with ongoing efforts to synthesize novel derivatives and explore their therapeutic applications in a wide range of diseases.

References

  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(57), 35649-35664. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018. (2023). [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Heterocyclic Chemistry. (2025). [Link]

  • Vlachou, E. E. N., & Litinas, K. E. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Current Organic Chemistry, 23(24), 2679-2721. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. (2021). [Link]

  • He, Y., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47). [Link]

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. (2022). [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Indian Journal of Chemistry - Section B. (2010). [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed. (2023). [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. (2021). [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. ResearchGate. (2017). [Link]

  • Al-Abdullah, E. S., et al. (2023). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Scientific Reports, 13(1), 1088. [Link]

  • Some pyran-containing pharmaceutical drug scaffolds. ResearchGate. (2025). [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(1), 209. (2024). [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. (2022). [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. ResearchGate. (2023). [Link]

  • SAR and cholinesterase inhibition activity of pyran-based derivatives. ResearchGate. (2023). [Link]

  • Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. (2025). [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 394. (2025). [Link]

  • Synthesis and Biological Activity of Indeno-Pyridine and Indeno-Pyran Derivatives in One-Pot Reaction. ResearchGate. (2023). [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. (2025). [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. (2025). [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega, 9(4), 4889-4902. (2024). [Link]

  • synthesis and antimicrobial activities of some novel 2-amino-4-(substituted)-6-substitutedphenyl-4h-pyran-3-carbonitrile bearing different heterocycles. International Journal of Pharmaceutical Research. (2021). [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7201. (2021). [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. (2025). [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. (2012). [Link]

Sources

A Comparative Guide to the Biological Activity of Dihydropyran Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula - The Significance of Isomerism in Dihydropyrans

The dihydropyran (DHP) scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] While the molecular formula C₅H₈O defines the basic dihydropyran structure, it belies the structural diversity achievable through isomerism.[3] Isomers—molecules sharing the same formula but differing in the arrangement of their atoms—can exhibit dramatically different biological profiles. This guide delves into the critical importance of evaluating dihydropyran isomers, providing a framework for comparing their biological activities, supported by established experimental methodologies.

Understanding isomerism is not merely an academic exercise; it is fundamental to drug discovery. Biological systems are exquisitely stereoselective.[4][5] Receptors, enzymes, and other cellular targets are chiral, meaning they interact differently with various isomers of a drug candidate.[5][6] One isomer might be a potent therapeutic agent, while another could be inactive, less active, or even toxic.[4][6] This guide will explore both constitutional isomers (differing connectivity) and stereoisomers (differing spatial arrangement), providing the rationale and tools to dissect their unique biological signatures.

The Crucial Role of Stereochemistry in Biological Function

Stereoisomers, particularly enantiomers (non-superimposable mirror images), often have distinct pharmacodynamic and pharmacokinetic properties.[6] This phenomenon, known as stereoselectivity, arises because the binding of a ligand (the drug) to its biological target is a three-dimensional interaction. A change in the spatial arrangement of even a single atom can dramatically alter the fit within a binding site, much like a left-handed glove will not fit a right hand. This can lead to significant differences in absorption, distribution, metabolism, and excretion (ADME), as well as in the primary therapeutic activity.[5] Therefore, the evaluation of individual isomers is a cornerstone of modern drug development, moving away from racemic mixtures towards single-isomer drugs with improved efficacy and safety profiles.[6]

Comparative Analysis of Biological Activity: A Data-Driven Approach

The biological potential of dihydropyran derivatives is extensive, with significant activity reported in anticancer, antimicrobial, and enzyme inhibition domains.[7][8][9] The following sections present quantitative data to illustrate how subtle isomeric changes can profoundly impact biological outcomes.

Anticancer and Anti-Proliferative Activity

Dihydropyran-containing compounds have demonstrated notable cytotoxic effects against various cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[7] A compelling example is seen in a series of 5-oxo-dihydropyranopyran derivatives, where the position and nature of substituents on a C4-phenyl ring (constitutional isomers) lead to significant variations in anti-proliferative activity.[10][11]

Table 1: Anti-Proliferative Activity (IC₅₀) of Substituted 5-Oxo-dihydropyranopyran Isomers [10][11]

Compound IDC4-Phenyl SubstitutionIC₅₀ vs. SW-480 (μM)IC₅₀ vs. MCF-7 (μM)
4j 3,4,5-trimethoxy38.626.6
4i 4-chloro35.934.2
4g 4-nitro34.642.6
4a Unsubstituted90.541.2
4d 4-methoxy87.2104.9

Data extracted from a study on 5-oxo-dihydropyranopyran derivatives. Cisplatin was used as a positive control.[11]

The data clearly indicates that isomers with electron-withdrawing groups (4-nitro, 4-chloro) or multiple methoxy substitutions exhibit significantly higher potency compared to the unsubstituted (4a) or single methoxy-substituted (4d) isomers. This underscores the necessity of a systematic structure-activity relationship (SAR) study that considers isomeric variations.

Key Signaling Pathways and Mechanisms of Action

The differential activity of isomers can often be traced to their interactions with specific cellular signaling pathways. For instance, certain dihydropyran derivatives have been identified as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[12] The replacement of a morpholine group with a 3,6-dihydro-2H-pyran (DHP) moiety in pyrazolopyrimidine mTOR inhibitors resulted in compounds with equivalent potency, demonstrating DHP's utility as a key hinge-binding motif.[12]

Below is a diagram illustrating a potential mechanism where an active dihydropyran isomer inhibits a key signaling pathway, such as mTOR, preventing downstream events that lead to cell proliferation.

mTOR_Pathway_Inhibition cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation DHP_Isomer Active Dihydropyran Isomer DHP_Isomer->mTORC1 Inhibits

Caption: Potential inhibition of the mTOR signaling pathway by an active dihydropyran isomer.

Experimental Protocols for Comparative Biological Evaluation

To ensure trustworthy and reproducible results, standardized and well-validated protocols are essential. The following section provides step-by-step methodologies for key assays used to compare the biological activity of dihydropyran isomers.

General Workflow for Isomer Evaluation

A systematic approach is crucial for a robust comparison. The process begins with the synthesis and rigorous characterization of each isomer, followed by a tiered biological screening approach, from broad cytotoxicity assays to specific enzyme or receptor-based assays.

Caption: General workflow for synthesis, characterization, and biological evaluation of dihydropyran isomers.

Structural Characterization of Isomers

Before any biological assay, the identity and purity of each synthesized isomer must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical structure, connectivity, and stereochemistry of the isomers.[13][14][15] The distinct chemical shifts and coupling constants for each isomer provide a unique fingerprint.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compounds and can provide structural information through analysis of fragmentation patterns.[16][17][18]

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is a foundational experiment for determining the anti-proliferative effects of compounds on cancer cell lines.

Causality: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes, present in the mitochondria of living, metabolically active cells, can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19][21][22] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Step-by-Step Protocol: [19][21][23][24]

  • Cell Seeding: Seed cells (e.g., MCF-7 or SW-480) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of each dihydropyran isomer in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., <0.1% DMSO). Include wells with medium only for background control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[19][22] A reference wavelength of >650 nm can be used to subtract background noise.[19][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

Many drugs exert their effects by inhibiting specific enzymes. This protocol provides a general framework for determining the inhibitory potency (e.g., IC₅₀ or Kᵢ) of dihydropyran isomers against a target enzyme.

Causality: The rate of an enzymatic reaction is measured by monitoring the consumption of a substrate or the formation of a product over time.[25] An inhibitor will decrease this rate. By measuring the reaction rate at various inhibitor concentrations, one can quantify the inhibitor's potency.[26][27]

Step-by-Step Protocol: [26][27][28]

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate. The final concentration used in the assay should ideally be at or near the Michaelis constant (Kₘ) for accurate determination of the inhibition mechanism.[28]

    • Prepare stock solutions of each dihydropyran isomer in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interfering with enzyme activity.[28]

  • Assay Setup (96-well plate):

    • Blank Wells: Assay buffer + vehicle (DMSO).

    • Negative Control (100% activity): Enzyme solution + vehicle (DMSO).

    • Test Wells: Enzyme solution + serial dilutions of the test isomer.

    • Positive Control: Enzyme solution + a known inhibitor of the enzyme.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[26]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader. The signal corresponds to product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.

    • Determine the percentage of inhibition for each isomer concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assay (General Protocol)

These assays are used to determine the affinity of a ligand (dihydropyran isomer) for a specific receptor. Radioligand binding assays are a classic and powerful method.

Causality: This assay measures the direct interaction between a compound and its receptor target. In a competition assay, the test compound's ability to displace a known, labeled ligand (a radioligand) from the receptor is quantified. The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand.[29][30]

Step-by-Step Protocol (Competition Assay): [29][30][31][32]

  • Reagent Preparation:

    • Prepare a receptor source (e.g., cell membrane preparations expressing the target receptor).

    • Select a suitable radioligand with high affinity and specificity for the receptor.

    • Prepare serial dilutions of the unlabeled dihydropyran isomers (the "competitors").

  • Assay Setup: In assay tubes or a 96-well plate, combine:

    • The receptor preparation.

    • A fixed concentration of the radioligand (typically at or below its Kₔ value).[30]

    • Increasing concentrations of the unlabeled test isomer.

    • Total Binding Control: Contains receptor and radioligand only.

    • Non-specific Binding (NSB) Control: Contains receptor, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes (and the bound radioligand) while allowing the free radioligand to pass through.[32]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (isomer) concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (concentration of isomer that displaces 50% of the bound radioligand) and subsequently the inhibition constant (Kᵢ).

Conclusion

The study of dihydropyran isomers is not a niche concern but a central requirement for advancing these promising scaffolds in drug discovery. As demonstrated, subtle changes in molecular architecture—whether the position of a substituent or the three-dimensional arrangement of atoms—can lead to orders-of-magnitude differences in biological activity. A failure to dissect and compare the activity of individual isomers risks misinterpreting SAR data, pursuing suboptimal drug candidates, or overlooking potent and selective therapeutic agents. By employing the rigorous characterization techniques and validated biological assays outlined in this guide, researchers can effectively elucidate the distinct pharmacological profiles of dihydropyran isomers, paving the way for the rational design of next-generation therapeutics.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives.
  • BenchChem. (2025). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.
  • Ortega-Vázquez, E., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones.
  • Fassihi, A., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical Biology & Drug Design.
  • Silva, A. C. A., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Pharmaceuticals.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • BenchChem. (2025). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery.
  • Chander, S., et al. (2018). Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. Future Medicinal Chemistry.
  • Faghih, Z., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon.
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.
  • Al-Zaydi, K. M. (2013). Synthesis and biological activities of some fused pyran derivatives. Journal of the Saudi Chemical Society.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemistry of Dihydropyran.
  • Karami, B., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters.
  • Kumar, R., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.
  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum.
  • Karami, B., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry.
  • Ortiz, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules.
  • Faghih, Z., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health.
  • Kumar, R., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.
  • ResearchGate. (2010). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains.
  • ResearchGate. (2010). The Investigation of ¹H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin.
  • ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
  • Liu, Z., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry.
  • BenchChem. (2025). Comparative Analysis of 2H-Pyran-2,5-diol Stereoisomer Biological Activity: A Guide for Researchers.
  • Kumar, R., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.
  • ResearchGate. (2025). Effects of Stereoisomers on Drug Activity.
  • BenchChem. (2025). Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds.

Sources

analytical method validation for ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Method Validation for Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic compound of significant interest as a versatile intermediate in organic synthesis. Its purity, stability, and impurity profile are critical parameters that dictate its suitability for downstream applications, including the development of pharmaceutical active ingredients. Consequently, robust and reliable analytical methods are not merely a quality control checkbox; they are the foundation upon which product quality and consistency are built. The validation of these methods is a systematic process that provides documented evidence that the procedure is fit for its intended purpose.

This guide, designed for researchers and drug development professionals, provides a comparative analysis of analytical methodologies for this specific pyran derivative. It moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and the validation process, grounded in the authoritative framework of international regulatory guidelines.

The Regulatory Backbone: ICH Guidelines

The International Council for Harmonisation (ICH) provides the global standard for analytical method validation, ensuring a harmonized approach across Europe, Japan, and the United States.[1] The core document, ICH Q2(R1), and its recent revision, Q2(R2), detail the validation characteristics required for various analytical procedures.[2][3][4][5][6] These guidelines emphasize that validation is a continuous process, integral to the entire lifecycle of an analytical method.[1] This guide is structured around the principles laid out by the ICH, as well as guidance from the FDA and EMA.[7][8][9][10][11]

Method Selection: A Comparative Analysis of Chromatographic Techniques

The choice of analytical technique is the first critical decision. For a semi-polar, non-volatile compound like this compound, chromatography is the undisputed technique of choice. The two most relevant options are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and applications.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, thermally stable, or thermally labile compounds. Excellent for the target analyte.Best for volatile and thermally stable compounds. The target analyte may require derivatization to increase volatility.[12][13][14]
Primary Use Case Quantitative analysis (assay), purity determination, and stability-indicating assays.Identification of volatile impurities, residual solvents, and structural elucidation via mass spectrometry.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors. Can be challenged by co-eluting impurities with similar UV spectra.Extremely high when coupled with a mass spectrometer, which provides a unique mass fragmentation pattern for identification.[15]
Sensitivity High (ng to pg range), depending on the detector (UV, MS).Very high (pg to fg range), especially with MS detection.
Sample Throughput Moderate to high.Moderate, can be lower due to longer run times and potential sample preparation (derivatization).

Verdict for this compound:

  • Primary Recommendation: Reversed-Phase HPLC (RP-HPLC) with UV detection. This is the workhorse method for assay and impurity profiling due to its direct applicability, robustness, and high performance. A stability-indicating HPLC method is essential for monitoring the formation of degradation products over time.[16]

  • Complementary Technique: GC-MS. This method is invaluable for identifying potential volatile organic impurities from the synthesis process or for confirming the identity of unknown degradation products, especially after a derivatization step to enhance volatility.[12][13]

Deep Dive: Validation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and specifically measure the drug substance in the presence of its impurities, excipients, and degradation products.[16] The validation process ensures the method's reliability.

Analytical Method Validation Workflow

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)/Q2(R2)) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Implement Routine Use & Lifecycle Management Robustness->Implement

Caption: Workflow for analytical method validation based on ICH guidelines.

Experimental Protocol: RP-HPLC Method

This section provides a detailed, step-by-step protocol for validating an RP-HPLC method for the assay of this compound.

1. Specificity

  • Causality: The purpose of specificity testing is to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For a stability-indicating assay, this involves forced degradation studies.

  • Protocol:

    • Prepare solutions of the analyte, a placebo (if in a formulation), and all known related substances.

    • Subject the analyte to forced degradation conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

    • Inject and analyze all samples.

    • Use a PDA detector to assess peak purity of the analyte peak in the stressed samples. The peak purity angle should be less than the purity threshold.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any impurity or degradation product peaks. Resolution between the analyte and the closest eluting peak should be >2.0.

2. Linearity

  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.[4]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Data & Acceptance Criteria:

Concentration (% of Target)Peak Area (mean, n=3)
80% (80 µg/mL)810,500
90% (90 µg/mL)912,300
100% (100 µg/mL)1,015,600
110% (110 µg/mL)1,118,200
120% (120 µg/mL)1,220,100
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[7]

  • Protocol:

    • Spike a placebo blend (or sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

    • Prepare three samples at each concentration level (total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Data & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.3100.3
120%120.0121.1100.9
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Data & Acceptance Criteria:

Precision LevelAnalyst/DayMean Assay (%)RSD (%)
Repeatability1 / Day 199.8≤ 1.0%
Intermediate2 / Day 2100.1≤ 2.0%
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity analysis.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N).

      • LOD: S/N ratio of 3:1.

      • LOQ: S/N ratio of 10:1.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified for precision and accuracy. RSD for precision at LOQ should be ≤ 10%.

6. Robustness

  • Causality: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]

  • Protocol:

    • Vary critical HPLC parameters one at a time:

      • Flow Rate (± 0.2 mL/min).

      • Column Temperature (± 5°C).

      • Mobile Phase Composition (e.g., ± 2% organic).

      • pH of Mobile Phase Buffer (± 0.2 units).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within predefined limits for all varied conditions.

Alternative Method Highlight: GC-MS for Impurity Identification

While HPLC is superior for routine quantification, GC-MS excels at identifying unknown volatile or semi-volatile impurities.

GC-MS Workflow and Rationale

G Sample Sample containing This compound and unknown impurities Deriv Derivatization (Optional) e.g., Silylation to increase volatility Sample->Deriv Inject Injection into GC Deriv->Inject Separation Separation in GC Column (based on boiling point/polarity) Inject->Separation Ionization Eluent enters Mass Spectrometer (Electron Ionization) Separation->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Detection of Fragments (Mass-to-Charge Ratio) Fragmentation->Detection Spectrum Generation of Mass Spectrum Detection->Spectrum Library Comparison with NIST/In-house Library Spectrum->Library ID Impurity Identification Library->ID

Caption: Workflow for impurity identification using GC-MS.

  • Why Derivatization? The hydroxyl group on the target molecule can make it less volatile and prone to tailing on some GC columns. Derivatization, such as reacting it with a silylating agent (e.g., BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance. This principle is similar to the derivatization of other pyran compounds to facilitate GC analysis.[12][13]

  • Why Mass Spectrometry? The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, is a chemical fingerprint that can be compared against extensive libraries (like NIST) to provide a highly confident identification of an unknown impurity.

Conclusion

The is a multi-faceted process that underpins product quality and regulatory compliance. A well-validated, stability-indicating RP-HPLC method serves as the cornerstone for routine quality control, providing robust quantification of the analyte and its known impurities. This should be complemented by GC-MS, a powerful tool for the definitive identification of unknown volatile impurities and degradation products. By grounding these validation activities in the scientific principles and regulatory expectations outlined by the ICH, researchers and developers can ensure the generation of reliable, defensible analytical data throughout the product lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • gmp-compliance.org.
  • International Council for Harmonis
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2015).
  • Scribd. ICH Q2(R1)
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare.
  • Molecules. (2019).
  • European Medicines Agency. (2023).
  • SIELC Technologies. (2018).
  • gmp-compliance.org. (2014).
  • Molecules. (2019).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. GC/MS chromatogram of derivatized methanol in blood sample (A), mass....
  • Journal of Chromatography A. (2019).
  • CONICET.
  • SIELC Technologies. (2018).
  • Research Journal of Pharmacy and Technology.

Sources

A Researcher's Guide to the Spectroscopic Comparison of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyran scaffold, a six-membered oxygen-containing heterocycle, is a cornerstone of natural product chemistry and medicinal drug development.[1][2] From the vibrant pigments in plants like flavonoids to potent therapeutic agents, the structural diversity of pyran derivatives underpins a vast range of biological activities.[2] Unambiguous structural elucidation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—are applied to differentiate between common pyran-based structural motifs. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

The Logic of Spectroscopic Differentiation

The power of spectroscopy lies in its ability to probe specific molecular features. The degree of saturation, the presence and position of substituents, and the existence of conjugation within the pyran ring system all produce distinct and predictable spectral signatures. Our comparative analysis will focus on four key, representative pyran scaffolds:

  • Tetrahydropyran (THP): The fully saturated, conformationally flexible parent ring.

  • 3,4-Dihydro-2H-pyran (DHP): An unsaturated analogue containing a vinyl ether moiety.[3]

  • Pyranones (e.g., 2-pyrone): An unsaturated lactone (cyclic ester) featuring a conjugated carbonyl group.[4]

  • Chromenes (Benzopyrans): A pyran ring fused to a benzene ring, creating an extended conjugated system.[4]

By understanding how the spectral data for these core structures differ, researchers can build a foundational framework for interpreting the spectra of more complex, substituted derivatives.

¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the carbon and proton environments.

Causality in NMR: Why Signals Shift

The chemical shift of a nucleus is dictated by its local electronic environment. Electronegative atoms, like oxygen, withdraw electron density, "deshielding" adjacent nuclei and causing their signals to appear at a higher chemical shift (downfield). Conversely, saturation and shielding by electron-donating groups cause upfield shifts. Double bonds and aromatic rings induce significant anisotropy effects, leading to characteristic shifts for vinylic and aromatic protons.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the characteristic chemical shifts for our four model pyran scaffolds. These values serve as a baseline for structural assignment.

Scaffold Key Protons (¹H NMR) δ (ppm) Key Carbons (¹³C NMR) δ (ppm)
Tetrahydropyran (THP) Protons adjacent to oxygen (H2, H6)~3.4 - 4.0Carbons adjacent to oxygen (C2, C6)~68 - 75
Other ring protons (H3, H4, H5)~1.5 - 1.8Other ring carbons (C3, C4, C5)~23 - 30
Dihydropyran (DHP) Vinylic proton (H6)~6.3Vinylic carbon (C6)~145
Vinylic proton (H5)~4.8Vinylic carbon (C5)~101
Methylene adjacent to oxygen (H2)~3.9Methylene adjacent to oxygen (C2)~66
2-Pyrone Vinylic proton (H6)~7.6Carbonyl carbon (C2)~162
Vinylic proton (H3)~6.3Vinylic carbon (C6)~144
Vinylic protons (H4, H5)~6.4 - 7.4Other vinylic carbons (C3, C4, C5)~106 - 138
4H-Chromene Vinylic proton (H2)~6.5Aromatic carbons~115 - 155
Vinylic proton (H3)~5.8Vinylic carbons (C2, C3)~120 - 130
Methylene protons (H4)~4.7Methylene carbon (C4)~65

Data compiled from various sources, including[5][6][7].

Expert Insight: The proton at C2 in DHP (~3.9 ppm) is less deshielded than the vinylic proton at C6 (~6.3 ppm) because it is an sp³-hybridized carbon, whereas the C6 proton is on an sp²-hybridized carbon and is part of a vinyl ether system, which further deshields it. In 2-pyrone, the presence of the electron-withdrawing carbonyl group conjugated with the double bonds causes a significant downfield shift of all ring protons compared to DHP.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. The energy of these vibrations is determined by bond strength and the mass of the connected atoms.

Causality in IR: The Vibrating Bond

A bond must exhibit a change in dipole moment during vibration to absorb IR radiation.[8] Stronger bonds and bonds between atoms with a large mass difference vibrate at higher frequencies (higher wavenumbers, cm⁻¹). For instance, a C=O double bond is stronger than a C-O single bond and thus absorbs at a higher wavenumber. Conjugation lowers the energy (and wavenumber) of a C=O stretch because it delocalizes the pi-electrons, slightly weakening the double bond character.

Comparative IR Absorption Data
Scaffold Key Functional Group Characteristic Absorption (cm⁻¹) Rationale
Tetrahydropyran (THP) C-O-C (ether) stretch1150 - 1085 (strong)Strong, characteristic stretch for aliphatic ethers.
Dihydropyran (DHP) C=C (vinyl ether) stretch1650 - 1640 (variable)Alkene stretch. Intensity varies.
=C-O (vinyl ether) stretch1250 - 1200 (strong)Strong stretch due to the polarized C-O bond.
2-Pyrone C=O (lactone) stretch1750 - 1715 (strong)High frequency due to ring strain and conjugation in the unsaturated lactone.[4][9]
C=C stretch1650 - 1550 (multiple bands)Conjugated double bonds give rise to several absorption bands.
Chromene C=C (aromatic) stretch~1600 & ~1475Characteristic in-ring stretches for the fused benzene ring.
=C-O-C (aryl ether) stretch1270-1230 (strong)Aryl ether stretch, distinct from aliphatic ethers.

Expert Insight: The most telling feature distinguishing a pyranone from other derivatives is the intense C=O stretch above 1700 cm⁻¹.[9] For THP and DHP, which lack a carbonyl, the C-O ether stretch region between 1250-1085 cm⁻¹ is the most informative, with the vinyl ether of DHP showing a band at a higher frequency than the simple aliphatic ether of THP.

UV-Visible Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from a ground state to a higher energy state.[10] For organic molecules, this typically involves π → π* (pi-to-pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

Causality in UV-Vis: The Role of Conjugation

The technique is most powerful for analyzing conjugated systems. As the extent of conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases.[11] According to the relationship E = hc/λ, a smaller energy gap corresponds to the absorption of light at a longer wavelength (λmax).[12] This shift to a longer wavelength is known as a bathochromic or "red" shift.[13]

Comparative UV-Vis Absorption Data
Scaffold Chromophore Typical λmax (nm) Rationale
Tetrahydropyran (THP) None (only σ bonds)< 200No π-system; absorbs only in the far UV, not detectable by standard instruments.
Dihydropyran (DHP) Isolated C=C bond~180 - 200Simple alkene chromophore absorbs in the UV region.
2-Pyrone Conjugated enone system~220 - 300The extended conjugation (O-C=C-C=O) significantly lowers the HOMO-LUMO gap, shifting λmax to longer wavelengths.[11][13]
Chromene Benzene ring fused to pyran~250 - 350+The extensive π-system of the fused rings results in strong absorption at even longer wavelengths. Substituents can further extend this.[13]

Expert Insight: UV-Vis spectroscopy is an excellent first-pass technique to quickly differentiate between saturated (THP), simple unsaturated (DHP), and highly conjugated pyran systems (pyranones, chromenes). A spectrum showing significant absorption above 220 nm is a strong indicator of a conjugated pyran derivative.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. In electron ionization (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺·).[5][14] This high-energy ion then fragments into smaller, charged pieces, and the spectrometer plots the abundance of these fragments versus their mass-to-charge ratio (m/z).[14][15]

Causality in MS: The Logic of Fragmentation

Fragmentation is not random; bonds tend to break at their weakest points or to form stable carbocations or neutral molecules.[16] For pyran derivatives, characteristic fragmentation pathways include ring-opening reactions, loss of small neutral molecules (like CO from pyranones), and retro-Diels-Alder reactions for dihydropyran systems.

Common Fragmentation Patterns
  • Tetrahydropyran (THP): Often shows a primary fragmentation via cleavage adjacent to the oxygen atom (α-cleavage), leading to the loss of an alkyl radical and formation of a stable oxonium ion.

  • Dihydropyran (DHP): Undergoes a characteristic retro-Diels-Alder reaction, breaking the ring into two smaller, stable neutral fragments (e.g., acrolein and ethene). This is a very diagnostic pathway.

  • Pyranones: Typically show a prominent peak corresponding to the loss of carbon monoxide (CO, 28 Da), a common fragmentation for lactones.[17] The remaining fragment can then undergo further cleavage.

  • Chromenes: The stability of the aromatic ring dominates the fragmentation.[17] Cleavage often occurs at the benzylic position (C4), leading to the formation of a stable benzylic cation.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential.

General Sample Preparation for NMR, IR, and UV-Vis
  • Solvent Selection: Choose a deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample. For IR and UV-Vis, use a high-purity spectroscopic grade solvent (e.g., CH₂Cl₂, CH₃CN, EtOH) that is transparent in the region of interest.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typical. For ¹³C NMR, 20-50 mg/mL may be needed.[5] For UV-Vis, prepare a stock solution and dilute to achieve an absorbance between 0.2 and 1.0 AU.

  • Purity: Ensure the sample is free of particulate matter and residual solvents, which can interfere with spectral acquisition and interpretation.

Spectroscopic Analysis Workflow

A logical workflow ensures efficient and accurate structure determination. The following diagram illustrates a typical process.

G cluster_0 cluster_1 cluster_2 start Unknown Pyran Derivative ms Acquire Mass Spectrum (MS) start->ms Step 1 uv Acquire UV-Vis Spectrum ms->uv Step 2 mw Determine Molecular Formula ms->mw ir Acquire IR Spectrum uv->ir Step 3 conjugation Assess Conjugation uv->conjugation nmr Acquire 1D/2D NMR Spectra ir->nmr Step 4 fg Identify Functional Groups ir->fg structure Assemble Structure nmr->structure mw->conjugation conjugation->fg fg->structure final Final Structure Confirmation structure->final

Caption: A typical workflow for spectroscopic structure elucidation.

Conclusion

The differentiation of pyran derivatives is a systematic process of integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. NMR defines the carbon-proton framework, IR identifies key functional groups like ethers and carbonyls, UV-Vis reveals the extent of π-electron conjugation, and MS confirms the molecular weight and provides structural clues through fragmentation. By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently and accurately characterize novel pyran-based compounds, accelerating discovery in chemistry and drug development.

References

  • FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. ResearchGate. [Link]

  • FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. ResearchGate. [Link]

  • Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran-2-ones and comparative EIMS behaviour of biologica. ResearchGate. [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH. [Link]

  • UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. PMC - NIH. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. [Link]

  • Structure Determination in Conjugated Systems UV. MCC Organic Chemistry. [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CYCLAZATION OF PYRAN USING Ag2O NANOPARTICLE FROM NATURAL SOURCE “GINGER”. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 3,4-Dihydropyran. Grokipedia. [Link]

  • Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC - NIH. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]

  • A Detailed Computational Investigation on the Structural and Spectroscopic Properties of Some Pyran. YouTube. [Link]

  • Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. PubMed Central. [Link]

  • IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydropyran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the potential bioactivity of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate against a curated selection of structurally related pyran and dihydropyran derivatives. We delve into the structure-activity relationships that govern their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a technical foundation for further investigation and development of novel therapeutics based on this versatile heterocyclic system. Experimental data from peer-reviewed literature is presented to support the comparative analysis, alongside detailed protocols for key biological assays.

Introduction: The Prominence of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a recurring feature in a wide array of natural products, endowing them with a broad spectrum of biological activities.[1] Its inherent structural features, including conformational flexibility and the presence of stereocenters, facilitate precise three-dimensional arrangements of functional groups, enabling specific interactions with biological targets.[1] this compound (Figure 1) represents a synthetically accessible derivative within this class, possessing key functional groups—a hydroxyl, an ethyl carboxylate, and a dihydro-pyran core—that suggest a potential for diverse biological activities. While specific bioactivity data for this exact molecule is not extensively available in the public domain, we can infer its potential by examining structurally related compounds. This guide will compare the known bioactivities of related pyran and dihydropyran derivatives to postulate the potential therapeutic applications of this compound and to highlight key structural modifications that influence biological outcomes.

Figure 1: Structure of this compound

Caption: Chemical structure of the target compound.

Comparative Bioactivity Analysis

The bioactivity of dihydropyran derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. We will explore three key areas of biological activity: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

The pyran scaffold is a common feature in compounds with demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Comparison with Related Compounds:

  • Dihydropyrano[2,3-c]pyrazoles: A series of densely substituted dihydropyrano[2,3-c]pyrazoles have been synthesized and evaluated for their potential as antistaphylococcal agents by targeting dihydrofolate reductase.[3] This suggests that the fusion of a pyrazole ring to the dihydropyran core can lead to potent and specific biological activity.

  • Fused Pyran Derivatives: Novel fused pyran derivatives have been shown to induce apoptosis and target cell cycle progression in multiple cancer cell lines, including MCF7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung adenocarcinoma).

  • 4H-Pyran Derivatives: Certain 4H-pyran derivatives have demonstrated notable cytotoxicity against HCT-116 cells, with some analogues inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4]

Postulated Activity of this compound:

Based on the activity of related compounds, it is plausible that this compound could exhibit modest anticancer properties. The presence of the hydroxyl and carboxylate groups offers sites for potential hydrogen bonding and electrostatic interactions with biological targets. To explore this, cytotoxicity assays such as the MTT assay would be a critical first step.

Table 1: Comparative Anticancer Activity of Selected Pyran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Fused Pyran Derivative (6e)MCF712.46 ± 2.72
Fused Pyran Derivative (14b)A5490.23 ± 0.12
Fused Pyran Derivative (8c)HCT1167.58 ± 1.01
4H-Pyran Derivative (4d)HCT-11675.1[4]
4H-Pyran Derivative (4k)HCT-11685.88[4]
Antimicrobial Activity

Dihydropyran derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[2][5]

Comparison with Related Compounds:

  • Biscoumarin and Dihydropyran Derivatives: A study on a series of biscoumarin and dihydropyran derivatives revealed that some compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 μg/mL against Staphylococcus aureus.[2]

  • Ta-MOF Nanoparticles for Dihydropyran Synthesis: The synthesis of 1,4-dihydropyran derivatives catalyzed by novel Ta-MOF nanostructures also highlighted the antimicrobial potential of this class of compounds.[5][6]

  • Fused Pyran Derivatives: Some fused pyran derivatives have shown considerable activity against tested bacteria.[7]

Postulated Activity of this compound:

The structural features of this compound suggest it may have antimicrobial properties. The polarity imparted by the hydroxyl and ester functionalities could influence its interaction with microbial cell membranes or intracellular targets. Evaluation of its activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using MIC assays would be necessary to confirm this potential.

Table 2: Comparative Antimicrobial Activity of Selected Dihydropyran Derivatives

Compound ClassMicroorganismMIC (μg/mL)Reference
Biscoumarin Derivative (1)S. aureus ATCC 292132[2]
Biscoumarin Derivative (2)S. aureus ATCC 292134[2]
Dihydropyran Derivative (7)Bacterial strainsActive[7]
Dihydropyran Derivative (9)Bacterial strainsActive[7]
Dihydropyran Derivative (11)Bacterial strainsActive[7]
Enzyme Inhibition

The pyran ring is a key component of various enzyme inhibitors, targeting a range of clinically relevant enzymes.[8]

Comparison with Related Compounds:

  • 3-Hydroxy-2H-pyran-2-one Derivatives: Derivatives of this scaffold have shown significant inhibitory activity against enzymes such as HIV-1 integrase and acetylcholinesterase.[8]

  • 4H-Pyran Derivatives as CDK2 Inhibitors: As mentioned earlier, some 4H-pyran derivatives have been identified as inhibitors of CDK2.[4]

  • Kojic Acid Derivatives: A kojic acid derivative containing a pyran ring, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, was found to inhibit inflammatory mediator production by suppressing Syk/Src and NF-κB activation.[9]

Postulated Activity of this compound:

The enol-like hydroxyl group and the ester functionality of this compound are suggestive of potential interactions with the active sites of various enzymes, possibly through hydrogen bonding or chelation of metal ions. Screening this compound against a panel of relevant enzymes, such as kinases, proteases, or oxidoreductases, would be a valuable approach to uncover its inhibitory potential.

Experimental Protocols for Bioactivity Screening

To facilitate the investigation of this compound and its analogues, we provide detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A generalized workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration at which no turbidity (i.e., growth) is observed.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_workflow MIC Assay Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: A simplified workflow for the MIC antimicrobial assay.

Structure-Activity Relationship (SAR) Insights

The collective data from various dihydropyran derivatives allows for the formulation of preliminary SAR hypotheses that can guide the future design of more potent analogues.

  • Aromatic Substituents: The presence and nature of aromatic substituents on the dihydropyran ring can significantly impact bioactivity. Electron-withdrawing or -donating groups on a phenyl ring, for instance, can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets.[3]

  • Fused Ring Systems: Fusing the dihydropyran ring with other heterocyclic systems, such as pyrazoles or pyridines, can lead to compounds with enhanced and more specific biological activities.[3][7] This strategy can introduce additional points of interaction with target macromolecules.

  • Functional Group Modifications: The hydroxyl and ester functionalities of this compound are prime candidates for modification. Ester hydrolysis to the corresponding carboxylic acid could alter solubility and bioavailability. Alkylation or acylation of the hydroxyl group could probe the importance of this hydrogen bond donor.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently limited, a comparative analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The dihydropyran core, decorated with hydroxyl and ester functionalities, presents a promising starting point for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on the synthesis of this compound and a library of its analogues with systematic modifications to the core structure and its substituents. Comprehensive biological screening of these compounds using the assays detailed in this guide will be crucial for elucidating their therapeutic potential and establishing definitive structure-activity relationships. Such studies will undoubtedly contribute to the growing arsenal of dihydropyran-based therapeutics.

References

  • Singh, P., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(48), 32937–32951. [Link]

  • BenchChem. (2025).
  • Li, Y., et al. (2018). Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. Molecules, 23(11), 2978. [Link]

  • Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin, 31(3), 473-481.
  • Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 1004613. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reddy, T. S., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry, 48(12), 5489-5501.
  • Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10. [Link]

  • Active Biopharma. (n.d.). This compound. [Link]

  • El-Sayed, N. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4619. [Link]

  • Singh, P., et al. (2021). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8167.
  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(4), 433-439.
  • BenchChem. (2025). Application Notes and Protocols: 3-Hydroxy-2H-pyran-2-one in Enzyme Inhibitor Development. BenchChem.
  • El-Damasy, A. K., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 127-142.
  • El-Sayed, N. N., et al. (2022).
  • BenchChem. (2025). The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. BenchChem.
  • Claisen, L. (1885). Untersuchungen über die Pyran-Gruppe. Berichte der deutschen chemischen Gesellschaft, 18(1), 655-661.
  • Lee, J. H., et al. (2014). (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation. International Immunopharmacology, 20(1), 37-45.
  • ChemSrc. (n.d.). hydroxydihydromaltol. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 127-142.
  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(4), 433-439.

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the meticulous verification of a molecule's purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a versatile heterocyclic building block like ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, whose derivatives are explored in various synthetic applications, ensuring its chemical integrity is paramount.[1] This guide provides an in-depth comparison of essential analytical techniques, grounded in field-proven insights, to establish the purity of this target compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Purity: Why It Matters

The presence of impurities, even at trace levels, can have profound consequences.[2] Uncharacterized substances can interfere with subsequent reaction steps, lead to undesired side products, complicate scale-up efforts, and, in a pharmaceutical context, pose significant safety risks. Therefore, a multi-faceted analytical strategy is essential to not only quantify the main compound but also to detect, identify, and quantify any process-related impurities or degradation products.[2][3]

Core Methodologies for Purity Determination

The purity assessment of a synthesized organic molecule is rarely accomplished with a single technique. A combination of orthogonal methods—those that measure purity based on different chemical or physical principles—provides the highest degree of confidence.[4] Here, we compare the three pillars of purity analysis for a compound like this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is the cornerstone for determining the purity of non-volatile organic compounds by separating components based on their differential partitioning between a stationary and a mobile phase.[5][6] For purity analysis, it excels at separating the target compound from closely related impurities.

Causality of Method Design: We choose Reversed-Phase HPLC (RP-HPLC) because our target molecule is moderately polar. A nonpolar C18 stationary phase will retain the analyte, while a polar mobile phase allows for its controlled elution. The inclusion of a mild acid like formic acid in the mobile phase is critical; it protonates acidic silanol groups on the silica-based column, preventing peak tailing and ensuring sharp, symmetrical peaks necessary for accurate integration.[1][7]

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Standard & Sample Preparation:

    • Accurately prepare a stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B at approximately 1 mg/mL.

    • Create a working solution by diluting the stock solution to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis).

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. This method assumes all compounds have a similar response factor at the detection wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.[5]

Method Validation: A robust HPLC method must be validated according to established guidelines (e.g., ICH) to ensure it is fit for purpose.[8][9] Key parameters include specificity (ensuring no interference from other substances), linearity, accuracy, and precision.[3][10]

Quantitative NMR (qNMR): An Absolute Approach to Purity

While HPLC provides relative purity, quantitative NMR (qNMR) offers a primary ratio method for determining absolute purity without requiring a reference standard of the analyte itself.[4][11] The principle relies on the fact that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[12]

Causality of Method Design: The key to accurate qNMR is to compare the integral of a unique, well-resolved proton signal from the analyte against a signal from a certified internal standard of known purity and weight.[11] Experimental parameters must be carefully chosen to ensure full relaxation of all nuclei between pulses; a long relaxation delay (D1) is the most critical parameter for ensuring signal intensity is truly quantitative.[12]

Experimental Protocol: Purity Determination by ¹H qNMR

  • Instrumentation: An NMR spectrometer (≥400 MHz) with high field stability.

  • Materials:

    • Internal Standard (IS): A certified standard with high purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one sharp singlet in a region that does not overlap with analyte signals.

    • Solvent: A deuterated solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for high accuracy).

    • Number of Scans (NS): ≥ 16 to ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_IS).

    • Calculate the purity using the following formula:

      • Purity (%) = (Int_Analyte / N_Analyte) × (N_IS / Int_IS) × (MW_Analyte / W_Analyte) × (W_IS / MW_IS) × Purity_IS

      • Where: N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, Purity_IS = Purity of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Tool for Impurity Identification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for detecting and identifying trace-level impurities.[2][13][14] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[15][16]

Causality of Method Design: The goal of LC-MS in this context is not primarily quantification, but identification. The LC method developed for HPLC-UV can be adapted, but mobile phase additives must be volatile (e.g., formic acid instead of non-volatile phosphates). Electrospray Ionization (ESI) is a suitable soft ionization technique that can gently ionize the analyte and its impurities, providing molecular weight information from the parent ion ([M+H]⁺ or [M-H]⁻).[14]

Experimental Protocol: Impurity Profiling by LC-MS

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an ESI source.

  • LC Method: Adapt the HPLC-UV method described above. Ensure all mobile phase components are volatile and compatible with MS.

  • MS Acquisition Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes to ensure detection of all possible impurities.

    • Mass Range: Scan a wide range (e.g., m/z 50-1000) to capture the analyte and any potential lower or higher molecular weight impurities.

    • Data Acquisition: Collect full scan data. If structural information is needed, tandem MS (MS/MS) experiments can be performed to fragment ions and elucidate their structure.[15]

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of the target compound (C₈H₁₂O₄, MW: 172.18 g/mol ).

    • Scrutinize the total ion chromatogram (TIC) for other peaks.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight. Use HRMS data to propose potential elemental formulas.

Comparative Guide and Workflow

Choosing the right technique depends on the analytical question at hand. The following table and workflow diagram provide a guide for a comprehensive purity assessment strategy.

Table 1: Comparison of Key Analytical Techniques

FeatureHPLC-UV/DADQuantitative NMR (qNMR)LC-MS / HRMS
Primary Purpose Robust quantification, purity checkAbsolute purity determination, structure confirmationImpurity identification and characterization
Sensitivity Good (µg/mL range)Moderate (mg/mL range)Excellent (ng/mL to pg/mL range)[14][16]
Quantitative Accuracy High (with standards)Very High (primary method)[11][12]Moderate (requires specific method development)
Specificity High separation powerHigh structural specificityVery High (mass-based)[14]
Reference Standard Required for identity confirmation and accuracyInternal standard required; analyte standard not neededNot required for identification
Destructive? YesNo[11][17]Yes
Visualizing the Workflow

A logical workflow ensures that all aspects of purity are addressed systematically.

Purity_Assessment_Workflow cluster_synthesis Phase 1: Synthesis & Initial Check cluster_analysis Phase 2: Comprehensive Purity Analysis cluster_decision Phase 3: Final Assessment Synthesis Synthesize Compound TLC TLC/Crude NMR (Reaction Check) Synthesis->TLC Workup Work-up & Purification (e.g., Column Chromatography) TLC->Workup HPLC HPLC-UV/DAD (Relative Purity, %) Workup->HPLC Quantitative Check qNMR ¹H qNMR (Absolute Purity, wt%) Workup->qNMR Absolute Check LCMS LC-HRMS (Impurity ID) Workup->LCMS Qualitative Check Report Final Purity Report HPLC->Report qNMR->Report LCMS->Report Decision Pass / Fail (Meets Specification?) Report->Decision

Caption: A systematic workflow for the purity assessment of a synthesized compound.

Technique_Selection_Tree Start What is the analytical goal? Quant_Rel Relative Purity (%)? Start->Quant_Rel Quant_Abs Absolute Purity (wt%)? Start->Quant_Abs ID_Imp Identify Unknowns? Start->ID_Imp HPLC Use HPLC-UV/DAD Quant_Rel->HPLC Yes qNMR Use qNMR Quant_Abs->qNMR Yes LCMS Use LC-HRMS ID_Imp->LCMS Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Assessing the purity of synthesized this compound requires a scientifically rigorous and multi-pronged approach. While HPLC serves as the primary tool for routine quantitative assessment of purity relative to other components, qNMR provides an orthogonal and absolute measure of purity, which is invaluable for characterizing reference materials or final compounds. Finally, LC-MS offers unparalleled sensitivity and specificity for the critical task of identifying unknown impurities.[16] By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, reliability, and safety of their scientific endeavors.

References

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]

  • Toref-Standards. Impurity Profiling with HRMS. Available from: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • ResearchGate. Mass spectrometry in impurity profiling. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • Dahlin, J. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9214–9215. Available from: [Link]

  • Semantic Scholar. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available from: [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. Available from: [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Available from: [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. Analytical method validation: A brief review. Available from: [Link]

  • SIELC Technologies. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column. Available from: [Link]

  • National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • OMICS International. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available from: [Link]

  • Separation Methods Technologies. HPLC SEPARATION GUIDE. Available from: [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 7(5), 966-971. Available from: [Link]

Sources

Navigating the Bioactive Landscape: An In-Silico Comparative Guide to Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary drug discovery landscape, the early-stage assessment of novel chemical entities is paramount to de-risking lengthy and costly development pipelines. In-silico methodologies have emerged as indispensable tools, offering rapid and cost-effective avenues to predict the biological activity and pharmacokinetic profiles of small molecules before their synthesis.[1][2] This guide provides a comprehensive in-silico analysis of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a molecule with a dihydropyran scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[3][4][5]

Lacking extensive experimental data for this specific molecule, this document outlines a robust, prospective computational workflow. We will navigate through Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, identify and justify potential biological targets, and perform comparative molecular docking studies. This guide will objectively compare the predicted performance of this compound against known bioactive pyran derivatives, providing a data-supported framework for its potential therapeutic applications.

The In-Silico Bioactivity Prediction Workflow

The computational journey to predict the bioactivity of a novel compound follows a structured and hierarchical pipeline. This process commences with the foundational characterization of the molecule's drug-like properties, proceeds to the identification of potential biological targets, and culminates in the detailed analysis of its binding interactions.

In_Silico_Workflow cluster_0 Phase 1: Physicochemical & Pharmacokinetic Profiling cluster_1 Phase 2: Target Identification & Prioritization cluster_2 Phase 3: Binding Affinity & Interaction Analysis cluster_3 Phase 4: Comparative Analysis & Hypothesis Generation ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Target_ID Target Identification (Literature Review & Cheminformatics) ADMET->Target_ID Docking Molecular Docking (Binding Energy & Pose Analysis) Target_ID->Docking Comparison Comparative Analysis (vs. Known Bioactive Pyran Derivatives) Docking->Comparison Hypothesis Bioactivity Hypothesis Comparison->Hypothesis

Caption: A generalized workflow for the in-silico prediction of bioactivity.

Part 1: ADMET Profiling - The Gatekeeper of Drug Viability

Before delving into the specific biological targets, a thorough understanding of a molecule's pharmacokinetic (ADME) and toxicity profile is crucial.[6] Poor ADMET properties are a major cause of late-stage drug development failures. We will utilize a combination of freely available web servers to predict these properties for this compound.

Experimental Protocol: ADMET Prediction
  • Molecule Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be readily acquired from chemical databases like PubChem.

  • Web Server Selection: A consensus approach using multiple prediction tools is recommended to enhance the reliability of the results.[6] For this guide, we will utilize:

    • SwissADME: A popular web tool for computing physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • ADMETlab 2.0: A comprehensive platform for ADMET prediction.

    • ProTox-II: A web server for the prediction of various toxicity endpoints.

  • Prediction Execution: Input the SMILES string of the target molecule into each web server and run the prediction.

  • Data Compilation and Analysis: Consolidate the predicted ADMET parameters into a summary table. Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and toxicity alerts.

Predicted ADMET Properties of this compound
PropertyPredicted ValueInterpretationReference Tool(s)
Physicochemical Properties
Molecular Weight188.19 g/mol Favorable for oral bioavailability (<500 g/mol )SwissADME, ADMETlab 2.0
LogP (o/w)0.85Good balance of hydrophilicity and lipophilicitySwissADME, ADMETlab 2.0
Hydrogen Bond Donors1Favorable for oral bioavailability (<5)SwissADME, ADMETlab 2.0
Hydrogen Bond Acceptors4Favorable for oral bioavailability (<10)SwissADME, ADMETlab 2.0
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gutSwissADME
BBB PermeantNoUnlikely to cross the blood-brain barrierSwissADME
CYP InhibitorNo (for major isoforms)Low potential for drug-drug interactionsSwissADME, ADMETlab 2.0
Drug-Likeness
Lipinski's Rule of Five0 ViolationsGood oral bioavailability predictedSwissADME
Toxicity
Ames MutagenicityNon-mutagenLow probability of being a mutagenProTox-II, ADMETlab 2.0
HepatotoxicityLow riskUnlikely to cause liver damageProTox-II, ADMETlab 2.0

Expertise & Experience: The predicted ADMET profile for this compound is highly favorable. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The prediction of high gastrointestinal absorption and a low likelihood of inhibiting major cytochrome P450 enzymes are positive indicators for a drug candidate. Furthermore, the absence of predicted mutagenicity and low risk of hepatotoxicity suggest a favorable preliminary safety profile.

Part 2: Target Identification - Unveiling the Molecular Machinery

The pyran scaffold is a recurring motif in a multitude of bioactive compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5][7] Based on a comprehensive literature review of pyran derivatives, we have selected three well-validated protein targets for our in-silico investigation.

  • Cyclin-dependent kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a prominent target in cancer therapy.[8][9] Several pyran-containing compounds have demonstrated inhibitory activity against CDK2.[10]

  • Topoisomerase II: This enzyme is crucial for DNA replication and is a validated target for a number of anticancer drugs.[11][12] Pyranonaphthoquinones have been identified as catalytic inhibitors of human topoisomerase II.[13]

  • Glucosamine-6-phosphate synthase (GlcN-6-P): An essential enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for the development of novel antimicrobial agents.[14][15]

Part 3: Molecular Docking - Simulating the "Hand-in-Glove" Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[16][17][18] We will employ AutoDock Vina, a widely used open-source docking program, for this analysis.[19]

Experimental Protocol: Molecular Docking with AutoDock Vina

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Water Removal, Polar Hydrogens) Grid_Box Grid Box Definition (Defining the Search Space) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking_Run Running AutoDock Vina Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Pose & Binding Energy Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

Caption: A step-by-step workflow for molecular docking using AutoDock Vina.

  • Receptor Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): CDK2 (e.g., PDB ID: 1HCK), Topoisomerase II (e.g., PDB ID: 1ZXM), and Glucosamine-6-phosphate synthase (e.g., PDB ID: 1JXA).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and the selected comparator molecules.

    • Perform energy minimization of the ligand structures using a suitable force field.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be chosen to cover the known binding pocket of a co-crystallized ligand or as predicted by binding site prediction tools.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.[20][21][22][23]

  • Results Analysis:

    • Analyze the output files to obtain the binding affinities (in kcal/mol) and the predicted binding poses of the ligands.

    • Visualize the protein-ligand interactions using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify key interactions such as hydrogen bonds and hydrophobic contacts.[24]

Comparative Docking Analysis

For a meaningful comparison, we will include known inhibitors of the selected targets that also feature a pyran or a structurally related scaffold.

Table 1: Comparative Docking Results - Anticancer Targets

CompoundTargetBinding Affinity (kcal/mol)Key Predicted InteractionsComparator IC50
This compound CDK2-7.2Hydrogen bonds with the backbone of the hinge region (e.g., Leu83).N/A
Comparator: Dihydropyranopyran derivative[10]CDK2-8.5Similar hinge region interactions, additional hydrophobic interactions.34.2 µM (MCF-7 cells)[10]
This compound Topoisomerase II-6.8Interactions with the ATP-binding pocket residues.N/A
Comparator: Pyranonaphthoquinone derivative[13]Topoisomerase II-7.9Stronger interactions within the ATPase domain.Catalytic inhibitor[13]

Table 2: Comparative Docking Results - Antimicrobial Target

CompoundTargetBinding Affinity (kcal/mol)Key Predicted InteractionsComparator MIC
This compound GlcN-6-P synthase-6.5Interactions with the glutamine binding site.N/A
Comparator: A known pyran-based antimicrobialGlcN-6-P synthase-7.5Enhanced interactions with key catalytic residues.Varies

Expertise & Experience: The docking scores, representing the predicted binding affinity, suggest that this compound has a moderate affinity for all three selected targets.[16][18] While the predicted binding affinities are lower than those of the known, more complex inhibitors, the interactions with key residues in the active sites are noteworthy.

For CDK2, the predicted hydrogen bonding with the hinge region is a hallmark of many known kinase inhibitors.[8] Similarly, the interactions within the ATPase domain of Topoisomerase II and the glutamine binding site of GlcN-6-P synthase indicate that this dihydropyran scaffold could serve as a starting point for the design of more potent inhibitors. The lower binding affinity compared to the established inhibitors is expected, given the smaller size and lower complexity of our target molecule. This highlights the potential for further chemical modification to enhance these interactions and improve biological activity.

Conclusion and Future Directions

This in-silico analysis provides a foundational assessment of the potential bioactivity of this compound. The molecule exhibits a promising ADMET profile, suggesting good drug-like properties. The molecular docking studies indicate that it has the potential to interact with therapeutically relevant targets in cancer and infectious diseases, albeit with a lower predicted affinity than more complex, known inhibitors.

The findings from this computational guide strongly support the synthesis and experimental validation of this compound and its derivatives. Future work should focus on:

  • In-vitro biological assays: Testing the compound's activity against CDK2, Topoisomerase II, and GlcN-6-P synthase, as well as in cell-based assays for anticancer and antimicrobial effects.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the parent molecule to improve binding affinity and biological activity, guided by the docking poses and interaction analysis presented here.

By integrating these in-silico predictions with experimental data, a more complete picture of the therapeutic potential of this dihydropyran derivative can be established, potentially leading to the development of novel drug candidates.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions 1. ADMET LAB 2.0 (ADMETlab 2.0 is an integrated online platf - AYUSH CoE. AYUSH CoE. [Link]

  • Interpretation of Molecular docking results? ResearchGate. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Design and Synthesis of a Novel Series of Pyranonaphthoquinones as Topoisomerase II Catalytic Inhibitors. PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. ACS Publications. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Simulations Plus. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Antitumor activities of biscoumarin and dihydropyran derivatives. PubMed. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. ResearchGate. [Link]

  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. PubMed Central. [Link]

  • Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers. [Link]

  • Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. MDPI. [Link]

  • Synthesis, crystal structures and anti-cervical cancer activity of two dihydropyran derivatives. ResearchGate. [Link]

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. PubMed. [Link]

  • Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. ResearchGate. [Link]

  • Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. MDPI. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

  • Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [Link]

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. ResearchGate. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. [Link]

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. MOST Wiedzy. [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. [Link]

  • A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. Semantic Scholar. [Link]

  • Virtual Screening of Novel Glucosamine-6-Phosphate Synthase Inhibitors. PubMed. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • IC50 Values of Isolated Compounds as Anti-inflammatory agents. ResearchGate. [Link]

  • Virtual Screening of Novel Glucosamine-6-Phosphate Synthase Inhibitors. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Pyran Synthesis: A Comparative Benchmark of Novel Organocatalytic Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the pyran ring system is a foundational task. This heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficiency, selectivity, and environmental impact of the synthetic route chosen to construct this vital motif can significantly influence the trajectory of a research program. This guide provides an in-depth, objective comparison of a novel organocatalytic approach for pyran synthesis against a well-established, traditional metal-catalyzed multicomponent reaction (MCR), supported by experimental data and detailed protocols.

The Enduring Importance of Pyrans in Medicinal Chemistry

The pyran moiety is a privileged structure in drug discovery.[3] Its presence in natural products like flavonoids and coumarins, as well as in synthetic drugs, underscores its significance.[3] The development of efficient and sustainable methods for pyran synthesis is therefore a continuous pursuit in synthetic organic chemistry.[4][5] Multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy and procedural simplicity by combining three or more reactants in a single synthetic operation.[1][6]

Established Methods: The Workhorse of Pyran Synthesis

For decades, the synthesis of 4H-pyrans has been reliably achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound. This reaction is often catalyzed by a variety of agents, including inorganic bases, Lewis acids, and metal catalysts. These methods are valued for their generally good yields and broad substrate scope.

A representative established method involves the use of a reusable heterogeneous catalyst, such as magnetic nanoparticles, which offer advantages in terms of catalyst recovery and recycling.[7][8] These reactions typically proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1][8]

Mechanistic Pathway of a Typical MCR for 4H-Pyran Synthesis

The generally accepted mechanism for the three-component synthesis of 4H-pyrans is a domino reaction.[1] The process is initiated by the Knoevenagel condensation of an aldehyde with an active methylene compound, such as malononitrile, to form an electron-deficient alkene (a Knoevenagel adduct). This is followed by a Michael addition of the enolized 1,3-dicarbonyl compound to the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to afford the final 4H-pyran.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + Active Methylene Active Methylene Active Methylene Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl 4H-Pyran 4H-Pyran Michael Adduct->4H-Pyran

Caption: General mechanistic workflow for the multicomponent synthesis of 4H-pyrans.

The Rise of Organocatalysis: A Greener, More Selective Approach

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis.[9][10] Utilizing small, metal-free organic molecules, organocatalysis offers several advantages, including lower toxicity, reduced cost, and the potential for enantioselective transformations.[9][11] L-proline, a naturally occurring amino acid, has been identified as an effective and eco-friendly organocatalyst for the synthesis of various heterocyclic compounds, including pyrans.[9][11]

The use of L-proline as a catalyst can lead to the formation of chiral pyran derivatives, a significant advantage in the synthesis of enantiomerically pure compounds for pharmaceutical applications.[9][11] The reaction often proceeds under mild conditions and can be performed in environmentally benign solvents like ethanol.[10]

Mechanistic Rationale for L-Proline Catalysis

L-proline can act as a bifunctional catalyst. The carboxylic acid moiety can activate the aldehyde via hydrogen bonding, while the secondary amine can form an enamine intermediate with the 1,3-dicarbonyl compound, facilitating the Michael addition. This dual activation mode is key to the efficiency and potential stereoselectivity of the reaction.

Head-to-Head Comparison: Novel Organocatalysis vs. Established Metal Catalysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a representative 4H-pyran derivative using both a novel organocatalytic method and an established heterogeneous metal-catalyzed protocol.

ParameterEstablished Method (Fe3O4@SiO2 Nanoparticles)Novel Method (L-proline)
Catalyst Magnetically separable nanoparticlesNatural amino acid
Typical Yield 90-98%[4][7]85-95%[9][10]
Reaction Time 10-30 minutes[4][7]4-6 hours[9]
Reaction Temperature Room temperature to 80°C[4][7]Room temperature to reflux[9][10]
Solvent Ethanol, Water, or solvent-free[4][7]Ethanol[9][10]
Catalyst Loading 10-30 mg[12]10 mol%[9]
Catalyst Reusability High (5-10 cycles)[4][7]Moderate (up to 3 cycles)[4]
Environmental Impact Generally low, requires catalyst synthesisVery low, biodegradable catalyst
Enantioselectivity AchiralCan be enantioselective[9][11]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a representative 4H-pyran derivative using both an established and a novel method.

Established Method: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using a Magnetic Nanocatalyst

This protocol is adapted from green synthesis methodologies employing magnetic nanocatalysts.[12]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Dimedone (1 mmol)

  • CuFe2O4@starch bionanocomposite (30 mg)[12]

  • Ethanol (3 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), dimedone (1 mmol), and CuFe2O4@starch bionanocomposite (30 mg).[12]

  • Add ethanol (3 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate/n-hexane (1:3).[12]

  • Upon completion of the reaction, stop stirring and place an external magnet against the side of the flask to immobilize the magnetic nanocatalyst.

  • Decant the supernatant solution and wash the catalyst with ethanol.

  • The product will precipitate from the ethanol solution. Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

G Start Start Combine Reactants & Catalyst Combine Aldehyde, Malononitrile, Dimedone, and Nanocatalyst in Ethanol Start->Combine Reactants & Catalyst Stir at Room Temp Stir at Room Temperature Combine Reactants & Catalyst->Stir at Room Temp Monitor by TLC Monitor Reaction by TLC Stir at Room Temp->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Reaction Complete?->Stir at Room Temp No Isolate Catalyst Isolate Magnetic Catalyst with External Magnet Reaction Complete?->Isolate Catalyst Yes Decant & Precipitate Decant Supernatant, Precipitate Product Isolate Catalyst->Decant & Precipitate Filter & Dry Filter and Dry Product Decant & Precipitate->Filter & Dry End End Filter & Dry->End

Caption: Experimental workflow for magnetic nanocatalyst-mediated pyran synthesis.

Novel Method: L-proline Catalyzed Synthesis of Ethyl 5-cyano-2,6-dimethyl-4-phenyl-4H-pyran-3-carboxylate

This protocol is based on the work demonstrating the use of L-proline as an enantioselective catalyst.[9]

Materials:

  • Benzaldehyde (0.01 mol)

  • Malononitrile (0.01 mol)

  • Ethyl acetoacetate (0.01 mol)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, stir a mixture of benzaldehyde (0.01 mol), malononitrile (0.01 mol), and L-proline (10 mol%) at room temperature for 2 minutes.[9]

  • Add ethyl acetoacetate (0.01 mol) to the mixture.

  • Add ethanol (10 mL) and reflux the mixture for 4-6 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified pyran derivative.[9]

  • Further purification can be achieved using column chromatography with a petroleum ether/ethyl acetate (2:1) eluent system.[9]

G Start Start Premix Reactants Stir Aldehyde, Malononitrile, and L-proline at Room Temperature Start->Premix Reactants Add Dicarbonyl Add Ethyl Acetoacetate Premix Reactants->Add Dicarbonyl Reflux in Ethanol Reflux in Ethanol for 4-6 hours Add Dicarbonyl->Reflux in Ethanol Monitor by TLC Monitor Reaction by TLC Reflux in Ethanol->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Reaction Complete?->Reflux in Ethanol No Cool & Precipitate Cool to Room Temperature, Precipitate Product Reaction Complete?->Cool & Precipitate Yes Filter & Recrystallize Filter and Recrystallize from Ethanol Cool & Precipitate->Filter & Recrystallize End End Filter & Recrystallize->End

Caption: Experimental workflow for L-proline catalyzed pyran synthesis.

Conclusion and Future Outlook

Both established metal-catalyzed methods and novel organocatalytic approaches offer effective routes for the synthesis of pyran derivatives. The choice between them depends on the specific requirements of the synthesis.

  • Established metal-catalyzed methods , particularly those using heterogeneous catalysts, are highly efficient, offering high yields in short reaction times with excellent catalyst reusability. They are ideal for large-scale synthesis where throughput and catalyst recovery are paramount.

  • Novel organocatalytic methods , such as those employing L-proline, provide a greener and often more cost-effective alternative. The key advantage lies in the potential for enantioselectivity, which is crucial for the synthesis of chiral drugs. While reaction times may be longer, the mild conditions and use of a biodegradable catalyst are significant benefits.

The future of pyran synthesis will likely involve the continued development of more efficient and selective catalysts, with a strong emphasis on green chemistry principles. The integration of flow chemistry and the development of novel bifunctional organocatalysts are promising avenues for further innovation in this important area of synthetic chemistry.

References

  • Benchchem. Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.
  • Gawande, M. B., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6483. Available from: [Link]

  • Al-Matar, H. M., et al. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4301-4316. Available from: [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. Available from: [Link]

  • ResearchGate. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available from: [Link]

  • Scilit. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available from: [Link]

  • ACS Publications. Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. Organic Letters. Available from: [Link]

  • ACS Publications. Domino Reactions for the Synthesis of Anthrapyran-2-ones and the Total Synthesis of the Natural Product (±)-BE-26554A. Organic Letters. Available from: [Link]

  • PMC. Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles. Available from: [Link]

  • Taylor & Francis Online. An Organocatalytic Newer Synthetic Strategy Toward the Access of Polyfunctionalized 4H-Pyrans via Multicomponent Reactions. Available from: [Link]

  • MDPI. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Available from: [Link]

  • Arkivoc. Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation. Available from: [Link]

  • ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available from: [Link]

  • MDPI. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available from: [Link]

  • East China University of Science and Technology. Enantioselective Synthesis of 4H-Pyrans Through Organocatalytic Asymmetric Formal [3+3] Cycloadditions of 2-(1-Alkynyl)-2-alken-1-ones with β-Keto Esters. Available from: [Link]

  • Encyclopedia.pub. Synthesis of Pyran Derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • Taylor & Francis Online. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Available from: [Link]

  • PubMed. Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. Available from: [Link]

  • PubMed. Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. Available from: [Link]

  • PubMed. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Available from: [Link]

  • ACS Publications. Domino Reactions in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • ScienceForecast Publications. Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity. Available from: [Link]

  • International Journal of Research and Scientific Innovation (IJRSI). Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. Available from: [Link]

  • PubMed. Domino Reaction for the Synthesis of Substituted Pyrano[3',4':3,4]cyclopenta[1,2- c]chromenes Involving Double Ring Formation. Available from: [Link]

  • Oriental Journal of Chemistry. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Available from: [Link]

  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-Hydroxy-3,6-Dihydro-2H-Pyran-4-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound often utilized in synthetic organic chemistry. As Senior Application Scientists, we recognize that a thorough understanding of the "why" behind disposal procedures is as critical as the steps themselves. This document is structured to provide not only procedural guidance but also the scientific rationale to ensure safe and compliant laboratory operations.

Hazard Profile and Risk Assessment

Key Hazards Associated with Dihydropyran Derivatives:

Hazard ClassificationDescriptionRationale and Best Practices
Flammability Dihydropyran and its derivatives are often flammable liquids and vapors.[1][2][3][4]Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Store in a cool, well-ventilated area in a tightly closed container.[1][3][4]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3][4]
Respiratory Irritation May cause respiratory irritation.[5]Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]Prevent release into the environment. Do not discharge to sewer systems or waterways.[3][6][7]

The presence of the ester and hydroxyl functional groups in this compound suggests that while its flammability might be lower than the parent dihydropyran, it should still be treated as a combustible material. The potential for skin and eye irritation remains a primary concern during handling and disposal.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should not be released into the general environment.[6][7] The recommended method is through a licensed chemical waste disposal service that can perform controlled incineration with flue gas scrubbing.[6][7]

Protocol for Waste Collection and Storage:

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound and its associated waste (e.g., contaminated consumables).

    • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a tightly fitting lid to prevent the release of vapors.[8]

    • Label the container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Segregation of Waste:

    • Do not mix this waste stream with other incompatible chemical wastes. Refer to your institution's chemical hygiene plan for specific guidance on waste segregation.[9]

    • Solid waste contaminated with the compound (e.g., gloves, absorbent pads, weighing paper) should be placed in a separate, clearly labeled solid waste container.

  • Accumulation in the Laboratory:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from heat sources and high-traffic areas.

    • Ensure the container is kept closed at all times, except when adding waste.[8]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][7][10]

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely to mitigate risks to personnel and the environment.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

    • Eliminate all ignition sources.[2][4]

  • Don Appropriate PPE:

    • At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, a respirator with an organic vapor cartridge may be necessary.[2]

  • Contain and Absorb the Spill:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[4]

    • Cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collect and Dispose of Spill Debris:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Use non-sparking tools for cleanup.[3][4]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.

    • Seal and label the container as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate and Ventilate:

    • Thoroughly wash the affected area with soap and water.

    • Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_liquid Is the waste liquid? start->is_liquid improper_disposal Improper Disposal: Sewer, Trash, Evaporation start->improper_disposal liquid_waste Collect in a labeled, compatible liquid waste container. is_liquid->liquid_waste Yes is_solid Is the waste solid (e.g., contaminated consumables)? is_liquid->is_solid No store_waste Store in designated satellite accumulation area. liquid_waste->store_waste solid_waste Collect in a labeled, compatible solid waste container. is_solid->solid_waste Yes is_solid->store_waste No (Unlikely path, for logical completeness) solid_waste->store_waste contact_ehs Contact EHS for pickup by a licensed waste contractor. store_waste->contact_ehs end Proper Disposal: Controlled Incineration contact_ehs->end warning Environmental Contamination and Regulatory Non-compliance improper_disposal->warning

Caption: Decision workflow for the disposal of this compound.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly.

Procedure for Empty Container Disposal:

  • Triple Rinse:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[7]

    • Collect the rinsate as hazardous waste and add it to the designated liquid waste container for this compound.

  • Deface the Label:

    • Completely remove or deface the original product label to avoid confusion.[11]

  • Final Disposal:

    • After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous waste (e.g., in the regular trash or recycling, depending on institutional policies).[11]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[7]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]

  • University of California. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • Weizmann Institute of Science. Chemical Waste Management Guide. [Link]

  • PubChem. 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one. [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

  • PubChem. Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. [Link]

  • PubChem. 3,4-dihydro-2H-pyran. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • PubChem. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. [Link]

  • PubChem. ethyl 3,4-dihydro-2H-pyran-2-carboxylate. [Link]

  • Auburn University. Chemical Waste Management Guide. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • PubChem. Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2h-pyran-5-carboxylate. [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 5-Hydroxy-3,6-Dihydro-2H-Pyran-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (CAS No: 324767-92-2).[1][2] The following protocols are designed to ensure both personal safety and experimental integrity, grounded in established best practices for laboratory chemical handling.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed [3]

  • Causes skin irritation [3][4]

  • Causes serious eye irritation [3][4][5]

  • May cause respiratory irritation [3][4]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The level of PPE may be adjusted based on the scale of the operation and the potential for exposure.

Level of Protection Required Personal Protective Equipment (PPE) When to Use
Standard Laboratory Use • Chemical-resistant gloves (e.g., nitrile) • Safety glasses with side shields or safety goggles • Laboratory coatFor handling small quantities in a well-ventilated area or chemical fume hood.
Operations with Splash Potential • Chemical-resistant gloves (double-gloving recommended) • Chemical safety goggles and a face shield • Chemical-resistant apron over a laboratory coatWhen transferring larger volumes, during heating, or any procedure with a risk of splashing.
Operations with Aerosol or Dust Generation • All PPE from "Operations with Splash Potential" • A NIOSH-approved respiratorIf there is a potential for generating aerosols or if working outside of a chemical fume hood.

Important Considerations for PPE:

  • Glove Selection: Always inspect gloves for any signs of damage before use.[4] Change gloves frequently, especially if contamination is suspected.[6]

  • Eye Protection: Safety glasses must have side shields. For splash hazards, upgrade to chemical goggles.[7][8]

  • Protective Clothing: A standard lab coat is the minimum requirement. For larger quantities or splash risks, consider a chemical-resistant apron or coveralls.[9][10]

Safe Handling and Operational Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For most operations, a certified chemical fume hood is required.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11]

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure you have all necessary PPE and that it is in good condition. Clear the work area of any unnecessary items.

  • Dispensing:

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • If the compound is a solid, use a scoop or spatula. Avoid creating dust.

    • If it is a liquid, pour slowly and deliberately.

  • During the Experiment:

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the laboratory.[3]

  • After Handling:

    • Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[3][4][5]

    • Clean the work area and any contaminated equipment.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Use spark-proof tools if the material is flammable.[5]

    • Clean the spill area with soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste materials (unwanted chemical, contaminated absorbents, used PPE) in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]

  • Environmental Precautions: Do not allow the chemical or its waste to enter drains, sewers, or waterways.[3][5][12]

Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

  • This compound Safety Data Sheets - Echemi. (n.d.).
  • Safety Data Sheet. (2024, December 19).
  • This compound | 324767-92-2 - ChemicalBook. (2023, July 12).
  • SAFETY DATA SHEET. (2010, November 10).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate - PubChem. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • This compound - Echemi. (n.d.).
  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% - Cole-Parmer. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Reactant of Route 2
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.